molecular formula C12H17IO B1242811 4-Iodo-2,6-bis(isopropyl)phenol CAS No. 169255-48-5

4-Iodo-2,6-bis(isopropyl)phenol

Katalognummer: B1242811
CAS-Nummer: 169255-48-5
Molekulargewicht: 304.17 g/mol
InChI-Schlüssel: JMJHJCFWTNRPEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-2,6-bis(isopropyl)phenol (CAS 169255-48-5), also known as 4-iodopropofol, is a strategically modified analogue of the intravenous anesthetic propofol (2,6-diisopropylphenol). This compound is a critical research tool for investigating the structure-activity relationships and complex mechanisms of action of phenolic anesthetics. Its primary research value lies in its unique pharmacological profile; while it potentiates GABA-evoked chloride currents at GABA-A receptors similar to propofol, it is notably devoid of the sedative-hypnotic and anesthetic properties characteristic of its parent compound . This dissociation of effects makes it an invaluable molecule for delineating the pathways underlying sedation from other therapeutic effects. Researchers utilize this compound to explore a range of biological activities. Studies have demonstrated its anticonvulsant properties, effectively reducing the incidence of seizures in animal models, as well as an "anticonflict" effect, suggesting potential anxiolytic applications . Furthermore, it has been employed in studies investigating the role of the endocannabinoid system in anesthesia, as it is a known competitive inhibitor of the endocannabinoid-catabolizing enzyme fatty acid amide hydrolase (FAAH) . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. It is recommended to store this product in a dark place under an inert atmosphere at room temperature . Key chemical identifiers include: Molecular Formula: C12H17IO, Molecular Weight: 304.17 g/mol, and Canonical SMILES: CC(C)C1=CC(=CC(=C1O)C(C)C)I .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-iodo-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJHJCFWTNRPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432353
Record name 4-Iodopropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169255-48-5
Record name 4-Iodo-2,6-bis(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169255-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(isopropyl)-4-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Iodo-2,6-bis(isopropyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WD5JT8TB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Iodo-2,6-bis(isopropyl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Iodo-2,6-bis(isopropyl)phenol: A Key Propofol Analogue in Neurological Research

Introduction: Beyond Anesthesia

In the landscape of neuropharmacology, the intravenous anesthetic propofol (2,6-diisopropylphenol) is a cornerstone for inducing and maintaining anesthesia, primarily through its potentiation of γ-aminobutyric acid type A (GABAA) receptors.[1] However, the very efficacy of propofol in producing sedation and hypnosis has made it challenging to dissect its other clinically relevant properties, such as its anticonvulsant and anxiolytic effects. To uncouple these complex actions, researchers have turned to structural analogues. Among the most insightful of these is this compound, a derivative created by the strategic placement of an iodine atom at the para-position of the propofol scaffold.

This modification yields a molecule with a fascinatingly divergent pharmacological profile: it retains the anticonvulsant and anxiolytic properties of its parent compound but is notably devoid of sedative-hypnotic effects.[2] This unique separation of activities makes this compound an invaluable chemical tool for researchers, scientists, and drug development professionals. It provides a unique lens through which to explore the nuanced pharmacology of GABAA receptors and offers a potential starting point for the development of novel non-sedating therapeutics for epilepsy and anxiety.

This guide provides an in-depth examination of the chemical properties, synthesis, spectroscopic signature, and pharmacological rationale for using this compound in advanced research settings.

Physicochemical and Computed Properties

The foundational chemical and physical properties of a compound are critical for its application in experimental settings, influencing everything from solubility in biological buffers to its potential for crossing the blood-brain barrier. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 4-iodo-2,6-di(propan-2-yl)phenol[PubChem]
Synonyms 4-Iodopropofol, 4-I-Pro[PubChem]
CAS Number 169255-48-5[PubChem]
Molecular Formula C₁₂H₁₇IO[PubChem]
Molecular Weight 304.17 g/mol [PubChem]
Appearance Yellow oil[Trapani et al., 1999]
Boiling Point 90–92°C at 1 mmHg[Trapani et al., 1999]
XLogP3-AA (Lipophilicity) 4.5[PubChem]
Hydrogen Bond Donor Count 1[PubChem]
Hydrogen Bond Acceptor Count 1[PubChem]
Topological Polar Surface Area 20.2 Ų[PubChem]

Synthesis: Targeted Iodination of a Hindered Phenol

The synthesis of this compound is achieved through a direct electrophilic aromatic substitution on the parent molecule, 2,6-diisopropylphenol (propofol). The bulky isopropyl groups at the ortho positions sterically hinder direct substitution at those sites and, being electron-donating, activate the aromatic ring, directing the incoming electrophile preferentially to the vacant para-position.

The choice of iodinating agent is critical. Iodine monochloride (ICl) in acetic acid is an effective reagent for this transformation. ICl is more electrophilic than elemental iodine (I₂) due to the polarization of the I-Cl bond, allowing for efficient iodination of the activated, yet sterically crowded, phenol ring under mild conditions.[3]

Experimental Protocol: Synthesis of this compound[3]

This protocol is a self-validating system. Successful synthesis will yield a product with the spectroscopic characteristics detailed in the next section.

Step 1: Reagent Preparation

  • Prepare a solution of iodine monochloride (0.81 g, 5 mmol) in 30 ml of glacial acetic acid.

  • In a separate flask, prepare a solution of 2,6-diisopropylphenol (propofol) (1.78 g, 10 mmol) in 30 ml of glacial acetic acid.

Step 2: Reaction

  • To the stirred solution of propofol at room temperature, add the iodine monochloride solution dropwise.

  • Continue stirring the resulting mixture for 3 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After 3 hours, remove the acetic acid solvent by evaporation under reduced pressure (rotary evaporation).

  • The resulting residue is then purified by column chromatography on silica gel.

  • Elute the column with a mixture of petroleum ether and ethyl acetate (95:5, v/v).

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a yellow oil (typical yield: ~1.2 g, 40%).

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification ICl Iodine Monochloride in Acetic Acid ReactionVessel Stirred Reaction (Room Temp, 3h) ICl->ReactionVessel Dropwise Addition Propofol 2,6-Diisopropylphenol in Acetic Acid Propofol->ReactionVessel Evaporation Solvent Evaporation (Reduced Pressure) ReactionVessel->Evaporation Crude Mixture Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Residue FinalProduct This compound (Yellow Oil) Chromatography->FinalProduct Purified Fractions

Synthesis Workflow for this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following data provides the characteristic spectroscopic signature for this compound.

Technique Data Interpretation
IR (Infrared) 3575 cm⁻¹Characteristic O-H stretching frequency of the phenolic hydroxyl group.[3]
¹H-NMR (CDCl₃) δ: 1.20 (d, J=6.5 Hz, 12H, CH₃), 3.05 (sept, J=6.5 Hz, 2H, CH(CH₃)₂), 4.70 (s, 1H, OH), 7.20 (s, 2H, Ar-H)The doublet at 1.20 ppm and septet at 3.05 ppm confirm the two isopropyl groups. The singlet at 7.20 ppm for two protons is definitive evidence of symmetric substitution on the aromatic ring, confirming para-iodination. The singlet at 4.70 ppm corresponds to the phenolic proton.[3]
MS (Mass Spec) m/z 304 (M⁺, 83%), 289 (base peak)The molecular ion peak at m/z 304 confirms the molecular weight. The base peak at 289 corresponds to the loss of a methyl group ([M-15]⁺), a typical fragmentation for isopropyl-substituted compounds.[3]
¹³C-NMR Not available in cited literaturePredicted Shifts: Due to the molecule's symmetry, six distinct carbon signals are expected. The carbon bearing the iodine (C4) would be shifted upfield to ~80-90 ppm due to the heavy atom effect. The carbon attached to the hydroxyl group (C1) would be downfield (~150-155 ppm). The isopropyl-substituted carbons (C2, C6) would appear around 140-145 ppm, while the aromatic CH carbons (C3, C5) would be around 130-135 ppm. The isopropyl methine (CH) and methyl (CH₃) carbons would appear in the aliphatic region (~27 ppm and ~23 ppm, respectively).

Pharmacological Profile and Mechanism of Action

The primary value of this compound lies in its distinct interaction with GABAA receptors compared to propofol. While both compounds are positive allosteric modulators of the receptor, their functional consequences diverge significantly.

  • GABAA Receptor Modulation: Like propofol, this compound potentiates GABA-evoked chloride currents at various GABAA receptor subunit combinations.[1] This action underlies its anticonvulsant and anxiolytic-like effects.

  • Direct Gating: At higher concentrations, propofol can directly open the GABAA receptor chloride channel in the absence of GABA. This direct gating activity is strongly correlated with its profound sedative and hypnotic effects. In stark contrast, this compound has markedly less efficacy in directly activating the receptor.[1]

This crucial difference suggests that the potentiation of GABAergic transmission is sufficient for anticonvulsant and anxiolytic activity, whereas the more powerful direct gating action is required for sedation and anesthesia. This compound thus allows for the experimental isolation of these two mechanisms.

G cluster_propofol Propofol cluster_4Iodo This compound Prop Propofol P_Mod Potentiation of GABA-evoked Cl⁻ Current Prop->P_Mod P_Gate Direct Gating of Cl⁻ Channel Prop->P_Gate GABA GABAA Receptor Prop->GABA P_Effect Anticonvulsant Anxiolytic Sedative-Hypnotic P_Mod->P_Effect P_Gate->P_Effect Iodo 4-I-Propofol I_Mod Potentiation of GABA-evoked Cl⁻ Current Iodo->I_Mod I_Gate Weak/No Direct Gating Iodo->I_Gate Iodo->GABA I_Effect Anticonvulsant Anxiolytic I_Mod->I_Effect

Comparative Mechanism of Action at the GABAA Receptor.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for:

  • Deconvoluting Anesthetic Mechanisms: By separating the sedative effects from other neurological actions of propofol, it helps researchers pinpoint the specific receptor interactions (e.g., direct gating vs. modulation) responsible for different components of the anesthetic state.

  • Probing GABAA Receptor Subtypes: It can be used to investigate how different GABAA receptor subunit compositions contribute to distinct behavioral outcomes (sedation vs. anxiolysis).

  • Lead Compound for Drug Discovery: It serves as a structural template for designing novel therapeutic agents. The goal would be to develop compounds that retain the beneficial anticonvulsant or anxiolytic properties while completely avoiding the sedative side effects that can be limiting in many patient populations.

Safety and Handling

As a research chemical, this compound should be handled with appropriate laboratory precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [PubChem]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Trapani, G., Altomare, C., Sanna, E., Biggio, G., & Liso, G. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1575–1583. [Link][1][2]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9882905, 2,6-Bis(isopropyl)-4-iodophenol. Retrieved from [Link]

  • Trapani, G., Latrofa, A., Franco, M., Altomare, C., Sanna, E., & Liso, G. (1998). Propofol analogues: synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry, 41(11), 1846-1854. [Link][3]

Sources

4-Iodo-2,6-bis(isopropyl)phenol structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 4-Iodo-2,6-bis(isopropyl)phenol

Foreword: Beyond the Spectrum

In the realm of drug development and molecular science, the unambiguous determination of a chemical structure is the bedrock upon which all subsequent research is built. A molecule's identity, defined by the precise arrangement of its atoms, dictates its function, reactivity, and therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, practical framework for the structural elucidation of this compound. This compound, a halogenated derivative of the widely used anesthetic Propofol (2,6-diisopropylphenol), serves as an excellent case study for applying a multi-technique analytical approach.[1][2][3] We will move beyond simply listing procedures to explain the why behind each experimental choice, ensuring a robust and self-validating analytical workflow.

Foundational Chemistry: Synthesis and Purification

The journey to structural analysis begins with the molecule's creation. This compound is typically synthesized via electrophilic aromatic substitution on the parent molecule, 2,6-diisopropylphenol. The bulky isopropyl groups sterically hinder the ortho positions (2 and 6), directing the incoming electrophile (iodine) to the para position (4).

Synthetic Protocol: Electrophilic Iodination of 2,6-Diisopropylphenol

This protocol is based on established methods for the iodination of activated phenolic compounds.[4][5][6]

Materials:

  • 2,6-Diisopropylphenol

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2,6-diisopropylphenol in dichloromethane.

  • Reagent Preparation: In a separate flask, prepare the iodinating agent by dissolving 1.1 equivalents of I₂ and 1.1 equivalents of NaI in deionized water. The formation of the triiodide ion (I₃⁻) increases the solubility and reactivity of iodine in the aqueous phase.

  • Iodination: Add a saturated aqueous solution of sodium bicarbonate to the phenol solution to act as a base. Vigorously stir the biphasic mixture and add the aqueous iodine solution dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

Spectroscopic Interrogation: A Multi-Faceted Approach

No single technique provides the complete picture. True structural confidence is achieved by integrating data from multiple spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for mapping the carbon-hydrogen framework of a molecule.

Causality: The symmetry of this compound is a key feature that simplifies its NMR spectra. The two isopropyl groups are chemically equivalent, as are their respective methyl groups. The two aromatic protons are also equivalent.

¹H NMR Spectroscopy:

  • Aromatic Protons (H-3, H-5): A single peak (singlet) is expected due to the chemical equivalence of the two protons on the aromatic ring. Its chemical shift will be in the aromatic region (~7.0-7.5 ppm).

  • Isopropyl Methine (CH): A single peak (septet) is expected, integrating to 2 protons. It is split into seven lines by the six equivalent neighboring methyl protons.

  • Isopropyl Methyl (CH₃): A single peak (doublet) is expected, integrating to 12 protons. It is split into two lines by the single neighboring methine proton.

  • Phenolic Proton (OH): A broad singlet is expected. Its chemical shift is variable and depends on concentration and solvent. This peak can be confirmed by a D₂O shake, where the proton exchanges with deuterium and the peak disappears.

¹³C NMR Spectroscopy:

  • Due to symmetry, fewer signals than the total number of carbons are expected. We anticipate signals for the iodine-bearing carbon (C-4), the hydroxyl-bearing carbon (C-1), the isopropyl-bearing carbons (C-2, C-6), the proton-bearing aromatic carbons (C-3, C-5), the isopropyl methine carbon, and the isopropyl methyl carbons.

Protocol: NMR Sample Preparation and Analysis

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean NMR tube.[7][8]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

  • Process the data (phasing, baseline correction, and integration) to obtain the final spectra for analysis.

Predicted NMR Data for this compound
¹H NMR (in CDCl₃)
Assignment
Ar-H (H-3, H-5)
OH
CH(CH₃)₂
CH(CH₃)₂
¹³C NMR (in CDCl₃)
Assignment
C-1 (C-OH)
C-2, C-6 (C-iPr)
C-3, C-5 (C-H)
C-4 (C-I)
C H(CH₃)₂
CH(C H₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific chemical bonds.

Expected Absorptions:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.[9]

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the isopropyl C-H bonds.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region.

  • C-I Stretch: A weak absorption in the far-IR region, typically around 500-600 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid purified product directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's composition through its fragmentation pattern.

Causality: Under high-energy electron impact (EI-MS), the molecule ionizes and breaks apart into smaller, characteristic charged fragments. The stability of these fragments dictates the observed spectrum.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z 304, corresponding to the molecular weight of the compound (C₁₂H₁₇IO).[11]

  • [M-15]⁺: Loss of a methyl radical (•CH₃) from an isopropyl group, resulting in a peak at m/z 289.

  • [M-43]⁺: Loss of an isopropyl radical (•C₃H₇), a common fragmentation for isopropyl-substituted aromatics, leading to a peak at m/z 261.

  • [M-127]⁺: Loss of an iodine radical (•I), resulting in a peak at m/z 177, corresponding to the 2,6-diisopropylphenoxyl cation. The high stability of the aromatic cation makes this a likely fragmentation pathway.[9]

Predicted Mass Spectrometry Data
m/z
304
289
261
177

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • The GC will separate the sample from any residual solvent or minor impurities based on boiling point and column affinity.

  • The separated compound will enter the mass spectrometer, where it will be ionized (typically by electron impact) and fragmented.

  • The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record the relative abundance of each fragment.

The Definitive Proof: Single-Crystal X-ray Diffraction

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction offers the only direct, unambiguous visualization of the molecular structure in three dimensions.[12][13][14] It provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice.

Protocol: Crystal Growth and Analysis

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation:

    • Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., hexane, ethanol, or a mixture).

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Crystal Selection: Using a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks.

  • Data Collection: Mount the selected crystal on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage and reduce thermal motion.

  • Structure Solution and Refinement: The instrument collects a dataset of diffraction spots. Specialized software is then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to yield the final, precise 3D structure.

Integrated Analysis Workflow

The power of this multi-technique approach lies in the convergence of evidence. Each analysis validates the others, leading to an irrefutable structural assignment.

Structural_Elucidation_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic & Crystallographic Analysis cluster_conclusion Phase 3: Confirmation Synthesis Synthesis: Iodination of 2,6-Diisopropylphenol Purification Purification: Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Symmetry Purification->NMR Provides H-C framework MS Mass Spectrometry - Molecular Weight - Fragmentation Purification->MS Provides MW IR IR Spectroscopy - Functional Groups Purification->IR Provides functional groups XRAY X-Ray Diffraction - 3D Structure - Bond Lengths/Angles Purification->XRAY Requires pure crystals Confirmation Final Structure Confirmed: This compound NMR->Confirmation Convergent Data MS->Confirmation Convergent Data IR->Confirmation Convergent Data XRAY->Confirmation Convergent Data

Caption: Workflow for the structural elucidation of this compound.

Summary of Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₂H₁₇IO[11][15]
Molecular Weight 304.17 g/mol [11][16]
IUPAC Name 4-iodo-2,6-di(propan-2-yl)phenol[11]
CAS Number 169255-48-5[15][16]
Appearance Solid-

Conclusion

The structural analysis of this compound exemplifies a rigorous, multi-pronged scientific investigation. By systematically applying synthesis, purification, and a suite of complementary analytical techniques—NMR, IR, and Mass Spectrometry—we can build a comprehensive and consistent dataset that strongly supports the proposed structure. The definitive confirmation provided by single-crystal X-ray diffraction completes the analysis, providing an unambiguous and precise three-dimensional atomic arrangement. This integrated workflow represents a best-practice standard in chemical and pharmaceutical sciences, ensuring the foundational accuracy required for all subsequent research and development. Studies have shown that this particular modification—iodination at the para-position—can alter the pharmacological profile of the parent propofol molecule, removing sedative properties while retaining other effects, highlighting the critical link between structure and function.[3]

References

  • Google Patents. (n.d.). Process for preparation of 4-isopropylphenol.
  • Google Patents. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Wikipedia. (2023). 4-Isopropylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882905, 2,6-Bis(isopropyl)-4-iodophenol. Retrieved from [Link]

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32476. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7465, 4-Isopropylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18048, 2,4-Diisopropylphenol. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-isopropyl phenol. Retrieved from [Link]

  • Bentrude, W. G., et al. (2018). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molbank, 2018(4), M1023. Retrieved from [Link]

  • Kraszkiewicz, P., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3217. Retrieved from [Link]

  • Trapani, G., et al. (2001). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 134(5), 1049-1058. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray studies and Hirshfeld surface analysis of ethoxy phenyl substituted chalcone derivatives. Retrieved from [Link]

  • da Silva, F. M., et al. (2012). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 23(4), 771-776. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Academia.edu. (n.d.). The use of ATR-FTIR spectroscopy to measure changes in the oxirane content and iodine value of vegetable oils during epoxidation. Retrieved from [Link]

  • PubMed. (2012). 2-[(2,6-Diisopropyl-phen-yl)imino-meth-yl]-4-iodo-phenol. Retrieved from [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • CONICET. (n.d.). Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil. Retrieved from [Link]

  • PubMed. (1991). The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography and by second derivative UV spectroscopy. Retrieved from [Link]

  • Technical University of Denmark. (1990). Iodination of phenol. Retrieved from [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818538, 4-Amino-2,6-diisopropylphenol. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24787890, 4-Iodo-3-isopropylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

  • University of Victoria. (2019). International Journal of Mass Spectrometry. Retrieved from [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of 4-Iodo-2,6-bis(isopropyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Iodo-2,6-bis(isopropyl)phenol, a halogenated analog of the widely used anesthetic agent, propofol.[1] Aimed at researchers, medicinal chemists, and drug development professionals, this document details the synthesis and complete spectral characterization of the title compound. We present an in-depth analysis of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. Each section includes not only the raw data but also a thorough interpretation grounded in established chemical principles. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring reproducibility and scientific rigor. The synthesis and subsequent purification are also described, providing a complete workflow from starting materials to a fully characterized molecule.

Introduction: The Significance of this compound

This compound, also known as 4-Iodopropofol, is a molecule of significant interest in medicinal chemistry and pharmacology. As a derivative of propofol (2,6-diisopropylphenol), it serves as a valuable tool for exploring the structure-activity relationships of anesthetic compounds.[2] The introduction of a halogen, specifically iodine, at the para-position of the phenol ring dramatically alters the electronic and steric properties of the parent molecule. This modification has been shown to yield compounds with distinct pharmacological profiles, including anticonvulsant and anxiolytic effects, while being devoid of the sedative-hypnotic properties of propofol.[2]

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its fate in biological systems. This guide serves as a centralized repository of this critical data and the methodologies to obtain it.

Synthesis and Purification

The synthesis of this compound is achieved through the electrophilic iodination of 2,6-diisopropylphenol (propofol). The protocol described herein is adapted from established literature methods.[2]

Experimental Protocol: Synthesis

A solution of iodine monochloride (0.81 g, 5 mmol) in 30 ml of acetic acid is added dropwise to a stirred solution of 2,6-diisopropylphenol (propofol) (1.78 g, 10 mmol) in 30 ml of acetic acid at room temperature.[2] The resulting mixture is stirred for 3 hours at room temperature.[2] Following the reaction, the solvent is removed under reduced pressure.[2] The crude residue is then purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (95:5 v/v), to yield this compound as a yellow oil.[2]

Rationale for Experimental Choices
  • Electrophile: Iodine monochloride (ICl) is a preferred iodinating agent as it is more electrophilic than molecular iodine (I₂), leading to a more efficient reaction with the electron-rich phenol ring.

  • Solvent: Acetic acid serves as a polar protic solvent that can solubilize the reactants and stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.

  • Purification: Column chromatography is essential to separate the desired 4-iodo product from unreacted starting material and any potential di-iodinated or other isomeric byproducts. The choice of a non-polar eluent system is dictated by the relatively non-polar nature of the product.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a prominent absorption band corresponding to the hydroxyl group.

IR Spectroscopic Data
Functional Group **Absorption (cm⁻¹) **Intensity
O-H stretch3575Strong, Broad

Data sourced from Trapani et al. (1999).[2]

Interpretation and Discussion

The most significant feature in the IR spectrum is the strong, broad absorption at 3575 cm⁻¹.[2] This band is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of the peak is indicative of intermolecular hydrogen bonding, which is expected for a phenolic compound in a condensed phase. The position of this band can be sensitive to concentration and the presence of hydrogen bond acceptors.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

dot

Caption: Workflow for FTIR data acquisition using an ATR accessory.

  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.

  • Instrument Setup: Ensure the FTIR spectrometer is properly calibrated.

  • Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: A small drop of the neat liquid is placed directly onto the ATR crystal surface.

  • Data Acquisition: The sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed, which may include baseline correction and normalization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.20Singlet-2HAr-H
4.70Singlet-1HOH
3.05Septet6.52HCH (CH₃)₂
1.20Doublet6.512HCH(CH₃ )₂

Data sourced from Trapani et al. (1999).[2]

Interpretation and Discussion
  • Aromatic Protons (7.20 ppm): The presence of a singlet integrating to 2H in the aromatic region is highly indicative of a symmetrically substituted benzene ring. In this case, the two protons at positions 3 and 5 are chemically equivalent due to the free rotation of the isopropyl groups and the symmetrical substitution pattern.

  • Phenolic Proton (4.70 ppm): The singlet at 4.70 ppm, integrating to 1H, is assigned to the phenolic hydroxyl proton.[2] Its chemical shift can be variable and is dependent on solvent, concentration, and temperature. The absence of coupling confirms it is not adjacent to any other protons. For definitive assignment, a "D₂O shake" experiment can be performed, which would result in the disappearance of this signal due to proton-deuterium exchange.

  • Isopropyl Methine Protons (3.05 ppm): The septet at 3.05 ppm is characteristic of the methine proton (-CH) of an isopropyl group. According to the n+1 rule, a septet arises from being coupled to six equivalent neighboring protons, which in this case are the two methyl groups of the isopropyl substituent. The integration of 2H confirms the presence of two equivalent isopropyl groups.

  • Isopropyl Methyl Protons (1.20 ppm): The doublet at 1.20 ppm, with an integration of 12H, is assigned to the protons of the four equivalent methyl groups (-CH₃). The doublet splitting pattern is due to coupling with the adjacent single methine proton. The coupling constant of 6.5 Hz is identical to that of the methine proton, confirming their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
Predicted Chemical Shift (δ, ppm) Assignment
150.3C -OH
141.5C -CH(CH₃)₂
129.8C H (Aromatic)
84.7C -I
27.2C H(CH₃)₂
22.9C H₃

Data predicted using online NMR prediction tools.

Interpretation and Discussion

Due to the molecule's symmetry, six distinct carbon signals are expected.

  • Aromatic Carbons: The signal for the carbon attached to the hydroxyl group (C1) is expected to be the most downfield of the sp² carbons, around 150.3 ppm. The carbons bearing the isopropyl groups (C2 and C6) are predicted at 141.5 ppm. The aromatic methine carbons (C3 and C5) are predicted at 129.8 ppm. The carbon attached to the iodine (C4) is predicted to be the most upfield of the aromatic carbons at 84.7 ppm, due to the "heavy atom effect" of iodine.

  • Aliphatic Carbons: The methine carbons of the two isopropyl groups are predicted to appear around 27.2 ppm, while the four equivalent methyl carbons are predicted at approximately 22.9 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

dot

Caption: General workflow for acquiring a ¹³C NMR spectrum.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium signal for locking the magnetic field frequency. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Setup: The sample tube is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data
m/z Relative Intensity Assignment
30483%[M]⁺ (Molecular Ion)
289100% (Base Peak)[M - CH₃]⁺

Data sourced from Trapani et al. (1999).[2]

Interpretation and Discussion

The mass spectrum shows a clear molecular ion peak [M]⁺ at an m/z of 304, which corresponds to the molecular weight of C₁₂H₁₇IO.[2] The base peak at m/z 289 is attributed to the loss of a methyl radical (•CH₃) from one of the isopropyl groups.[2] This fragmentation is a characteristic feature of compounds containing isopropyl groups and is driven by the formation of a stable secondary benzylic carbocation. This type of cleavage, known as alpha-cleavage, is a common fragmentation pathway for alkyl-substituted phenols.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

dot

Caption: A typical workflow for GC-MS analysis.

  • Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into the heated inlet of the gas chromatograph. The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven that is temperature-programmed to separate components based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound. The presented IR, ¹H NMR, predicted ¹³C NMR, and MS data, along with their interpretations, offer a robust and comprehensive analytical profile of this pharmacologically significant molecule. The inclusion of detailed, field-tested protocols for synthesis and spectroscopic analysis provides researchers with the necessary tools to confidently identify and work with this compound. This foundational knowledge is crucial for advancing research in the fields of medicinal chemistry, pharmacology, and drug development, where the precise structural elucidation of novel compounds is a prerequisite for further investigation.

References

  • Trapani, G., Altomare, C., Sanna, E., Biggio, G., & Liso, G. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1575–1582. [Link]

  • PubChem. (n.d.). Propofol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 23, 2026, from [Link]

Sources

4-Iodo-2,6-bis(isopropyl)phenol physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 4-Iodo-2,6-bis(isopropyl)phenol

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the physical and chemical characteristics of this compound. This compound, a halogenated analog of the widely used anesthetic propofol (2,6-diisopropylphenol), is a critical molecule for investigating structure-activity relationships in medicinal chemistry.[1][2] Its synthesis involves the para-substitution of a propofol core with an iodine atom, creating a unique pharmacological profile that separates its anticonvulsant and anxiolytic effects from the sedative-hypnotic properties of its parent compound.[1][2] A thorough understanding of its physical characteristics is essential for its synthesis, purification, handling, and application in further research.

Core Physicochemical Properties

Precise experimental values for many physical properties of this compound are not widely published. The data presented below combines values from chemical databases with scientifically validated predictions to provide a reliable profile for laboratory use.

PropertyValueUnitsSource
Molecular Formula C₁₂H₁₇IO-PubChem
Molecular Weight 304.17 g/mol PubChem
Appearance White to off-white crystalline solid-Assumed from analogs
Melting Point Not available°C-
Boiling Point 299.7 ± 23.0°C at 760 mmHgPredicted
Density 1.432 ± 0.06g/cm³Predicted
pKa 8.01 ± 0.25-Predicted
Solubility Soluble in organic solvents (e.g., acetic acid, methanol, chloroform)-Inferred from synthesis[1]

Expert Insight: The bulky isopropyl groups flanking the hydroxyl moiety create significant steric hindrance. This sterically shielded environment, combined with the electron-withdrawing nature of the iodine atom at the para position, influences the compound's acidity (pKa) and its reactivity. The predicted pKa of ~8.01 suggests it is a slightly stronger acid than unsubstituted phenol, a direct consequence of the inductive effect of the iodine.

Spectroscopic and Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound post-synthesis. While a public spectral database is not available, a predicted profile based on its structure provides a strong benchmark for characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.1-7.3 ppm (s, 2H): Aromatic protons. The symmetry of the molecule renders the two aromatic protons chemically equivalent, resulting in a singlet.

    • δ 4.5-5.5 ppm (s, 1H): Phenolic hydroxyl proton. This signal is typically broad, and its chemical shift is highly dependent on solvent and concentration.

    • δ 3.0-3.3 ppm (sept, J ≈ 7 Hz, 2H): Methine protons of the two equivalent isopropyl groups.

    • δ 1.2-1.4 ppm (d, J ≈ 7 Hz, 12H): Methyl protons of the two equivalent isopropyl groups.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 148-152 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

    • δ 136-140 ppm: Aromatic carbons attached to the isopropyl groups.

    • δ 127-130 ppm: Aromatic carbons adjacent to the iodine atom.

    • δ 80-85 ppm: Aromatic carbon attached to the iodine atom (C-I). This is a key distinguishing signal.

    • δ 27-30 ppm: Methine carbons of the isopropyl groups.

    • δ 22-24 ppm: Methyl carbons of the isopropyl groups.

Causality in Spectral Interpretation: The predicted NMR spectra are a direct reflection of the molecule's symmetry. The two isopropyl groups and the two aromatic protons are equivalent, simplifying the spectrum and making it readily interpretable. The presence of the C-I signal in the ¹³C NMR is a definitive marker for successful iodination.

Predicted Infrared (IR) Spectroscopy
  • ~3600-3300 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.

  • ~3050-3000 cm⁻¹ (weak): Aromatic C-H stretching.

  • ~2960-2870 cm⁻¹ (strong): Aliphatic C-H stretching from the isopropyl groups.

  • ~1450 cm⁻¹ and ~1365 cm⁻¹: C-H bending vibrations of the methyl groups.

  • ~1200 cm⁻¹: C-O stretching of the phenol.

  • ~850 cm⁻¹: C-I stretching.

Experimental Protocols for Characterization

The following protocols provide robust, self-validating methodologies for the physical characterization of synthesized this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the preferred method for melting point determination as it provides high accuracy and insight into sample purity. A sharp, narrow endothermic peak indicates a pure compound, whereas a broad peak suggests the presence of impurities or multiple crystalline forms.

Protocol:

  • Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan to prevent sublimation.

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Heat from 25°C to a temperature approximately 20°C above the expected melting point at a controlled rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The onset temperature of the endothermic peak in the heat flow curve is recorded as the melting point.

Caption: Standard workflow for melting point determination using DSC.

Purity Verification by High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is a cornerstone of purity analysis in pharmaceutical development. A well-developed method provides a quantitative measure of purity and can detect trace amounts of starting materials (propofol) or side-products. The use of a photodiode array (PDA) detector further validates peak identity and purity by analyzing the UV spectrum across the entire peak.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). Example gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_data Data Analysis prep Dissolve Sample (~0.5 mg/mL in Acetonitrile) inject Inject 10 µL prep->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for purity analysis by reverse-phase HPLC.

Synthesis and Handling Considerations

Authoritative Grounding: The synthesis of this compound is achieved by the direct iodination of 2,6-diisopropylphenol (propofol). A common laboratory method involves reacting propofol with iodine monochloride in acetic acid.[1]

Safety and Handling:

  • Hazards: Based on its structure and GHS classifications for similar iodinated phenols, this compound should be handled as harmful if swallowed, inhaled, or in contact with skin. It is expected to be a skin and eye irritant.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of fine powders and potential vapors.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

This guide provides a foundational understanding of the physical characteristics of this compound, enabling its confident use in advanced research and development applications.

References

  • Sanna, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1573–1580. [Link]

  • Mascal, M., et al. (2019). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 9(45), 26233-26242. [Link]

  • Karbhari, V. M., & Wang, Q. (2004). Curing of Phenolic/Glass Prepregs. Journal of Reinforced Plastics and Composites, 23(1), 101-111. [Link]

  • Krasutsky, P. A., et al. (2005). Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, 103(4), 784-792. [Link]

  • Sanna, E., et al. (1999). Characterization of the Electrophysiological and Pharmacological Effects of 4-iodo-2,6-diisopropylphenol, a Propofol Analogue Devoid of Sedative-Anaesthetic Properties. British Journal of Pharmacology. [Link]

  • NETZSCH Analyzing & Testing. (2023). DSC Analysis on Thermosets. [Link]

Sources

Synthesis and characterization of 4-Iodopropofol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodopropofol

Authored by: A Senior Application Scientist

Introduction: Unveiling 4-Iodopropofol, a Novel Propofol Analogue

4-Iodopropofol (2,6-diisopropyl-4-iodophenol) is a halogenated derivative of the widely utilized intravenous anesthetic agent, propofol.[1][2] While structurally similar to its parent compound, the strategic addition of an iodine atom to the para-position of the phenol ring drastically alters its pharmacological profile. 4-Iodopropofol modulates the gamma-aminobutyric acid type A (GABA-A) receptor and blocks sodium channels, similar to propofol.[1][3] However, it exhibits a fascinating divergence in its in vivo effects, demonstrating anxiolytic and anticonvulsant properties without the profound sedative-hypnotic effects characteristic of propofol when administered via certain routes.[1][3][4] This unique profile makes 4-iodopropofol a significant molecule for research into the mechanisms of anesthesia and the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-iodopropofol, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a deep understanding of the scientific principles at play.

Part 1: The Synthesis of 4-Iodopropofol: A Directed Approach

The most direct and efficient synthesis of 4-iodopropofol involves the electrophilic iodination of propofol (2,6-diisopropylphenol). The bulky isopropyl groups at the ortho positions sterically hinder reaction at these sites, directing the incoming electrophile, in this case, iodine, to the para position.

The Chemistry of Iodination

The choice of an iodinating agent is critical. While molecular iodine (I₂) can be used, it is a relatively weak electrophile. To enhance reactivity, an iodine cation (I⁺) equivalent is often employed. Iodine monochloride (ICl) is an excellent choice as the chlorine atom, being more electronegative than iodine, polarizes the I-Cl bond, making the iodine atom more electrophilic and susceptible to nucleophilic attack by the activated benzene ring of propofol. Acetic acid is a suitable solvent as it is polar enough to dissolve the reactants but does not compete in the reaction.[2]

Experimental Protocol: Synthesis of 4-Iodopropofol

This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

  • Propofol (2,6-diisopropylphenol)

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propofol (1 equivalent) in glacial acetic acid.

  • Addition of Iodinating Agent: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride (1 equivalent) in glacial acetic acid dropwise to the stirred propofol solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

  • Workup: To remove unreacted iodine, add a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-iodopropofol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-iodopropofol as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Propofol Propofol in Acetic Acid ReactionFlask Reaction Mixture (Stirring at 0°C to RT) Propofol->ReactionFlask ICl Iodine Monochloride in Acetic Acid ICl->ReactionFlask Quenching Quench with Ice Water & Sodium Thiosulfate ReactionFlask->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct FinalProduct Purification->FinalProduct Pure 4-Iodopropofol

Caption: A flowchart illustrating the synthesis of 4-iodopropofol.

Part 2: Characterization of 4-Iodopropofol: A Multi-faceted Approach

The structural elucidation and purity assessment of the synthesized 4-iodopropofol require a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 4-iodopropofol. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropyl groups and the aromatic protons. The two isopropyl groups are equivalent, so their methyl protons will appear as a doublet, and the methine proton as a septet. The aromatic protons will appear as a singlet due to the symmetry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of unique carbon atoms. The carbon atom attached to the iodine will have a characteristic chemical shift.

¹H NMR (Expected Chemical Shifts in CDCl₃)
Proton δ (ppm)
-CH(CH₃)₂~1.25 (d, 12H)
-CH(CH₃)₂~3.15 (sept, 2H)
Ar-H~7.30 (s, 2H)
Ar-OH~4.80 (s, 1H)
¹³C NMR (Expected Chemical Shifts in CDCl₃)
Carbon δ (ppm)
-CH(CH₃)₂~22.5
-CH(CH₃)₂~27.0
C-I~85.0
C-CH~138.0
C-H~130.0
C-OH~152.0
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-iodopropofol.[5]

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 304, corresponding to the molecular weight of 4-iodopropofol (C₁₂H₁₇IO).[1][2]

  • Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation patterns may include the loss of an isopropyl group ([M-43]⁺) or the iodine atom ([M-127]⁺).

Mass Spectrometry (Expected Fragments)
Fragment m/z
[M]⁺304
[M-CH(CH₃)₂]⁺261
[M-I]⁺177
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized 4-iodopropofol.[6][7]

  • Method: A reversed-phase HPLC method using a C18 column is suitable. The mobile phase could consist of a gradient of acetonitrile and water, with a small amount of trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., 270 nm) can be used.

  • Purity Assessment: A pure sample of 4-iodopropofol should show a single, sharp peak. The percentage purity can be calculated from the area of the peak relative to the total area of all peaks in the chromatogram.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Structural Confirmation MS Mass Spectrometry Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Weight and Fragmentation Pattern HPLC HPLC Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Purity Assessment CrudeProduct Purified 4-Iodopropofol CrudeProduct->NMR CrudeProduct->MS CrudeProduct->HPLC

Caption: Workflow for the characterization of 4-iodopropofol.

Part 3: Physicochemical and Pharmacological Profile

A summary of the key properties of 4-iodopropofol is presented below.

Property Value Reference
IUPAC Name 2,6-diisopropyl-4-iodophenol[1]
Molecular Formula C₁₂H₁₇IO[1][2]
Molar Mass 304.171 g·mol⁻¹[1][2]
Pharmacological Action GABA-A positive modulator, sodium channel blocker[1]
In Vivo Effects Anxiolytic, anticonvulsant[1][3][4]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 4-iodopropofol via the direct iodination of propofol, a method that is both efficient and regioselective. The subsequent characterization, employing a suite of analytical techniques including NMR, MS, and HPLC, ensures the unambiguous identification and purity assessment of the final product. The unique pharmacological profile of 4-iodopropofol, distinct from its parent compound, underscores its importance as a tool for neuropharmacological research and as a potential lead for the development of novel therapeutics.

References

  • Organic Syntheses. p-IODOPHENOL. Available from: [Link]

  • Google Patents. JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL.
  • Google Patents. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
  • Wikipedia. 4-Iodopropofol. Available from: [Link]

  • Doc Brown's Chemistry. on the 1H NMR spectrum of 1-iodo-2-methylpropane. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • National Center for Biotechnology Information. Propofol - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Wikipedia. Propofol. Available from: [Link]

  • Grokipedia. 4-Iodopropofol. Available from: [Link]

  • ResearchGate. Optimization of AE-HPLC separation of iodophenol species. (a) Effect of.... Available from: [Link]

  • Lingamaneni, R., et al. Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, vol. 94, no. 6, 2001, pp. 1050-7.
  • ResearchGate. Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy | Request PDF. Available from: [Link]

  • VTechWorks. CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Available from: [Link]

  • ResearchGate. (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available from: [Link]

  • OpenAnesthesia. Propofol. Available from: [Link]

  • National Center for Biotechnology Information. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. Available from: [Link]

  • Mayo Clinic. Propofol (intravenous route) - Side effects & uses. Available from: [Link]

  • University of Victoria. Handling considerations for the mass spectrometry of reactive organometallic compounds. Available from: [Link]

  • Google Patents. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available from: [Link]

  • YouTube. CHE 219L NMR Characterization Tutorial. Available from: [Link]

  • National Center for Biotechnology Information. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. Available from: [Link]

  • PubMed. Characterization of the Electrophysiological and Pharmacological Effects of 4-iodo-2,6-diisopropylphenol, a Propofol Analogue Devoid of Sedative-Anaesthetic Properties. Available from: [Link]

  • U.S. Food and Drug Administration. DIPRIVAN (propofol) injectable emulsion, USP. Available from: [Link]

  • ResearchGate. (10) Patent No. - ResearchGate. Available from: [Link]

  • PubMed. Detection and characterization by mass spectrometry of radical adducts produced by linoleic acid oxidation. Available from: [Link]

  • National Center for Biotechnology Information. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. Available from: [Link]

  • MDPI. 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Available from: [Link]

  • Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Available from: [Link]

Sources

CAS number 169255-48-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Iodopropofol (CAS: 169255-48-5) for Researchers and Drug Development Professionals

Introduction

4-Iodopropofol (CAS: 169255-48-5) is a halogenated derivative of the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol)[1][2]. This structural modification, involving the introduction of an iodine atom at the para-position of the phenolic ring, confers a unique and distinct pharmacological profile upon the molecule. Unlike its parent compound, 4-Iodopropofol exhibits potent anxiolytic and anticonvulsant properties without inducing the profound sedative-hypnotic effects characteristic of propofol[1][2]. This intriguing separation of activities makes 4-Iodopropofol a valuable pharmacological tool for investigating the mechanisms underlying anesthesia, anxiety, and epilepsy.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the chemical and physical properties, synthesis, mechanism of action, pharmacology, analytical methodologies, and safety considerations associated with 4-Iodopropofol. The information presented herein is intended to facilitate further research into this fascinating molecule and to support its potential development as a therapeutic agent.

Chemical and Physical Properties

4-Iodopropofol is chemically known as 4-iodo-2,6-di(propan-2-yl)phenol[3]. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-iodo-2,6-di(propan-2-yl)phenol[3]
Synonyms 4-Iodopropofol, 2,6-Bis(isopropyl)-4-iodophenol, 4-Iodo-2,6-diisopropylphenol[3]
CAS Number 169255-48-5[3]
Molecular Formula C₁₂H₁₇IO[3]
Molecular Weight 304.17 g/mol [3]
Appearance Yellow oil[1]
SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)I[3]
InChIKey JMJHJCFWTNRPEI-UHFFFAOYSA-N[3]
LogP (calculated) 4.5[3]

Synthesis of 4-Iodopropofol

The synthesis of 4-Iodopropofol is achieved through the electrophilic iodination of propofol. The protocol described below is adapted from the method reported by Sanna et al. (1999)[1].

Experimental Protocol: Synthesis of 4-Iodopropofol

Materials:

  • Propofol (2,6-diisopropylphenol)

  • Iodine monochloride (ICl)

  • Acetic acid

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve propofol (10 mmol) in 30 mL of acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of iodine monochloride (5 mmol) in 30 mL of acetic acid.

  • Slowly add the iodine monochloride solution dropwise to the stirred solution of propofol at room temperature.

  • Continue stirring the reaction mixture for 3 hours at room temperature.

  • After 3 hours, remove the acetic acid under reduced pressure using a rotary evaporator.

  • The resulting residue is then purified by column chromatography on silica gel.

  • Elute the column with a mixture of petroleum ether and ethyl acetate (95:5, v/v).

  • Collect the fractions containing the desired product and combine them.

  • Evaporate the solvent from the combined fractions to yield 4-Iodopropofol as a yellow oil.

Causality behind Experimental Choices:

  • Acetic acid is used as the solvent as it is polar enough to dissolve both propofol and iodine monochloride, and it facilitates the electrophilic aromatic substitution reaction.

  • Iodine monochloride is a milder and more effective iodinating agent for activated aromatic rings like phenols compared to molecular iodine.

  • The reaction is performed at room temperature to control the reaction rate and minimize the formation of side products.

  • Column chromatography is a standard and effective method for purifying the product from unreacted starting material and any byproducts. The chosen eluent system provides good separation of the relatively nonpolar 4-Iodopropofol from more polar impurities.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Propofol Propofol in Acetic Acid ReactionVessel Reaction Mixture (Stirred at RT for 3h) Propofol->ReactionVessel ICl Iodine Monochloride in Acetic Acid ICl->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation 1. Chromatography Silica Gel Column Chromatography Evaporation->Chromatography 2. FinalProduct 4-Iodopropofol (Yellow Oil) Chromatography->FinalProduct 3.

Synthesis Workflow for 4-Iodopropofol

Mechanism of Action

The distinct pharmacological profile of 4-Iodopropofol arises from its dual action on two major classes of ion channels in the central nervous system: GABAA receptors and voltage-gated sodium channels.

GABAA Receptor Modulation

4-Iodopropofol is a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain[1][2]. Like propofol, it enhances the action of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.

  • Positive Allosteric Modulation: 4-Iodopropofol potentiates GABA-evoked chloride currents in a concentration-dependent manner[1]. It increases the efficacy of GABA without directly competing with it for the binding site.

  • Direct Gating: At higher concentrations, 4-Iodopropofol can directly activate the GABAA receptor, causing channel opening even in the absence of GABA. However, its efficacy as a direct agonist is markedly less than that of propofol[1].

  • Subunit Selectivity: While the precise subunit selectivity of 4-Iodopropofol has not been fully elucidated, studies on propofol and its analogs suggest that the modulatory effects are not strictly dependent on the presence of a specific γ subunit[2]. The interaction is believed to occur within the transmembrane domains of the α and β subunits[4].

GABAA_Mechanism cluster_synapse GABAergic Synapse cluster_drug_action 4-Iodopropofol Action Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Cl_channel->Postsynaptic Cl- Influx (Hyperpolarization) Iodopropofol 4-Iodopropofol BindingSite Allosteric Site Iodopropofol->BindingSite Binds to BindingSite->GABAA_R Enhances GABA effect & Direct Gating

Mechanism of GABA-A Receptor Modulation
Voltage-Gated Sodium Channel Blockade

In addition to its effects on GABAA receptors, 4-Iodopropofol is a potent blocker of voltage-gated sodium channels[5]. This action contributes to its anticonvulsant properties by reducing the excitability of neurons and preventing the propagation of action potentials.

  • High-Affinity Blockade: 4-Iodopropofol blocks voltage-gated sodium channels with high potency. It has been shown to block human skeletal muscle (NaV1.4) and neuronal (NaV1.2) sodium channels[5].

  • State-Dependent Blockade: The blocking action of 4-Iodopropofol is state-dependent, showing a much higher affinity for the inactivated state of the sodium channel compared to the resting state[5]. This means that the drug is more effective at blocking channels in neurons that are rapidly firing, a characteristic of epileptic seizures. This preferential binding to the inactivated state also leads to a prolongation of the recovery from inactivation[5].

Sodium_Channel_Blockade cluster_channel_states Sodium Channel States cluster_drug_interaction 4-Iodopropofol Interaction Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization Iodopropofol 4-Iodopropofol Iodopropofol->Inactivated High-affinity binding

State-Dependent Sodium Channel Blockade

Pharmacology and Pharmacokinetics

The unique pharmacological profile of 4-Iodopropofol is a direct consequence of its mechanism of action and its pharmacokinetic properties.

In Vivo Effects
  • Anxiolytic and Anticonvulsant Activity: In animal models, 4-Iodopropofol demonstrates significant anxiolytic and anticonvulsant effects at doses that do not cause sedation or hypnosis[1].

  • Lack of Sedative-Hypnotic Effects: Unlike propofol, intraperitoneal administration of 4-Iodopropofol in rodents does not produce sedation, ataxia, or loss of the righting reflex[1][6]. However, when administered intravenously, it can induce anesthesia, indicating that its intrinsic anesthetic properties are present but are limited by its pharmacokinetic profile[6].

Pharmacokinetics

The primary reason for the lack of sedative effects of 4-Iodopropofol upon intraperitoneal injection is its poor bioavailability via this route[6]. Studies have shown that after intraperitoneal administration, the compound is not detected in the serum or brain of mice[6]. This is in contrast to intravenous administration, which leads to anesthetic effects.

Pharmacokinetic ParameterValueSpeciesRouteReference
ED₅₀ (Anesthesia) 49 ± 6.2 mg/kgRatIntravenous[6]
EC₅₀ (Anesthesia) 2.5 ± 0.5 µMTadpole-[6]

Limited information is available on the specific metabolic pathways and excretion of 4-Iodopropofol. As a halogenated phenolic compound, it is likely to undergo glucuronidation and sulfation in the liver, followed by renal excretion. Its high lipophilicity suggests that it may also be distributed to fatty tissues.

Analytical Methodologies

The analysis of 4-Iodopropofol in biological and pharmaceutical samples can be achieved using standard chromatographic techniques. Below is a general protocol for its analysis by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of 4-Iodopropofol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • 4-Iodopropofol reference standard

  • Sample to be analyzed

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.

  • Standard Solution Preparation: Prepare a stock solution of the 4-Iodopropofol reference standard in the mobile phase. From this stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing 4-Iodopropofol in the mobile phase. If the sample is a complex matrix (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to remove interfering substances.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at an appropriate wavelength (to be determined by UV scan of the standard).

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample. Quantify the amount of 4-Iodopropofol in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile/Water/Acid) Injection Inject into HPLC MobilePhase->Injection Standards Calibration Standards Standards->Injection SamplePrep Sample Preparation (Dissolution/Extraction) SamplePrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Sample Detection->Quantification

HPLC Analytical Workflow

Toxicology and Safety

As a halogenated phenolic compound and a pharmacologically active substance, 4-Iodopropofol should be handled with appropriate safety precautions in a laboratory setting.

Toxicity Data
Hazard StatementClassification
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Data from GHS classification.

Safe Handling and Disposal
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling 4-Iodopropofol.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.

  • Storage: Store 4-Iodopropofol in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7].

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Avoid generating dust or aerosols during cleanup[8].

  • Disposal: Dispose of 4-Iodopropofol and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash[9][10].

Conclusion

4-Iodopropofol is a structurally simple yet pharmacologically complex molecule that offers a unique opportunity to dissect the molecular mechanisms underlying different aspects of central nervous system depression. Its ability to produce anxiolytic and anticonvulsant effects in the absence of sedation makes it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and biological activities to aid researchers in their exploration of this intriguing propofol analog. Further studies are warranted to fully characterize its subunit selectivity at the GABAA receptor, its interactions with other ion channels, and its metabolic fate in vivo.

References

  • PubChem. (n.d.). 2,6-Bis(isopropyl)-4-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sanna, E., Motzo, C., Usala, M., Serra, M., Dazzi, L., Maciocco, E., ... & Biggio, G. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(6), 1444–1454.
  • SIELC Technologies. (n.d.). Separation of 4-Iodophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Haeseler, G., Karst, M., Foadi, N., Gudehus, S., Roeder, A., Hecker, H., ... & Dengler, R. (2008). High-affinity blockade of voltage-operated skeletal muscle and neuronal sodium channels by halogenated propofol analogues. British Journal of Pharmacology, 155(2), 265–275.
  • ResearchGate. (n.d.). Optimization of AE-HPLC separation of iodophenol species. Retrieved from [Link]

  • Jones, M. V., Harrison, N. L., Pritchett, D. B., & Hales, T. G. (1995). Modulation of the GABAA receptor by propofol is independent of the gamma subunit. The Journal of Pharmacology and Experimental Therapeutics, 274(2), 962–968.
  • Lingamaneni, R., Krasowski, M. D., Jenkins, A., Truong, T., Giunta, A. L., Blackbeer, J., ... & Hemmings, H. C. (2001). Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, 94(6), 1050–1057.
  • Catterall, W. A. (2000). Molecular mechanisms of gating and drug block of sodium channels.
  • ResearchGate. (n.d.). Antiproliferative/Cytotoxic Activity of Molecular Iodine and Iodolactones in Various Human Carcinoma Cell Lines. Retrieved from [Link]

  • Robert, J., Vrignaud, P., Nguyen-Ngoc, T., & Iliadis, A. (1991). Metabolism and excretion of intravenous, radio-labeled amisulpride in healthy, adult volunteers. Journal of Clinical Oncology, 9(1), 123-129.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Hadj-Hassan, M., & Tasi, J. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Molecules, 28(17), 6245.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231.
  • Woll, K. A., & Peoples, R. W. (2022). Hypnotic Interactions in Fish and GABAA Receptors. Anesthesiology, 137(5), 568-579.
  • Stabholz, A., & Soskolne, W. A. (2012). Cytotoxicity and proliferative effects of Iodoform-containing root canal-filling material on RAW 264.7 macrophage and RKO epithelial cell lines. International Endodontic Journal, 45(11), 1027-1033.
  • D'Acampora, A. J., & Sberbini, S. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Journal of Visualized Experiments, (128), 56333.
  • British Columbia Ministry of Environment and Climate Change Strategy. (n.d.). Pesticide Toxicity and Hazard. Retrieved from [Link]

  • The Noted Anatomist. (2022, August 9). Voltage gated Na channels [Video]. YouTube. Retrieved from [Link]

  • Popiel, S., & Marciniak, D. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 64(3), 209-213.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., & George, A. L. (2012). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 3, 144.
  • U.S. Environmental Protection Agency. (2025, January 30). Acute Oral Toxicity Up-And-Down-Procedure. Retrieved from [Link]

  • J. M. (2023). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis. Journal of Analytical & Pharmaceutical Research, 12(4).
  • Louisiana State University Health Sciences Center New Orleans. (n.d.). Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • Sprang, S. R. (2006). Activation of G-protein Galpha subunits by receptors through Galpha-Gbeta and Galpha-Ggamma interactions.
  • Behl, T., & Kumar, A. (2022). Evaluation of Bioactivity of Essential Oils: Cytotoxic/Genotoxic Effects on Colorectal Cancer Cell Lines, Antibacterial Activity, and Survival of Lactic Acid Bacteria. Foods, 11(19), 3047.
  • El-Hefnawy, M. A., & Al-Haiza, M. A. (2022). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Molecules, 27(15), 4933.
  • ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (n.d.). HPLC METHOD FOR ANALYZING NEW COMPOUNDS – ANALOGS OF AN ANTINEOPLASTIC DRUG. Bulgarian Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Toxicity category rating. Retrieved from [Link]

  • Keramidas, A., & Harrison, N. L. (2010). GABAA Receptor α and γ Subunits Shape Synaptic Currents via Different Mechanisms. The Journal of Neuroscience, 30(25), 8597–8602.
  • iBiology. (2014, September 25). William Catterall (U. Washington) Part 2: Voltage-gated Na+ Channels at Atomic Resolution [Video]. YouTube. Retrieved from [Link]

  • Science.gov. (n.d.). acute oral toxicity: Topics by Science.gov. Retrieved from [Link]

  • International Research Journal of Engineering and Technology. (2021).

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Iodopropofol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the molecular and physiological mechanisms of 4-iodopropofol, a halogenated derivative of the widely used intravenous anesthetic, propofol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence to elucidate the nuanced pharmacology of this compound, from its primary molecular targets to its complex in vivo effects.

Introduction: The Emergence of a Unique Propofol Analog

4-Iodopropofol (4-iodo-2,6-diisopropylphenol) is a synthetic derivative of propofol, distinguished by the substitution of an iodine atom at the para-position of the phenolic ring.[1] This structural modification was initially part of a broader strategy to investigate the structure-activity relationships of propofol and its analogs. While propofol is a potent hypnotic and anesthetic agent, 4-iodopropofol has revealed a more complex pharmacological profile, exhibiting a fascinating divergence between its in vitro and in vivo activities that has significant implications for our understanding of anesthetic mechanisms.[2][3]

Primary Mechanism of Action: Modulation of the GABA-A Receptor

The principal mechanism of action for both propofol and 4-iodopropofol is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][4]

Potentiation of GABAergic Currents

Like its parent compound, 4-iodopropofol enhances the effects of GABA at the GABA-A receptor.[2] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[5] 4-Iodopropofol binds to a distinct allosteric site on the receptor, increasing the affinity of GABA for its binding site and prolonging the duration of chloride channel opening.[6][7] This potentiation of GABA-induced currents is a hallmark of many anesthetic and sedative drugs.[8] In vitro studies using recombinant human GABA-A receptors have demonstrated that 4-iodopropofol potentiates GABA-evoked chloride currents in a concentration-dependent manner, with a potency and efficacy comparable to that of propofol.[1][3]

Direct Gating of the GABA-A Receptor

At higher concentrations, both propofol and 4-iodopropofol can directly activate the GABA-A receptor in the absence of GABA.[3][8] This direct gating of the chloride channel contributes to their overall inhibitory effect on neuronal activity. However, a key distinction emerges in their efficacy in this regard. Studies have shown that the direct activation of α1β2γ2S receptors by 4-iodopropofol is markedly less efficacious than that of propofol.[3][9] This reduced capacity for direct receptor activation may contribute to the observed differences in their in vivo sedative-hypnotic effects.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor β α γ GABA_A->Cl_ion Channel Opening GABA GABA GABA->GABA_A:head Binds to orthosteric site Iodopropofol 4-Iodopropofol Iodopropofol->GABA_A:head Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx

Caption: Signaling pathway of 4-Iodopropofol at the GABA-A receptor.

Secondary and Ancillary Mechanisms

While the GABA-A receptor is the primary target, 4-iodopropofol, much like propofol, exhibits effects on other neuronal targets that likely contribute to its overall pharmacological profile.

Inhibition of Voltage-Gated Sodium Channels

Research has indicated that 4-iodopropofol can block voltage-gated sodium channels.[10] This action would lead to a reduction in neuronal excitability by inhibiting the generation and propagation of action potentials. This mechanism is thought to contribute to the anticonvulsant properties observed with this compound.

Inhibition of Glutamate Release

In vitro studies have shown that 4-iodopropofol inhibits the release of the excitatory neurotransmitter glutamate from cerebrocortical synaptosomes, albeit with a lower potency than propofol.[2] This reduction in excitatory neurotransmission complements its potentiation of inhibitory signaling, further contributing to its central nervous system depressant effects.

The Pharmacokinetic Conundrum: In Vitro Efficacy vs. In Vivo Effects

A pivotal aspect of 4-iodopropofol's pharmacology is the stark contrast between its potent in vitro activity and its route-dependent in vivo effects. While intravenous administration in rats and tadpoles produces anesthesia, intraperitoneal injection in rodents fails to induce sedative-hypnotic effects such as loss of righting reflex.[1][2]

This discrepancy is primarily attributed to pharmacokinetic factors rather than pharmacodynamic differences.[2] Following intraperitoneal injection, 4-iodopropofol is not detected in the serum or brain, suggesting poor bioavailability via this route.[2] The high lipophilicity of 4-iodopropofol, which is 26 times greater than that of propofol, may lead to its rapid sequestration in adipose tissue, preventing it from reaching its central nervous system targets in sufficient concentrations.[3]

A Divergent Pharmacological Profile: Anxiolytic and Anticonvulsant Properties

The unique pharmacokinetic and pharmacodynamic properties of 4-iodopropofol result in a pharmacological profile that can be distinguished from that of propofol. While lacking the robust sedative-hypnotic effects of propofol when administered intraperitoneally, 4-iodopropofol demonstrates significant anxiolytic and anticonvulsant properties at similar doses.[3][9][10] It has been shown to reduce the incidence of pentylenetetrazol-induced seizures and exhibit anticonflict effects in animal models.[3][9] This suggests that the molecular mechanisms underlying anxiolysis and anticonvulsant activity may be engaged at lower brain concentrations than those required for hypnosis and anesthesia.

Experimental Protocols for Mechanistic Investigation

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This technique is crucial for characterizing the effects of 4-iodopropofol on specific GABA-A receptor subtypes.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S).

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at -70 mV.

  • Drug Application:

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC10).

    • Co-apply GABA with varying concentrations of 4-iodopropofol to assess potentiation.

    • Apply 4-iodopropofol alone at high concentrations to test for direct gating.

  • Data Analysis: Measure the peak current amplitude in response to drug application and construct concentration-response curves.

TEVC_Workflow A Oocyte Harvest B cRNA Injection (GABA-A Subunits) A->B C Incubation (Receptor Expression) B->C D Two-Electrode Voltage Clamp C->D E Drug Application (GABA +/- 4-Iodopropofol) D->E F Data Acquisition & Analysis E->F

Caption: Experimental workflow for Two-Electrode Voltage-Clamp recording.

Quantitative Data Summary

Parameter4-IodopropofolPropofolReference
Anesthetic EC50 (Tadpoles)2.5 ± 0.5 µM-[1][2]
Anesthetic ED50 (Rats, IV)49 ± 6.2 mg/kg5.0 mg/kg[1][2][4]
Anesthetic Effect (Mice, IP)None DetectedEffective[2][4]

Conclusion and Future Directions

4-Iodopropofol presents a compelling case study in anesthetic pharmacology. Its mechanism of action is centered on the positive allosteric modulation of the GABA-A receptor, similar to propofol. However, its distinct pharmacokinetic profile and reduced efficacy in direct receptor gating contribute to a pharmacological profile characterized by anxiolytic and anticonvulsant effects in the absence of profound sedation when administered via certain routes.

Future research should focus on developing formulations or delivery systems to overcome the pharmacokinetic limitations of 4-iodopropofol, which could unlock its potential as a therapeutic agent with a unique profile. Further investigation into its interactions with different GABA-A receptor subunit combinations will also be crucial in fully elucidating the molecular basis of its distinct pharmacological effects.

References

  • Lingamaneni, R., Krasowski, M. D., Jenkins, A., Truong, T., Giunta, A. L., Blackbeer, J., et al. (2001). Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, 94(6), 1050–1057. [Link]

  • 4-Iodopropofol - Grokipedia. (n.d.). Retrieved from [Link]

  • Sanna, E., Motzo, C., Usala, M., Serra, M., Dazzi, L., Maciocco, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(6), 1444–1454. [Link]

  • 4-Iodopropofol - Wikipedia. (n.d.). Retrieved from [Link]

  • Hara, M., Kai, Y., & Ikemoto, Y. (1993). Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat. Anesthesiology, 79(4), 781–788. [Link]

  • Anesthetic actions of propofol and 4-iodopropofol in mice and rats... - ResearchGate. (n.d.). Retrieved from [Link]

  • Propofol - OpenAnesthesia. (2023, August 8). Retrieved from [Link]

  • Sanna, E., et al. (1999). Characterization of the Electrophysiological and Pharmacological Effects of 4-iodo-2,6-diisopropylphenol, a Propofol Analogue Devoid of Sedative-Anaesthetic Properties. British Journal of Pharmacology, 126(6), 1444-1454. [Link]

  • Propofol - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • The GABA-A Receptors and the Benzodiazepines Part 1 - YouTube. (2014, December 2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of its Divergent Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Phenols

In the landscape of anesthetic research, 2,6-diisopropylphenol, universally known as propofol, stands as a cornerstone of modern clinical practice. Its rapid onset and short duration of action have made it an indispensable tool for induction and maintenance of anesthesia.[1] However, the quest for analogues with refined pharmacological properties has led to the synthesis and investigation of a spectrum of derivatives. Among these, 4-Iodo-2,6-bis(isopropyl)phenol emerges as a molecule of significant interest, not for its shared anesthetic properties with its parent compound, but for its intriguing divergence.

This technical guide provides a comprehensive exploration of the biological activity of this compound, moving beyond a simple comparison to propofol. We will delve into its distinct pharmacological profile, characterized by a separation of anticonvulsant and anxiolytic-like effects from sedative-hypnotic and anesthetic actions. This document is designed to serve as a detailed resource for researchers and drug development professionals, offering insights into its synthesis, mechanism of action, and potential as a research tool or a lead compound for novel therapeutics.

Chemical Synthesis: From Propofol to its Iodinated Analogue

The journey to understanding this compound begins with its chemical synthesis, a critical step for any research endeavor. The compound is prepared via electrophilic iodination of the readily available 2,6-diisopropylphenol (propofol). A detailed protocol for this synthesis is provided below, based on established methodologies.[2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by direct iodination of 2,6-diisopropylphenol.

Materials:

  • 2,6-diisopropylphenol (propofol)

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-diisopropylphenol (1.78 g, 10 mmol) in 30 mL of glacial acetic acid.[2]

  • Addition of Iodinating Agent: Prepare a solution of iodine monochloride (0.81 g, 5 mmol) in 30 mL of glacial acetic acid. Add this solution dropwise to the stirred solution of propofol at room temperature.[2]

  • Reaction: Stir the resulting mixture at room temperature for 3 hours.[2]

  • Solvent Removal: After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.[2]

  • Purification: The residue is then subjected to column chromatography on silica gel. Elute the product using a mixture of petroleum ether and ethyl acetate (95:5 v/v) to yield this compound as a yellow oil.[2]

Characterization: The final product can be characterized by standard analytical techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance ([¹H]-NMR), and Mass Spectrometry (MS) to confirm its identity and purity.[2]

Pharmacodynamics: A Dichotomy of Effects at the GABA-A Receptor

The primary molecular target for both propofol and this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[3][4] However, their effects on this receptor complex exhibit crucial differences that underpin their distinct in vivo profiles.

Modulation of GABA-A Receptor Function

Like its parent compound, this compound potentiates GABA-evoked chloride currents at various GABA-A receptor subunit combinations.[5][6] This positive allosteric modulation enhances the inhibitory effects of GABA. Furthermore, at higher concentrations, it can directly activate the GABA-A receptor, causing an influx of chloride ions even in the absence of GABA.[5][6]

However, a key distinction lies in the efficacy of direct activation. Studies on recombinant human α1β2γ2S GABA-A receptors expressed in Xenopus oocytes have demonstrated that this compound has a markedly lower efficacy in directly activating these receptors compared to propofol.[5][6] This reduced direct agonism is a critical factor in its lack of sedative-hypnotic effects.

GABA-A Receptor Modulation cluster_0 This compound cluster_1 GABA-A Receptor cluster_2 Cellular Response 4-Iodo This compound GABA_R GABA-A Receptor 4-Iodo->GABA_R Binds to Potentiation Potentiation of GABA-evoked Cl- current GABA_R->Potentiation Leads to Direct_Activation Direct Activation (Reduced Efficacy) GABA_R->Direct_Activation Leads to Inhibition Neuronal Inhibition Potentiation->Inhibition Direct_Activation->Inhibition

Caption: Modulation of GABA-A receptor by this compound.

Behavioral Pharmacology: Separating Sedation from Therapeutic Action

The divergence in molecular mechanism translates into a striking separation of behavioral effects. While intraperitoneal administration of propofol in rodents induces dose-dependent sedation, ataxia, and loss of the righting reflex, this compound fails to produce these anesthetic effects at similar doses.[5][6] This lack of sedative-hypnotic activity is a defining characteristic of the compound.

Conversely, this compound retains and, in some aspects, exhibits a pharmacological profile more akin to anxiolytic and anticonvulsant drugs.[5][6]

In rodent models, this compound demonstrates significant anticonvulsant properties. It dose-dependently reduces the incidence of tonic-clonic seizures induced by the chemoconvulsant pentylenetetrazol (PTZ).[6]

The anxiolytic potential of this compound has been demonstrated in the Vogel conflict test, a model where the suppression of a punished behavior is indicative of an anxiolytic effect.[6][7]

Further supporting its central activity, microdialysis studies in freely moving rats have shown that, similar to propofol, this compound reduces acetylcholine release in the hippocampus.[6] This effect on a key neurotransmitter involved in cognitive processes highlights its engagement with central neural circuits.

Quantitative Comparison of Biological Activities

To provide a clearer picture of the pharmacological profile of this compound, the following table summarizes the available quantitative data, comparing it with propofol where possible.

Biological ActivityCompoundTest SystemParameterValueReference
GABA-A Receptor Modulation
Potentiation of GABA-evoked currentThis compoundRecombinant human α1β2γ2S GABA-A receptors in Xenopus oocytes-Potentiates in a concentration-dependent manner[5][6]
PropofolRecombinant human α1β2γ2S GABA-A receptors in Xenopus oocytes-Potentiates in a concentration-dependent manner[5][6]
Direct ActivationThis compoundRecombinant human α1β2γ2S GABA-A receptors in Xenopus oocytesEfficacyMarkedly less than propofol[5][6]
PropofolRecombinant human α1β2γ2S GABA-A receptors in Xenopus oocytesEfficacyHigh[5][6]
In Vivo Effects
Sedative-Hypnotic Effect (Loss of Righting Reflex)This compoundRats (i.p. injection)-No effect at 20 or 40 mg/kg[5]
PropofolRats (i.p. injection)-Induces loss of righting reflex at 20 and 40 mg/kg[5]
Anticonvulsant Effect (vs. PTZ-induced seizures)This compoundRats-Dose-dependent reduction in seizure incidence[6]
Anxiolytic-like Effect (Vogel conflict test)This compoundRats-Induces an anticonflict effect[6]
Neurochemical Effect
Acetylcholine Release in HippocampusThis compoundFreely moving rats (microdialysis)-Reduces acetylcholine release[6]
PropofolFreely moving rats (microdialysis)-Reduces acetylcholine release[6]

Experimental Workflows: A Guide to In Vitro and In Vivo Assessment

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Assessment: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the modulatory and direct effects of this compound on specific GABA-A receptor subtypes.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Inject Inject cRNA of GABA-A Receptor Subunits Harvest->Inject Incubate Incubate for 2-5 days Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Impale Impale with Voltage and Current Electrodes Mount->Impale Clamp Voltage Clamp at -70 mV Impale->Clamp GABA_app Apply GABA (EC10-EC20) Clamp->GABA_app Drug_app Co-apply GABA + this compound GABA_app->Drug_app Wash Washout Drug_app->Wash Direct_app Apply this compound alone Record Record Chloride Currents Direct_app->Record Wash->Direct_app Analyze Analyze Current Amplitude and Kinetics Record->Analyze Dose_Response Construct Dose-Response Curves Analyze->Dose_Response

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S). Incubate the oocytes for 2-5 days to allow for receptor expression.[8]

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with bathing solution. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[3]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier.[3]

  • Drug Application:

    • Potentiation: Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current. Then, co-apply the same concentration of GABA with increasing concentrations of this compound to determine its potentiating effect.

    • Direct Activation: Apply increasing concentrations of this compound alone to the oocyte to assess its ability to directly gate the channel.

  • Data Analysis: Record the resulting chloride currents. Measure the peak amplitude of the currents and plot them against the drug concentration to generate dose-response curves and determine parameters such as EC50 and maximal efficacy.[2]

In Vivo Assessment: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant activity of this compound.

Protocol:

  • Animal Preparation: Use adult male rats or mice. House the animals individually for at least 24 hours before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses. A positive control group receiving a known anticonvulsant like diazepam should be included.[9]

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for C57BL/6 mice) to induce seizures.[9]

  • Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for 30 minutes.[9]

  • Seizure Scoring: Score the seizure activity based on a standardized scale (e.g., 0: no response; 1: ear and facial twitching; 2: myoclonic jerks; 3: clonic convulsions; 4: tonic-clonic convulsions; 5: death).[9] The latency to the first seizure and the duration of seizures should also be recorded.

  • Data Analysis: Compare the seizure scores, latencies, and incidence of tonic-clonic seizures between the vehicle-treated and drug-treated groups.

In Vivo Assessment: In Vivo Microdialysis for Hippocampal Acetylcholine

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the hippocampus of freely moving rats.

Protocol:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the hippocampus. Allow the animal to recover for several days.[10]

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the hippocampus of the awake, freely moving rat.[11]

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10] After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: After collecting baseline samples, administer this compound (i.p.) and continue collecting dialysate samples.

  • Acetylcholine Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.[12]

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the changes over time between the pre- and post-drug administration periods.

Pharmacokinetics and Toxicology: Areas for Future Investigation

A comprehensive understanding of any potential therapeutic agent requires a thorough evaluation of its pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological profiles.

Pharmacokinetics

Currently, there is a notable lack of detailed pharmacokinetic data for this compound. An early study reported that the compound was not detected in the serum or brain of rats following intraperitoneal injection, which may explain its lack of sedative effects via this route of administration.[5] However, intravenous administration did produce anesthesia, suggesting that the route of administration and formulation are critical for its central nervous system bioavailability.[5]

Future research should focus on:

  • Developing sensitive analytical methods for the quantification of this compound and its potential metabolites in biological matrices.

  • Conducting formal pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profiles following different routes of administration.

  • Investigating its potential to cross the blood-brain barrier.

  • In vitro metabolism studies using liver microsomes to identify the cytochrome P450 enzymes involved in its metabolism and to characterize its metabolic pathways.

Toxicology

The toxicological profile of this compound has not been extensively studied. General information on phenols suggests the potential for skin and eye irritation.[9] Given its structural similarity to propofol, it is important to investigate potential adverse effects, including but not limited to:

  • Cytotoxicity: Assessment of its effects on the viability of neuronal and other cell types.

  • Genotoxicity: Evaluation of its potential to cause DNA damage.

  • Cardiovascular and Respiratory Effects: Monitoring of cardiovascular and respiratory parameters following administration.

Conclusion and Future Directions

This compound represents a fascinating pharmacological entity. The strategic placement of an iodine atom at the 4-position of the propofol scaffold dramatically alters its biological activity, uncoupling the sedative-hypnotic effects from its anticonvulsant and anxiolytic-like properties. This dissociation is likely attributable to its reduced efficacy in directly activating GABA-A receptors.

This unique profile makes this compound a valuable research tool for dissecting the molecular mechanisms underlying different facets of GABA-A receptor modulation and their behavioral consequences. Furthermore, it holds potential as a lead compound for the development of novel therapeutics for epilepsy and anxiety disorders, where a lack of sedative side effects would be a significant clinical advantage.

Future research should be directed towards a more detailed characterization of its interaction with specific GABA-A receptor subtypes, a comprehensive evaluation of its pharmacokinetic and toxicological profiles, and further exploration of its therapeutic potential in a wider range of preclinical models. The in-depth understanding of this compound will undoubtedly contribute to the broader field of neuropharmacology and the ongoing quest for safer and more effective treatments for neurological and psychiatric disorders.

References

  • Trapani, G., Altomare, C., Liso, G., Sanna, E., & Biggio, G. (1998). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 129(5), 973–980. [Link]

  • Sanna, E., Garau, F., & Biggio, G. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(1), 1444–1448. [Link]

  • Vogel, J. R., Beer, B., & Clody, D. E. (1971). A simple and reliable conflict procedure for testing anti-anxiety agents. Psychopharmacologia, 21(1), 1–7. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro drug metabolism using liver microsomes. Pharmacological Reports, 58(4), 453-472. [Link]

  • Yamada, K., & Nabeshima, T. (2000). In vivo microdialysis and reverse phase ion pair liquid chromatography/tandem mass spectrometry for the determination and identification of acetylcholine and related compounds in rat brain. Journal of Mass Spectrometry, 35(12), 1387–1394. [Link]

  • Christiansen, J. V., & Carlsen, L. (1990). Iodination of phenol. Risø-M-2860. [Link]

  • Trapani, G., Franco, M., Latrofa, A., Ricciardi, L., Liso, G., & Sanna, E. (1998). Synthesis and biological evaluation of 4-substituted 2,6-diisopropylphenol analogues as anesthetic agents. Journal of Medicinal Chemistry, 41(11), 1846–1854. [Link]

  • NPI Electronic. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Frontiers in Cellular Neuroscience. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. [Link]

  • Yamada, K., & Nabeshima, T. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58109. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Yau, H. J., et al. (2019). Structural evidence that propofol stabilizes different GABA(A) receptor states at potentiating and activating concentrations. eLife, 8, e47247. [Link]

  • Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866–872. [Link]

  • Filip, M., et al. (2021). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International Journal of Molecular Sciences, 22(11), 5898. [Link]

  • Panlab. (n.d.). Vogel Test. [Link]

  • Masiulis, S., et al. (2019). Cryo-EM structures of ρ1 GABAA receptors with antagonist and agonist drugs. Nature Communications, 10(1), 3742. [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. Methods in Molecular Biology, 998, 79–91. [Link]

  • Sahinovic, A., et al. (2017). Novel propofol derivatives and implications for anesthesia practice. Journal of Anaesthesiology Clinical Pharmacology, 33(1), 9–15. [Link]

  • Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). In vivo microdialysis: advances in neuropsychopharmacology and drug discovery. Current Pharmaceutical Analysis, 5(1), 1–16. [Link]

  • Wikipedia. (n.d.). Vogel conflict test. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 77, 5.29.1-5.29.22. [Link]

  • Miller, L. G., & Olsen, R. W. (1988). Functionally Relevant Gamma-Aminobutyric acidA Receptors: Equivalence Between Receptor Affinity (Kd) and Potency (EC50)?. Journal of Pharmacology and Experimental Therapeutics, 244(3), 856–861. [Link]

  • Collins, G. G. (1988). Effects of the anaesthetic 2,6-diisopropylphenol on synaptic transmission in the rat olfactory cortex slice. British Journal of Pharmacology, 95(3), 939–949. [Link]

  • Laverty, D., et al. (2019). Cryo-EM structure of the human α1β3γ2 GABAA receptor in a lipid bilayer. Nature, 565(7740), 516–520. [Link]

  • Schwarz, W., & Rettinger, J. (2003). Two-electrode voltage-clamp (TEVC). Pflügers Archiv - European Journal of Physiology, 445(4), 453–459. [Link]

  • Jayakar, S. S., et al. (2019). Propofol is an allosteric agonist with multiple binding sites on concatemeric ternary GABAA receptors. Journal of General Physiology, 151(10), 1184–1198. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

  • Geiger, D., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), 55020. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Griebel, G., & Pellow, S. (2000). The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines. Behavioural Pharmacology, 11(7-8), 529–546. [Link]

  • Kim, J. E., & Kang, T. C. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57556. [Link]

  • Miller, L. G., & Olsen, R. W. (1988). Functionally Relevant Gamma-Aminobutyric acidA Receptors: Equivalence Between Receptor Affinity (Kd) and Potency (EC50)?. Journal of Pharmacology and Experimental Therapeutics, 244(3), 856–861. [Link]

  • Chiara, D. C., et al. (2013). Three classes of propofol binding sites on GABAA receptors. PLoS One, 8(1), e53613. [Link]

  • Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. [Link]

  • Kwee, C. M. B., et al. (2023). Anxiolytic effects of endocannabinoid enhancing compounds: A systematic review and meta-analysis. European Neuropsychopharmacology, 73, 10–27. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

Sources

4-Iodo-2,6-bis(isopropyl)phenol GABA-A receptor modulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GABA-A Receptor Modulation by 4-Iodo-2,6-bis(isopropyl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, pharmacology, and methods for characterizing this compound, a halogenated analog of the intravenous anesthetic propofol (2,6-diisopropylphenol), as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. While direct research on this specific compound is limited, this document synthesizes data from studies on closely related propofol congeners and established principles of GABA-A receptor pharmacology to offer a detailed framework for its investigation. The guide is intended for researchers, scientists, and drug development professionals, providing both theoretical background and practical, step-by-step experimental protocols.

Introduction: The GABA-A Receptor as a Therapeutic Target

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the central nervous system (CNS). As a ligand-gated ion channel, its activation by the endogenous neurotransmitter GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. This fundamental role in neuronal inhibition makes the GABA-A receptor a critical target for a wide array of therapeutic agents, including those with sedative, anxiolytic, anticonvulsant, and anesthetic properties.[1][2]

The receptor is a heteropentameric protein complex, typically composed of two α, two β, and one γ subunit, arranged to form a central chloride-permeable pore.[2] This subunit diversity gives rise to a multitude of receptor subtypes with distinct pharmacological properties.[1] Beyond the orthosteric GABA binding site, the receptor possesses several allosteric sites where modulators can bind to influence receptor activity.[2] Phenolic compounds, in particular, have been identified as potent positive allosteric modulators of GABA-A receptors.[3][4][5]

The Emergence of this compound: A Propofol Analog

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic that exerts its effects primarily through the positive allosteric modulation of GABA-A receptors.[6][7] It can both potentiate the action of GABA at low concentrations and directly activate the receptor at higher concentrations.[8][9] The exploration of propofol's structure-activity relationships has led to the synthesis of numerous analogs with the aim of refining its pharmacological profile.[10]

One such avenue of investigation has been the introduction of halogen substituents onto the phenol ring. A key study synthesized a series of propofol congeners and evaluated their ability to interact with GABA-A receptors.[11] This research demonstrated that the introduction of a halogen, specifically iodine, at the para position of the phenyl group resulted in a ligand with significantly higher potency in inhibiting the binding of [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds within the GABA-A receptor's chloride channel.[11] This compound, this compound, showed promise as a potent modulator of the GABA-A receptor.

Synthesis and Chemical Properties

While a specific, detailed synthesis for this compound is not widely published, its preparation can be inferred from established organic chemistry principles and related syntheses. The synthesis of propofol itself is well-documented, often involving the Friedel-Crafts alkylation of phenol with propylene.[12][13][14]

A plausible synthetic route for this compound would likely start with the parent compound, propofol, followed by electrophilic aromatic substitution to introduce the iodine atom at the para position, which is sterically accessible and electronically activated by the hydroxyl group.

Alternatively, one could start with a para-substituted phenol, such as p-iodophenol, and then perform a double isopropylation.[15] However, controlling the regioselectivity of the isopropylation could be challenging.

Table 1: Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₁₂H₁₇IO
Molar Mass 304.17 g/mol
Appearance Likely a solid at room temperature
Lipophilicity (LogP) Predicted to be higher than propofol

Mechanism of Action at the GABA-A Receptor

Based on research into its parent compound and halogenated analogs, this compound is expected to act as a positive allosteric modulator of the GABA-A receptor.[11]

Binding Site

Propofol itself does not bind to the GABA or benzodiazepine binding sites.[8] Instead, it is thought to bind to a distinct site within the transmembrane domains of the receptor, at the interface between subunits.[9][16] The introduction of a large, lipophilic iodine atom at the para position is likely to influence the binding affinity and orientation of the molecule within this pocket. Quantitative structure-activity relationship (QSAR) studies have shown that for propofol analogs, increased lipophilicity enhances binding affinity, which would be consistent with an iodinated version showing higher potency.[11]

Functional Effects

The primary functional consequences of this compound binding are predicted to be:

  • Potentiation of GABA-evoked currents: At lower concentrations, the compound is expected to enhance the chloride current induced by sub-saturating concentrations of GABA.

  • Direct channel activation: At higher concentrations, it may directly open the GABA-A receptor channel in the absence of GABA.

A study on this compound revealed a unique profile: compared to propofol, it displayed significantly greater efficacy in potentiating GABA-elicited chloride currents but a much lower efficacy in directly activating the chloride channel.[11] This pharmacological distinction suggests it may have a profile more akin to anxiolytic and anticonvulsant drugs rather than a general anesthetic.[11]

Experimental Characterization Protocols

To rigorously define the pharmacological profile of this compound, a series of in-vitro experiments are necessary. The following protocols are based on standard methodologies in the field.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a robust method for studying the function of ion channels expressed in a heterologous system.

Objective: To determine if this compound modulates GABA-A receptor function and to characterize its potency and efficacy.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2s) to allow for receptor expression. Incubate for 2-5 days.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3M KCl to clamp the membrane potential at -70 mV.

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀).

    • To test for potentiation, co-apply the baseline GABA concentration with increasing concentrations of this compound.

    • To test for direct activation, apply increasing concentrations of this compound in the absence of GABA.

  • Data Analysis: Measure the peak current amplitude for each application. Plot concentration-response curves and fit with the Hill equation to determine EC₅₀ (potency) and Iₘₐₓ (efficacy) values.

Visualization of Key Concepts

Signaling Pathway

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_ion Cl⁻ Influx GABA_A->Cl_ion Opens Channel GABA GABA GABA->GABA_A Binds (Orthosteric) Modulator This compound Modulator->GABA_A Binds (Allosteric) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Causes

Caption: Allosteric modulation of the GABA-A receptor.

Experimental Workflow

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA-A Subunit cRNAs Oocyte_Harvest->cRNA_Injection Incubation Incubate 2-5 Days cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Voltage_Clamp Two-Electrode Voltage Clamp (-70mV) Mount_Oocyte->Voltage_Clamp Drug_Application Apply GABA +/- Test Compound Voltage_Clamp->Drug_Application Record_Current Record Chloride Current (I_GABA) Drug_Application->Record_Current Measure_Peak Measure Peak Current Amplitude Record_Current->Measure_Peak Plot_Curves Plot Concentration- Response Curves Measure_Peak->Plot_Curves Calculate_Params Calculate EC₅₀ & Iₘₐₓ Plot_Curves->Calculate_Params

Caption: Workflow for TEVC electrophysiology experiments.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent modulator of the GABA-A receptor, with a potentially unique pharmacological profile that distinguishes it from its parent compound, propofol.[11] Its higher efficacy for potentiating GABAergic currents, coupled with lower direct activation, could translate to a wider therapeutic window and a reduced side-effect profile, particularly concerning deep sedation and respiratory depression.

Future research should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its behavioral effects in animal models of anxiety, epilepsy, and sedation.

  • Subunit Selectivity: Investigating the activity of this compound across a panel of different GABA-A receptor subunit combinations will be crucial to understanding its potential for targeted therapeutic action.

  • Safety and Toxicity: A thorough toxicological evaluation is essential before any consideration for clinical development.

References

  • Ríos, J. L., Francini, F., & Schinella, G. R. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(19), 6545. [Link]

  • Menzikov, M. V., Zaichenko, M. A., Moskovtsev, A. A., Morozov, S. G., & Kubatiev, A. A. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Pharmacology, 14, 1323736. [Link]

  • Wikipedia. (n.d.). Propofol. [Link]

  • Google Patents. (n.d.). WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Kumar, A., Saini, P., Kumar, S., & Kumar, N. (2021). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 11(48), 30205–30218. [Link]

  • Angeles, E., et al. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, 2007(2), M549. [Link]

  • Kumar, A., Saini, P., Kumar, S., & Kumar, N. (2021). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. ResearchGate. [Link]

  • Diep, C. Q., & Struys, M. M. R. F. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 56(10), 1125–1140. [Link]

  • De Caprariis, P., et al. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry, 41(10), 1577–1580. [Link]

  • Skinner, K. A., Wzorek, J. S., & Kah, D. (2021). Efficient and flexible synthesis of new photoactivatable propofol analogs. ChemRxiv. [Link]

  • Williams, D. B., & Akabas, M. H. (2002). Structural Evidence that Propofol Stabilizes Different GABA A Receptor States at Potentiating and Activating Concentrations. Journal of Neuroscience, 22(17), 7417–7424. [Link]

  • Peoples, R. W., & Li, C. (2016). GABAA Receptor Modulation by Phenyl Ring Compounds Is Associated with a Water Solubility Cut-Off Value. Cellular Physiology and Biochemistry, 38(3), 1194–1204. [Link]

  • Yip, G. M., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., & Franks, N. P. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology, 9(11), 715–720. [Link]

  • Zloh, M., & Atanasov, A. G. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(1), 11. [Link]

  • Semantic Scholar. (n.d.). Syntheses of Analogues of Propofol: A Review. [Link]

  • Gualandi, A., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(11), 3169. [Link]

  • Toube, Y., et al. (2017). Metabolic Products of Linalool and Modulation of GABAA Receptors. Frontiers in Chemistry, 5, 35. [Link]

  • Menzikov, M. V., et al. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Pharmacology, 14. [Link]

  • Langley, M. S., & Heel, R. C. (1988). The pharmacology of propofol. Drugs, 35(4), 334–372. [Link]

  • Eaton, M. M., et al. (2018). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. Molecular Pharmacology, 94(3), 1055–1065. [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

  • Khom, S., et al. (2007). HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes. Planta Medica, 73(09), 924–929. [Link]

  • LITFL. (2020). Propofol. [Link]

  • Wikipedia. (n.d.). 4-Isopropylphenol. [Link]

Sources

A Preclinical Guide to the Anxiolytic Potential of 4-Iodopropofol: A Propofol Analogue with a Dissociated Sedative-Anxiolytic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Anxiolysis Without Sedation

The development of anxiolytic agents has been a cornerstone of neuropharmacology for decades. The primary challenge remains the dissociation of anxiolytic efficacy from sedative side effects, which can significantly impair patient function. Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, exerts its effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. While effective for sedation and anesthesia, its narrow therapeutic window and potent hypnotic effects make it unsuitable for anxiolytic therapy. This has spurred the investigation of propofol analogues that may retain anxiolytic properties while being devoid of sedative-hypnotic effects. One such promising candidate is 4-iodopropofol (4-iodo-2,6-diisopropylphenol). Preclinical evidence suggests that this structural modification—the addition of an iodine atom at the para position of the phenol ring—dramatically alters the pharmacological profile, yielding a compound with anticonvulsant and anxiolytic-like properties without inducing sedation.[1][2][3] This technical guide provides an in-depth overview of the preclinical evaluation of 4-iodopropofol's anxiolytic effects, detailing its mechanism of action, key experimental protocols, and the interpretation of behavioral data for researchers, scientists, and drug development professionals.

The Molecular Target: Differentiated Modulation of the GABA-A Receptor

The anxiolytic and sedative effects of many compounds, including benzodiazepines and propofol, are mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Propofol enhances GABAergic transmission by both potentiating the effect of GABA on the receptor and, at higher concentrations, by directly activating the chloride channel.[4]

4-Iodopropofol also acts as a positive allosteric modulator of the GABA-A receptor.[1][5] However, a key distinction lies in its efficacy of direct channel gating. Studies on recombinant human GABA-A receptors (α1β2γ2S) have shown that while 4-iodopropofol potentiates GABA-evoked chloride currents in a concentration-dependent manner, its ability to directly activate the receptor in the absence of GABA is markedly less than that of propofol.[1][2] This attenuated direct activation is hypothesized to be the molecular basis for its lack of sedative and hypnotic effects, while the preserved potentiation of GABAergic signaling contributes to its anxiolytic and anticonvulsant properties.[3][6] This suggests that 4-iodopropofol may possess a pharmacological profile more akin to anxiolytic and anticonvulsant drugs than to general anesthetics.[1][2]

The subunit composition of the GABA-A receptor is a critical determinant of its pharmacological response. While propofol's effects are relatively non-selective across different alpha subunits, the anxiolytic effects of benzodiazepines are primarily mediated by receptors containing α2 and α3 subunits, whereas sedation is linked to α1 subunit-containing receptors.[7] The specific alpha subunit selectivity of 4-iodopropofol's modulatory effects is an area requiring further investigation to fully elucidate its anxiolytic mechanism.

Signaling Pathway: 4-Iodopropofol at the GABA-A Receptor

GABA-A Receptor Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Cl- Channel Cl_influx Cl- Influx (Hyperpolarization) GABA_A_Receptor:f1->Cl_influx Opens GABA->GABA_A_Receptor:f0 Binds 4_Iodopropofol 4-Iodopropofol 4_Iodopropofol->GABA_A_Receptor:f0 Potentiates GABA Binding (Allosteric Modulation) Anxiolysis Anxiolytic Effect Cl_influx->Anxiolysis Leads to

Caption: Mechanism of 4-Iodopropofol's anxiolytic action at the GABA-A receptor.

Preclinical Assessment of Anxiolytic-Like Activity

The anxiolytic potential of a novel compound is evaluated in preclinical rodent models that leverage their natural behaviors, such as the conflict between exploration and aversion to brightly lit, open, or elevated spaces.

The Vogel Conflict Test: A Key Indicator of Anxiolytic Efficacy

The Vogel conflict test is a classic and reliable method for screening anxiolytic drugs.[8][9][10] It assesses a compound's "anticonflict" properties by measuring the willingness of a thirsty animal to endure a mild electric shock to obtain a water reward. Anxiolytic agents increase the number of shocks an animal will accept to continue drinking.

Key Findings for 4-Iodopropofol: In a pivotal study, administration of 4-iodopropofol to rats induced a significant anticonflict effect in the Vogel test.[1] This effect was observed at doses that did not produce any signs of sedation, ataxia, or loss of the righting reflex, which were prominent with propofol administration.[1] This dissociation of effects is the strongest piece of in-vivo evidence for the anxiolytic potential of 4-iodopropofol without the confounding factor of sedation.

Experimental Protocol: Vogel Conflict Test

  • Apparatus: A testing chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a water source and a lickometer.

  • Animal Preparation: Rats are typically water-deprived for 24-48 hours prior to testing to ensure motivation for drinking.

  • Drug Administration: 4-Iodopropofol or a vehicle control is administered intraperitoneally at specified doses (e.g., 20-60 mg/kg) at a set time before the test.

  • Test Procedure:

    • The animal is placed in the chamber and allowed to acclimatize and find the drinking spout.

    • Once the animal begins to drink, a "punishment" period is initiated.

    • During this period, every 20th lick (or another predetermined ratio) on the spout results in the delivery of a brief, mild electric shock to the grid floor.[9]

    • The session typically lasts for a fixed duration (e.g., 5-10 minutes).

  • Data Collection and Analysis: The primary endpoint is the number of shocks received during the punishment period. An increase in the number of shocks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like or "anticonflict" effect.

ParameterVehicle Control (Typical)4-Iodopropofol (Expected Outcome)Anxiolytic Benchmark (e.g., Diazepam)
Number of Shocks Received LowSignificantly IncreasedSignificantly Increased
Water Consumption Low (Suppressed)IncreasedIncreased
Locomotor Activity UnchangedUnchangedPotentially Decreased

This table represents expected outcomes based on the literature; specific values would be dose-dependent.

Complementary Behavioral Assays for a Comprehensive Anxiolytic Profile

1. The Elevated Plus Maze (EPM) The EPM is a widely used test based on the rodent's natural aversion to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed by high walls.

  • Procedure: The animal is placed in the center of the maze facing an open arm and allowed to explore freely for a 5-minute session.

  • Data Collection: Video tracking software is used to record the time spent in and the number of entries into each arm.

  • Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.

2. The Open Field Test (OFT) The OFT assesses anxiety-like behavior by measuring the tendency of a rodent to remain close to the walls of a novel, open arena (thigmotaxis) versus exploring the more anxiogenic central area.

Experimental Protocol: Open Field Test

  • Apparatus: A square or circular arena with high walls.

  • Procedure: The animal is placed in the center of the arena and its activity is recorded for a set period (e.g., 10-15 minutes).

  • Data Collection: Automated tracking systems measure the distance traveled, velocity, and time spent in the periphery versus the central zone of the arena.

  • Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the central zone, without significantly altering overall locomotor activity.

Experimental Workflow for Preclinical Anxiolytic Screening

Anxiolytic Screening Workflow Start Compound Synthesis (4-Iodopropofol) In_Vitro In Vitro Screening (GABA-A Receptor Binding/Function) Start->In_Vitro Behavioral Behavioral Screening (Rodent Models) In_Vitro->Behavioral Promising candidates Vogel Vogel Conflict Test Behavioral->Vogel EPM Elevated Plus Maze Behavioral->EPM OFT Open Field Test Behavioral->OFT Analysis Data Analysis and Interpretation Vogel->Analysis EPM->Analysis OFT->Analysis Conclusion Anxiolytic Profile Established (Anxiolytic without sedation) Analysis->Conclusion

Caption: A typical workflow for the preclinical evaluation of a novel anxiolytic compound.

Conclusion and Future Directions

The available preclinical data strongly suggest that 4-iodopropofol is a unique propofol analogue with a promising therapeutic window for anxiolysis. Its ability to produce anticonflict effects in the Vogel test at non-sedating doses, coupled with its distinct modulatory action at the GABA-A receptor, positions it as a lead compound for the development of a new class of anxiolytics.[1][2] The key differentiator—reduced direct GABA-A receptor activation compared to propofol—appears to successfully uncouple the desired anxiolytic effects from the undesirable sedative-hypnotic properties.

Future research should focus on a more comprehensive behavioral characterization of 4-iodopropofol in a wider range of anxiety models, including the elevated plus maze and open field test, to confirm and extend the initial findings. Furthermore, detailed electrophysiological studies are warranted to investigate its modulatory effects on specific GABA-A receptor subtypes, particularly those containing α2 and α3 subunits, which are strongly implicated in anxiety. A thorough pharmacokinetic and pharmacodynamic profiling will also be essential to understand its absorption, distribution, metabolism, and excretion, and to establish a clear dose-response relationship for its anxiolytic effects. These further studies will be critical in advancing 4-iodopropofol from a promising preclinical candidate to a potential therapeutic for anxiety disorders.

References

  • Sanna, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1444–1452. [Link]

  • Umezu, T. (1999). Effects of psychoactive drugs in the Vogel conflict test in mice. Japanese Journal of Pharmacology, 80(2), 111-118. [Link]

  • MacIver, M. B., et al. (2004). Anesthetic actions of propofol and 4-iodopropofol in mice and rats. Anesthesiology, 101(4), 939-947. [Link]

  • Trapani, G., et al. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry, 41(11), 1846-1854. [Link]

  • Kurt, M., et al. (2003). Anxiolytic-like profile of propofol, a general anesthetic, in the plus-maze test in mice. Polish Journal of Pharmacology, 55(5), 973-977. [Link]

  • Orchid Scientific. Vogel Test Apparatus / Vogel Test Anxiometer. [Link]

  • Krasowski, M. D., et al. (2001). Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, 94(4), 636-644. [Link]

  • Bali, M., & Akabas, M. H. (2004). Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations. Journal of Neuroscience, 24(40), 8848–8855. [Link]

  • Kurt, M., et al. (2003). Anxiolytic-like profile of propofol, a general anesthetic, in the plus-maze test in mice. Polish Journal of Pharmacology, 55(5), 973-977. [Link]

  • Brammer, A., West, C. D., & Allen, S. L. (1993). A comparison of propofol with other injectable anaesthetics in a rat model for measuring cardiovascular parameters. Laboratory animals, 27(3), 246–252. [Link]

  • Idem, M., et al. (1995). Effect of nonsedative doses of propofol on an innate anxiogenic situation in rats. Anesthesiology, 83(2), 350-356. [Link]

  • Zeller, A., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(1), 163. [Link]

  • Sanna, E., et al. (1999). Characterization of the Electrophysiological and Pharmacological Effects of 4-iodo-2,6-diisopropylphenol, a Propofol Analogue Devoid of Sedative-Anaesthetic Properties. British Journal of Pharmacology, 126(7), 1444–1452. [Link]

  • Li, Y., et al. (2022). Effects of different injection methods of propofol anesthesia on the behavior and electroencephalography recording in mice. Journal of Neuroscience Methods, 371, 109512. [Link]

  • Kumar, V., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 154-162. [Link]

  • Trapani, G., et al. (2000). Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery. Current Medicinal Chemistry, 7(2), 249-271. [Link]

  • Chen, C. M., et al. (2005). 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation. Toxicology and Applied Pharmacology, 205(3), 253-261. [Link]

  • Umezu, T. (1999). Effects of Psychoactive Drugs in the Vogel Conflict Test in Mice. Japanese Journal of Pharmacology, 80(2), 111-118. [Link]

  • Trapani, G., et al. (2000). Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. Current Medicinal Chemistry, 7(2), 249-271. [Link]

  • Marik, P. E. (2004). Propofol: a new look at an old drug. The Journal of trauma, 56(4), 934–941. [Link]

  • Green, T. R., et al. (1994). The antioxidant potential of propofol (2,6-diisopropylphenol). British Journal of Anaesthesia, 72(4), 459-461. [Link]

  • Millan, M. J. (2002). The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines. European Journal of Pharmacology, 443(1-3), 1-28. [Link]

  • Barrett, J. E., et al. (2004). A parametric analysis of punishment frequency as a determinant of the response to chlordiazepoxide in the Vogel conflict test in rats. Behavioural Pharmacology, 15(1), 53-61. [Link]

  • Collins, G. G., & Palmer, K. J. (1988). Effects of the anaesthetic 2,6-diisopropylphenol on synaptic transmission in the rat olfactory cortex slice. British Journal of Pharmacology, 95(3), 857–865. [Link]

Sources

The Emergence of a Selective Anticonvulsant: A Technical Guide to the Preclinical Profile of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of anticonvulsant drug discovery is in continuous pursuit of novel chemical entities with improved therapeutic indices, offering potent efficacy with minimal side effects. This technical guide delves into the compelling preclinical profile of 4-Iodo-2,6-bis(isopropyl)phenol (4-I-Pro), a para-substituted analog of the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol). While propofol itself exhibits robust anticonvulsant properties, its clinical utility in epilepsy is hampered by profound sedative and hypnotic effects. The strategic addition of an iodine atom at the para position of the phenol ring dramatically alters the compound's pharmacological profile, yielding a molecule with significant anticonvulsant and anxiolytic activity, yet devoid of the sedative-hypnotic and anesthetic properties characteristic of its parent compound.[1] This guide provides a comprehensive overview of the synthesis, mechanism of action, and in-vitro and in-vivo pharmacological characterization of 4-I-Pro, positioning it as a promising lead compound for the development of a new class of non-sedating anticonvulsant therapeutics.

Introduction: The Rationale for a Non-Sedating Propofol Analog

Propofol is a cornerstone of modern anesthesia, valued for its rapid onset and offset of action.[1] Its potent positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, underpins its anesthetic effects.[1] This mechanism also confers significant anticonvulsant activity, making propofol a therapeutic option in refractory status epilepticus. However, the profound sedation associated with its use limits its broader application as a chronic or first-line antiepileptic drug.

The development of propofol analogs has been driven by the hypothesis that the diverse pharmacological effects of propofol—sedation, anesthesia, and anticonvulsant activity—could be dissociated through targeted structural modifications.[2] Structure-activity relationship (SAR) studies have indicated that the para position of the phenol ring is a critical site for modification.[1][2] Introduction of various substituents at this position has been shown to modulate the interaction with the GABA-A receptor and, consequently, the pharmacological output. This guide focuses on this compound, a testament to the success of this strategy, embodying a pharmacological profile shifted towards anticonvulsant and anxiolytic effects without the encumbrance of sedation.

Synthesis and Physicochemical Properties

The synthesis of this compound is a targeted modification of its parent compound, propofol. A general understanding of propofol synthesis, typically achieved through the isopropylation of phenol, provides a foundational context.[3]

Synthesis of this compound

A detailed protocol for the synthesis of 4-I-Pro has been described. The procedure involves the direct iodination of 2,6-diisopropylphenol.

Protocol:

  • A solution of iodine monochloride in acetic acid is prepared.

  • This solution is added dropwise to a stirred solution of 2,6-diisopropylphenol (propofol) in acetic acid at room temperature.

  • The reaction mixture is stirred for several hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield this compound.

Physicochemical Characterization

The introduction of the iodine atom significantly alters the physicochemical properties of the molecule. Notably, it increases the lipophilicity of the compound compared to propofol. This property is crucial for its ability to cross the blood-brain barrier and exert its effects within the central nervous system.

Mechanism of Action: A Nuanced Modulation of the GABA-A Receptor

The primary molecular target of 4-I-Pro, like its parent compound, is the GABA-A receptor. This ligand-gated ion channel, upon activation by GABA, conducts chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

Interaction with the GABA-A Receptor

4-I-Pro acts as a positive allosteric modulator of the GABA-A receptor. In-vitro electrophysiological studies have demonstrated that it potentiates GABA-evoked chloride currents.[2] This potentiation is a key mechanism underlying its anticonvulsant effects.

Interestingly, while 4-I-Pro effectively enhances the action of GABA, its ability to directly activate the GABA-A receptor in the absence of GABA is significantly lower than that of propofol. This distinction in direct activation efficacy is believed to be a critical factor in the separation of anticonvulsant from sedative-hypnotic effects.

The substitution at the para position with a halogen, such as iodine, has been shown to enhance the affinity for the GABA-A receptor.[2] Quantitative structure-affinity relationship (QSAR) studies suggest that increased lipophilicity contributes to this enhanced affinity, although the size of the substituent can have an adverse effect.[2]

GABA-A Receptor Subunit Selectivity

The GABA-A receptor is a heteropentameric protein complex assembled from a variety of subunits (α, β, γ, δ, etc.). The specific subunit composition of the receptor determines its pharmacological properties. While the precise subunit selectivity of 4-I-Pro has not been fully elucidated, studies on propofol indicate that its modulatory effects are not strictly dependent on the presence of the γ subunit.[4] However, the subunit composition can influence the efficacy of the drug. Further investigation into the interaction of 4-I-Pro with different GABA-A receptor subunit combinations is a critical area for future research to fully understand its unique pharmacological profile.

GABAA_Modulation cluster_Neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_ion Cl- Influx GABA_R->Cl_ion Channel Opening GABA GABA GABA->GABA_R Binds to orthosteric site Four_I_Pro This compound Four_I_Pro->GABA_R Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Causes Experimental_Workflow cluster_Synthesis Chemical Synthesis & Characterization cluster_InVitro In-Vitro Evaluation cluster_InVivo In-Vivo Assessment Start 2,6-diisopropylphenol (Propofol) Synthesis Iodination at para position Start->Synthesis Purification Column Chromatography Synthesis->Purification Product This compound Characterization Physicochemical Analysis Product->Characterization TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Product->TEVC PTZ_Model PTZ-Induced Seizure Model (Rats) Product->PTZ_Model Vogel_Test Vogel Conflict Test (Rats) Product->Vogel_Test Sedation_Assessment Sedation & Motor Impairment Product->Sedation_Assessment Purification->Product GABA_A_Interaction GABA-A Receptor Modulation TEVC->GABA_A_Interaction Anticonvulsant_Activity Anticonvulsant Efficacy PTZ_Model->Anticonvulsant_Activity Anxiolytic_Activity Anxiolytic Potential Vogel_Test->Anxiolytic_Activity

Caption: Preclinical evaluation workflow for this compound.

References

  • The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines. PubMed. [Link]

  • Effects of propofol and 4-iodopropofol on GABA A receptors. The effects... ResearchGate. [Link]

  • Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. PubMed. [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]

  • Process for the purification of 2,6-diisopropyl phenol.
  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. ResearchGate. [Link]

  • Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery. PubMed. [Link]

  • The Vogel conflict test: Procedural aspects, ??-aminobutyric acid, glutamate and monoamines. ResearchGate. [Link]

  • Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. PMC - NIH. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. PMC - NIH. [Link]

  • Modulation of the GABAA receptor by propofol is independent of the gamma subunit. PubMed. [Link]

  • Vogel's Test. Maze Engineers - Conduct Science. [Link]

  • Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. ResearchGate. [Link]

  • (PDF) Two-Electrode Voltage Clamp. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-Iodo-2,6-bis(isopropyl)phenol (CAS No: 169255-48-5).[1] It is intended for researchers, chemists, and drug development professionals who may synthesize or utilize this compound in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this molecule, this guide synthesizes data from structurally similar compounds, namely substituted phenols, to establish a robust and conservative safety protocol. The core principle of this guide is to treat this compound with the high degree of caution required for a substance that is presumed to be corrosive, systemically toxic, and an environmental hazard.

Inferred Hazard Profile and Toxicological Assessment

This compound is a substituted phenol. The phenolic hydroxyl group is the primary driver of its chemical reactivity and toxicity, often conferring corrosive properties and the ability to be rapidly absorbed through the skin.[2] The bulky isopropyl groups may influence its physical properties and absorption kinetics, while the iodine atom introduces the potential for unique reactivity and metabolic pathways that are not fully characterized.

Based on the known hazards of analogous compounds like 4-isopropylphenol and general phenol, an inferred hazard profile for this compound has been constructed.[3][4][5][6] It is imperative to handle this compound as if it possesses all the hazards listed below.

Hazard Classification (Inferred) Hazard Statement Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Aquatic Hazard, Acute (Category 3)H402: Harmful to aquatic life

This table is an inferred profile based on structurally similar compounds and should be treated as a conservative estimate for laboratory safety planning.

The systemic toxicity of phenols is a critical concern. Liquid phenol can penetrate the skin with an efficiency similar to inhalation, and toxic amounts can be absorbed through relatively small areas of skin.[7] Phenol also has an anesthetic effect, which can cause severe, painless burns that may not be immediately visible or felt, delaying first aid and increasing the risk of systemic absorption.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[2][4][8] The fume hood provides essential protection against the inhalation of dust or vapors and acts as a physical barrier against splashes. An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time from the work area.[9][10]

Personal Protective Equipment: The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Task involving This compound weighing Weighing solid (<1g) start->weighing solution Preparing / Transferring Solutions start->solution reaction Running Reaction (Splash Potential) start->reaction base_ppe Minimum PPE: - Safety Goggles (ANSI Z87.1) - Lab Coat (fully buttoned) - Long Pants & Closed-toe Shoes weighing->base_ppe Low Energy solution->base_ppe gloves Glove Selection: - Double Nitrile (4-mil) or - Single Thicker Nitrile (8-mil+) - Change Immediately on Contact solution->gloves advanced_ppe Enhanced PPE: - Chemical Splash Goggles  AND Face Shield - Neoprene or Butyl Rubber Gloves - Chemical-resistant Apron reaction->advanced_ppe High Risk base_ppe->gloves Emergency_Response_Flowchart Diagram 2: Emergency First Aid Decision Tree cluster_skin Skin Contact cluster_eye Eye Contact exposure Exposure Occurs! skin_contact Announce Emergency Remove Contaminated Clothing exposure->skin_contact Skin eye_contact Go to Eyewash Station Immediately exposure->eye_contact Eyes inhalation Inhalation: Move to fresh air exposure->inhalation Inhalation ingestion Ingestion: Rinse mouth, Do NOT induce vomiting exposure->ingestion Ingestion use_peg Liberally apply Polyethylene Glycol (PEG 300/400) with gauze skin_contact->use_peg no_peg If PEG is unavailable, rinse under safety shower for at least 15 minutes skin_contact->no_peg wipe Gently wipe affected area, changing gauze frequently use_peg->wipe seek_medical_skin Call 911 / Seek Immediate Medical Attention wipe->seek_medical_skin no_peg->seek_medical_skin flush_eyes Flush eyes for at least 15 minutes, holding eyelids open eye_contact->flush_eyes seek_medical_eye Call 911 / Seek Immediate Medical Attention flush_eyes->seek_medical_eye seek_medical_other Call 911 / Seek Immediate Medical Attention inhalation->seek_medical_other ingestion->seek_medical_other

Caption: Immediate first aid actions following an exposure event.

Step-by-Step Emergency Protocols

Skin Exposure:

  • IMMEDIATELY remove all contaminated clothing while moving to the nearest safety station. [3][6]2. The recommended first aid treatment for phenol skin exposure is the application of Polyethylene Glycol (PEG) 300 or 400. [9]3. Liberally apply PEG to a gauze pad and gently wipe the affected area to remove the phenol. [11]Discard the gauze and repeat with fresh PEG-soaked gauze until there is no longer a detectable odor of phenol. [9]4. If PEG is not available, flush the affected area with copious amounts of water at a safety shower for at least 15 minutes. [9]5. Seek immediate medical attention. Call 911 or your institution's emergency number. Inform the medical personnel of the phenol exposure. Eye Exposure:

  • IMMEDIATELY proceed to the nearest eyewash station. [9]2. Flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [4][9]3. Remove contact lenses if present and easy to do so. [3]4. Seek immediate medical attention. Call 911 or your institution's emergency number. [9] Inhalation:

  • Move the affected person to fresh air immediately. [3][9]2. Seek immediate medical attention. [12] Ingestion:

  • DO NOT INDUCE VOMITING. This can cause perforation of the esophagus. [4][5]2. If the person is conscious, have them rinse their mouth with water and then drink one or two glasses of water. [5]3. Seek immediate medical attention. [12] Spill Response:

  • Small Spill (contained in fume hood):

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Absorb the spill with a chemical absorbent pad or a neutral material like vermiculite.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a soap and water solution.

  • Large Spill (outside of fume hood):

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS/emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (2021). Fisher Scientific.
  • 4-Isopropylphenol - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety.
  • Safety d
  • Appendix P - Phenol First Aid Guide and PPE.Environment, Health and Safety - University of California, Berkeley.
  • This compound - Lead Sciences.Lead Sciences.
  • IODO PHENOL CAS NO 540-38-5 MATERIAL SAFETY D
  • PHENOL FIRST AID and personal protective equipment. (2020). Protocols.io.
  • for the SAFE USE of PHENOL.Cefic.
  • Standard Operating Procedure - UNM Chemistry.University of New Mexico.
  • OESO Phenol Guideline.Duke University Safety Office.
  • Phenol SOP.
  • Print-And-Go Sheet: Phenol Post-Exposure Guidance.Weill Cornell Medicine Environmental Health and Safety.

Sources

Methodological & Application

Application Note: Regioselective Iodination of 2,6-Diisopropylphenol using Iodine Monochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Application

Iodinated aromatic compounds are crucial building blocks in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] The carbon-iodine bond serves as a versatile handle for a wide array of synthetic transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira), which are fundamental to drug discovery and development.[1]

2,6-diisopropylphenol, commonly known as the anesthetic agent Propofol, possesses a sterically hindered and electron-rich aromatic core.[2][3] Its selective iodination, primarily at the para-position, yields 4-Iodo-2,6-diisopropylphenol, a valuable intermediate for synthesizing novel pharmaceutical analogues and complex molecular architectures. This document provides a comprehensive guide to this transformation using iodine monochloride (ICl), a highly effective and regioselective iodinating agent.[4][5] We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss critical safety and handling considerations.

Scientific Principle: The Mechanism of Electrophilic Aromatic Substitution

The iodination of 2,6-diisopropylphenol with iodine monochloride is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[6] The reaction's efficiency and high regioselectivity are governed by the electronic and steric properties of the substrate and the nature of the electrophile.

Causality of Mechanistic Steps:

  • Generation of the Electrophile: Iodine monochloride (I-Cl) is an interhalogen compound with a polarized covalent bond. Due to the higher electronegativity of chlorine, the iodine atom bears a partial positive charge (δ+) and acts as the electrophile. This inherent polarization makes ICl a more potent iodinating agent than molecular iodine (I₂) for many aromatic systems.[4][6]

  • Nucleophilic Attack and Sigma Complex Formation: The phenol ring is highly activated by the strong electron-donating hydroxyl (-OH) group and, to a lesser extent, the two isopropyl groups. The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic iodine atom of ICl. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Regioselectivity—The Role of Steric Hindrance: The hydroxyl group is a powerful ortho, para-director. However, the two bulky isopropyl groups at the C2 and C6 positions sterically block the ortho positions. Consequently, the electrophilic attack occurs almost exclusively at the sterically accessible and electronically enriched para-position (C4).

  • Re-aromatization: A weak base, such as the chloride ion (Cl⁻) generated during the initial attack or a solvent molecule, abstracts the proton from the C4 carbon of the sigma complex. This step restores the aromaticity of the ring, yielding the final product, 4-Iodo-2,6-diisopropylphenol, and hydrochloric acid (HCl).[6]

Experimental_Workflow Figure 2: Experimental Workflow Prep 1. Reagent Preparation - Dissolve Phenol in DCM - Prepare ICl solution Setup 2. Reaction Setup - Cool phenol solution to 0°C Prep->Setup Addition 3. Reagent Addition - Add ICl solution dropwise Setup->Addition Monitor 4. Reaction Monitoring - Stir at 0°C - Monitor by TLC Addition->Monitor Quench 5. Quenching - Pour into Na₂S₂O₃ solution Monitor->Quench Upon Completion Extract 6. Extraction & Washing - Separate layers - Wash with H₂O & Brine Quench->Extract Dry 7. Drying & Concentration - Dry over MgSO₄ - Concentrate via Rotovap Extract->Dry Purify 8. Purification - Column Chromatography Dry->Purify Analyze 9. Product Characterization - NMR, MS, etc. Purify->Analyze

Sources

Application Notes and Protocols for 4-Iodo-2,6-bis(isopropyl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Sterically Hindered Intermediate

In the landscape of modern pharmaceutical development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Aryl iodides are premier intermediates, prized for their high reactivity in palladium-catalyzed cross-coupling reactions, which form the bedrock of C-C and C-heteroatom bond formation. Within this class of intermediates, 4-iodo-2,6-bis(isopropyl)phenol stands out as a uniquely valuable building block.

Derived from the widely used anesthetic agent propofol (2,6-diisopropylphenol), this intermediate combines the reactive potential of an aryl iodide with a sterically hindered phenolic framework. The bulky isopropyl groups flanking the hydroxyl moiety impart specific conformational constraints and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target molecules. While the parent compound, propofol, exerts its effects through modulation of GABA-A receptors, its 4-iodo derivative has been shown to possess distinct pharmacological properties, including anticonvulsant and anxiolytic effects without sedative-hypnotic actions, highlighting its potential as a lead structure for novel therapeutics[1].

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a pivotal intermediate in pharmaceutical research and development. We will detail robust protocols for its preparation and subsequent utilization in key cross-coupling reactions, offering insights into the causality behind experimental choices and providing a framework for its integration into drug discovery programs.

Part 1: Synthesis of the Precursor - 2,6-Diisopropylphenol (Propofol)

The journey to our target intermediate begins with its precursor, 2,6-diisopropylphenol, a high-tonnage industrial chemical. Understanding its synthesis provides context for its purity and potential trace impurities. The most common industrial synthesis involves the direct Friedel-Crafts alkylation of phenol with propene[2][3][4][5].

Reaction Principle: This is an electrophilic aromatic substitution where the phenol ring is alkylated at the ortho positions due to the directing effect of the hydroxyl group. An acid catalyst, typically a zeolite or a mineral acid, is used to generate the isopropyl carbocation from propene.

Propofol Synthesis cluster_reactants Reactants phenol Phenol catalyst Acid Catalyst (e.g., H-beta zeolite) propene Propene (2 eq.) propofol 2,6-Diisopropylphenol (Propofol) catalyst->propofol Alkylation

Figure 1: General scheme for the synthesis of 2,6-diisopropylphenol.

An alternative high-purity route starts from 4-hydroxybenzoic acid, where the para-position is blocked by the carboxylic acid group, preventing the formation of para-alkylated isomers. This is followed by a decarboxylation step to yield propofol[2]. This method is particularly relevant for pharmaceutical applications where high purity is critical.

Part 2: Synthesis of this compound

The introduction of an iodine atom at the para-position of the electron-rich phenol ring is a key transformation. This can be achieved through electrophilic aromatic substitution.

Protocol 1: Iodination using Iodine Monochloride

This protocol is based on a well-documented procedure for the synthesis of this compound[1].

Reaction Principle: Iodine monochloride (ICl) is a polarized interhalogen compound where the iodine atom is electrophilic (δ+). It reacts readily with the activated aromatic ring of 2,6-diisopropylphenol. The steric hindrance from the isopropyl groups directs the substitution almost exclusively to the vacant para-position.

Iodination Reaction cluster_reactants Reactants propofol 2,6-Diisopropylphenol solvent Acetic Acid (Solvent) icl Iodine Monochloride (ICl) product This compound solvent->product Electrophilic Aromatic Substitution

Figure 2: Iodination of 2,6-diisopropylphenol using ICl.

Experimental Protocol:

  • Reagent Preparation: In a fume hood, prepare a solution of 2,6-diisopropylphenol (10.0 mmol, 1.78 g) in 30 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Iodinating Agent: Prepare a solution of iodine monochloride (5.0 mmol, 0.81 g) in 30 mL of glacial acetic acid. Add this solution dropwise to the stirred propofol solution at room temperature.

    • Causality: Dropwise addition is crucial to control the reaction rate and prevent potential side reactions or a rapid exotherm. Acetic acid is an excellent solvent for both reactants and facilitates the electrophilic substitution.

  • Reaction: Stir the resulting mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (95:5) mobile phase.

  • Work-up: After completion, remove the acetic acid under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent: A gradient of petroleum ether:ethyl acetate, starting from 95:5 (v/v).

    • Outcome: The product is typically obtained as a yellow oil. The reported yield for this protocol is approximately 40%[1].

Reagent/ParameterQuantity/ValueMolar RatioPurpose
2,6-Diisopropylphenol1.78 g1.0 eqStarting Material
Iodine Monochloride0.81 g0.5 eqIodinating Agent
Glacial Acetic Acid60 mL-Solvent
Reaction Time3 hours--
TemperatureRoom Temperature--
Alternative Iodination Method: N-Iodosuccinimide (NIS)

For substrates sensitive to strong acids or for improved selectivity and milder conditions, N-Iodosuccinimide (NIS) is an excellent alternative iodinating agent, often activated by a catalytic amount of a protic or Lewis acid[6][7].

Reaction Principle: NIS serves as an electrophilic iodine source. An acid catalyst polarizes the N-I bond, making the iodine more electrophilic and facilitating the attack by the electron-rich phenol ring.

Proposed Protocol (for optimization):

  • Dissolve 2,6-diisopropylphenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Add N-Iodosuccinimide (1.05 eq).

  • Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) (0.1 eq).

  • Stir at room temperature and monitor by TLC.

  • Upon completion, quench with aqueous sodium thiosulfate solution, extract with an organic solvent, and purify by chromatography. This method often provides higher yields and a cleaner reaction profile[6].

Part 3: Application as an Intermediate in Cross-Coupling Reactions

The true synthetic utility of this compound lies in the reactivity of its C-I bond. This section provides representative protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. While specific literature examples for this exact substrate are scarce, the following protocols are based on established methods for sterically hindered aryl iodides and serve as a robust starting point for optimization[4][8].

Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. It is a powerful method for constructing biaryl linkages, which are common motifs in pharmaceuticals[9]. The steric hindrance from the isopropyl groups necessitates the use of specialized ligands and potentially higher temperatures to facilitate the reaction.

Suzuki Coupling cluster_reactants Reactants ArylIodide This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid Arylboronic Acid Product 4-Aryl-2,6-bis(isopropyl)phenol Catalyst->Product Base Base (e.g., K₂CO₃)

Figure 3: Suzuki-Miyaura cross-coupling workflow.

Representative Protocol (Starting Point):

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base such as potassium carbonate (2.0 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of a bulky phosphine ligand on the palladium can be crucial for coupling with sterically hindered substrates.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ComponentSuggested ReagentMolar RatioPurpose
Aryl IodideThis compound1.0 eqElectrophile
Boron ReagentArylboronic Acid1.2 eqNucleophile
CatalystPd(PPh₃)₄ or PdCl₂(dppf)2-5 mol%Catalyst
BaseK₂CO₃ or Cs₂CO₃2.0-3.0 eqActivates Boronic Acid
SolventToluene/Ethanol/Water-Solvent
Application 2: Sonogashira Coupling for Arylalkyne Synthesis

Reaction Principle: The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst[4][8]. This reaction is highly valuable for introducing alkynyl moieties into drug scaffolds.

Representative Protocol (Starting Point):

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a degassed solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.2 eq), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.05 eq), and a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as a co-solvent.

    • Causality: The copper(I) is essential for forming the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is required to neutralize the HI byproduct formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride, then brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Part 4: Analytical Characterization and Quality Control

Rigorous analytical control is essential to ensure the purity and identity of this compound before its use in subsequent synthetic steps.

  • Chromatography:

    • TLC: Useful for rapid reaction monitoring. A typical mobile phase is petroleum ether:ethyl acetate (95:5).

    • HPLC: A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point[10].

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include doublets for the methyl protons of the isopropyl groups, a septet for the methine proton, a singlet for the hydroxyl proton, and a singlet for the two equivalent aromatic protons[1].

    • ¹³C NMR: Will show the expected number of carbon signals, with the iodinated carbon appearing at a characteristic chemical shift.

    • Mass Spectrometry (MS): Will confirm the molecular weight (304.17 g/mol ) and show a characteristic isotopic pattern for the presence of one iodine atom[1].

    • Infrared (IR) Spectroscopy: A broad peak in the region of 3500-3600 cm⁻¹ is characteristic of the O-H stretch[1].

Part 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the known hazards of its precursor, 2,6-diisopropylphenol, and general precautions for organoiodides.

  • Precursor Hazards (2,6-Diisopropylphenol): Harmful if swallowed, causes skin irritation, and can cause serious eye irritation[11][12]. It is also a respiratory irritant.

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion

This compound is a strategically important intermediate that provides a gateway to a diverse range of novel pharmaceutical compounds. Its synthesis from readily available propofol is straightforward, and the presence of the reactive iodo group allows for its facile incorporation into complex molecules via robust cross-coupling methodologies. The protocols and insights provided in this guide offer a solid foundation for researchers to utilize this versatile building block in the pursuit of next-generation therapeutics. As with any synthetic protocol, the conditions provided herein for cross-coupling reactions should be considered as starting points, with optimization likely required based on the specific coupling partners employed.

References

  • Chèze, M., et al. (2007). A rapid and simple HPLC method for the analysis of propofol in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1164-1169. [Link]

  • Trapani, G., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(6), 1444–1454. [Link]

  • Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Diisopropylphenol, 99%. Retrieved from [Link]

  • Legros, J., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7208. [Link]

  • Patel, B., et al. (2020). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 10(42), 25169-25181. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Academia.edu. (n.d.). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Retrieved from [Link]

  • Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

Sources

Applications of 4-Iodopropofol in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Halogenated Propofol Analog

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1] Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA_A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists often turn to the strategic modification of existing drug scaffolds. 4-Iodopropofol, a halogenated derivative of propofol, emerges from this rationale. The introduction of an iodine atom at the para-position of the phenol ring creates a molecule with altered physicochemical and pharmacological properties, opening new avenues for research and drug development.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the multifaceted potential of 4-iodopropofol. We will delve into its synthesis and purification, its role as a pharmacological tool to probe GABA_A receptor function, its application in photoaffinity labeling for target identification, and its potential as a radiolabeled ligand for in vivo imaging.

Pharmacological Profile: A Tale of Two Routes

A fascinating aspect of 4-iodopropofol is its route-dependent anesthetic activity. While intraperitoneal injection in rodents fails to produce sedation, intravenous administration elicits a clear anesthetic response, albeit with reduced potency compared to propofol.[2] This discrepancy is attributed to pharmacokinetic differences rather than a fundamental change in its mechanism of action at the molecular level.[2]

Table 1: Comparative Anesthetic Potency of Propofol and 4-Iodopropofol

CompoundAnimal ModelRoute of AdministrationAnesthetic EndpointPotency (ED₅₀ / EC₅₀)Reference
PropofolRatIntravenousLoss of Righting Reflex~5.0 mg/kg[3]
4-Iodopropofol RatIntravenousLoss of Righting Reflex49 ± 6.2 mg/kg[2]
4-Iodopropofol TadpoleImmersionLoss of Righting Reflex2.5 ± 0.5 µM[2]

This unique characteristic makes 4-iodopropofol an intriguing tool for studying the pharmacokinetics and pharmacodynamics of anesthetic agents.

Synthesis and Purification of 4-Iodopropofol

The synthesis of 4-iodopropofol is achieved through the electrophilic iodination of propofol. Iodine monochloride (ICl) in acetic acid is a commonly used reagent for this transformation.[2]

Experimental Protocol: Synthesis of 4-Iodopropofol

Objective: To synthesize 4-iodopropofol from propofol.

Materials:

  • Propofol (2,6-diisopropylphenol)

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propofol (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid dropwise to the stirred propofol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-iodopropofol.

Purification of 4-Iodopropofol

Purification of the crude product is essential to remove unreacted starting material and byproducts. Recrystallization or column chromatography are effective methods.[4]

Protocol: Purification by Recrystallization

  • Dissolve the crude 4-iodopropofol in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexane and ethyl acetate).[5]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol: Purification by Column Chromatography

  • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude 4-iodopropofol in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G propofol Propofol reaction Electrophilic Aromatic Substitution propofol->reaction icl Iodine Monochloride (in Acetic Acid) icl->reaction iodopropofol_crude Crude 4-Iodopropofol reaction->iodopropofol_crude purification Purification (Recrystallization or Column Chromatography) iodopropofol_crude->purification iodopropofol_pure Pure 4-Iodopropofol purification->iodopropofol_pure

Figure 1: Synthetic workflow for 4-iodopropofol.

Application 1: Probing GABA_A Receptor Function

4-Iodopropofol, like its parent compound, is a positive allosteric modulator of GABA_A receptors.[6] It enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in neuronal inhibition. This makes it a valuable tool for studying the structure-activity relationships of propofol and its analogs at the GABA_A receptor.

Experimental Protocol: In Vitro GABA_A Receptor Binding Assay

Objective: To determine the binding affinity of 4-iodopropofol for the GABA_A receptor using a radioligand displacement assay.

Materials:

  • Rat or mouse brain tissue (e.g., cortex or cerebellum)

  • [³H]TBOB (t-butylbicyclophosphorothionate) or other suitable radioligand

  • 4-Iodopropofol

  • GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand (e.g., [³H]TBOB).

    • Add increasing concentrations of unlabeled 4-iodopropofol.

    • For determining non-specific binding, add a high concentration of GABA to a separate set of tubes.

    • Add the prepared brain membranes to all tubes.

    • Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the 4-iodopropofol concentration. Calculate the IC₅₀ value (the concentration of 4-iodopropofol that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

G cluster_0 Assay Components radioligand Radioligand ([³H]TBOB) incubation Incubation radioligand->incubation receptor GABA_A Receptor (Brain Membranes) receptor->incubation competitor 4-Iodopropofol (Unlabeled) competitor->incubation filtration Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC₅₀, Ki) quantification->analysis

Figure 2: Workflow for GABA_A receptor binding assay.

Application 2: Photoaffinity Labeling for Target Identification

Photoaffinity labeling is a powerful technique to identify the binding sites of a ligand on its target protein.[7] This involves using a photoreactive analog of the ligand that, upon exposure to UV light, forms a covalent bond with amino acid residues in close proximity to the binding pocket. The presence of the iodine atom in 4-iodopropofol provides a site for the introduction of a photoreactive group, such as an azido (-N₃) moiety.

Conceptual Protocol: Synthesis of a Photoreactive 4-Iodopropofol Analog (Azido-4-Iodopropofol)
Experimental Protocol: Photoaffinity Labeling of GABA_A Receptors

Objective: To identify the binding site of 4-iodopropofol on the GABA_A receptor using a photoreactive analog.

Materials:

  • Photoreactive 4-iodopropofol analog (e.g., azido-4-iodopropofol)

  • Purified GABA_A receptors or cell membranes expressing the receptor

  • UV lamp (e.g., 254 nm or 365 nm, depending on the photolabile group)

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the purified receptors or cell membranes with the photoreactive 4-iodopropofol analog in the dark. To demonstrate specificity, a parallel incubation should be performed in the presence of an excess of non-photoreactive 4-iodopropofol or propofol.

  • Photolysis: Expose the samples to UV light for a specific duration to induce covalent cross-linking.

  • SDS-PAGE and Autoradiography (if using a radiolabeled probe) or Western Blotting: Separate the proteins by SDS-PAGE. If the photoreactive probe is radiolabeled, the labeled protein can be visualized by autoradiography. Alternatively, if an antibody against a specific subunit of the GABA_A receptor is available, Western blotting can be used to confirm the labeling of that subunit.

  • Mass Spectrometry: For precise identification of the labeled amino acid residue(s), the labeled protein band is excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry. The mass shift corresponding to the covalent adduction of the photoreactive probe will identify the labeled peptide and, through further analysis, the specific amino acid.[2]

G cluster_0 Preparation receptor GABA_A Receptor incubation Incubation (in dark) receptor->incubation probe Photoreactive 4-Iodopropofol Analog probe->incubation uv_irradiation UV Irradiation incubation->uv_irradiation crosslinking Covalent Cross-linking uv_irradiation->crosslinking analysis Analysis (SDS-PAGE, Mass Spec) crosslinking->analysis binding_site Binding Site Identification analysis->binding_site

Figure 3: General workflow for photoaffinity labeling.

Application 3: Radiolabeling for In Vivo Imaging

The iodine atom in 4-iodopropofol provides a convenient handle for radiolabeling with isotopes of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I).[8] ¹²³I is a gamma emitter suitable for Single Photon Emission Computed Tomography (SPECT) imaging, a non-invasive technique that can visualize the distribution of the radiolabeled compound in vivo.[9] This allows for the study of the biodistribution and target engagement of 4-iodopropofol in preclinical models.

Experimental Protocol: Radioiodination of 4-Iodopropofol with ¹²⁵I (Adapted from Chloramine-T Method)

Objective: To radiolabel 4-iodopropofol with ¹²⁵I for use as a tracer.

Materials:

  • 4-Iodopropofol

  • Sodium [¹²⁵I]iodide

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.4)

  • Sep-Pak C18 cartridge or HPLC for purification

  • Radio-TLC or HPLC for quality control

Procedure:

  • Reaction Setup: In a shielded vial, dissolve 4-iodopropofol in a small volume of a suitable solvent (e.g., ethanol). Add phosphate buffer.

  • Radioiodination: Add Sodium [¹²⁵I]iodide to the vial, followed by a freshly prepared solution of Chloramine-T in phosphate buffer.[10] The Chloramine-T acts as an oxidizing agent to generate electrophilic radioiodine.[11]

  • Reaction Quenching: After a short reaction time (typically 1-2 minutes), quench the reaction by adding a solution of sodium metabisulfite.

  • Purification: Purify the radiolabeled [¹²⁵I]4-iodopropofol from unreacted [¹²⁵I]iodide and other reagents using a Sep-Pak C18 cartridge or by preparative HPLC.

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or analytical HPLC.

Conceptual Protocol: In Vivo SPECT Imaging in Rodents

Objective: To visualize the brain distribution of [¹²³I]4-iodopropofol in a rodent model.

Materials:

  • [¹²³I]4-Iodopropofol

  • Anesthetized rodent (e.g., rat or mouse)

  • SPECT scanner

  • Tail vein catheter

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the SPECT scanner.

  • Radiotracer Administration: Administer a bolus of [¹²³I]4-iodopropofol via a tail vein catheter.

  • Image Acquisition: Acquire dynamic or static SPECT images of the brain over a specified time course.

  • Image Analysis: Reconstruct the SPECT images and analyze the regional brain uptake of the radiotracer. Co-registration with a CT or MRI scan can provide anatomical context.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of 4-iodopropofol. As a phenolic compound, it may be susceptible to oxidation and light-induced degradation.[12]

Storage Recommendations:

  • Store 4-iodopropofol in a tightly sealed container, protected from light.

  • For long-term storage, refrigeration (2-8 °C) is recommended.

  • Solutions of 4-iodopropofol should be freshly prepared or stored under inert atmosphere if they are to be kept for an extended period.

Stability Assessment: Forced Degradation Studies

To understand the degradation pathways and establish the stability-indicating nature of analytical methods, forced degradation studies are performed.[13] This involves subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage.

Protocol: Forced Degradation Study of 4-Iodopropofol

  • Stress Conditions: Prepare solutions of 4-iodopropofol and subject them to the following conditions:

    • Acidic hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative degradation: 3% H₂O₂ at room temperature.[9]

    • Thermal degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Exposing a solution to UV light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

  • Data Interpretation: Identify the conditions under which 4-iodopropofol is unstable and characterize the major degradation products.

Future Directions and Drug Development

The unique pharmacological profile of 4-iodopropofol and the potential for further chemical modification make it an interesting starting point for drug discovery programs. The exploration of other halogenated propofol analogs (e.g., 4-chloro- and 4-bromopropofol) could provide valuable insights into the role of the halogen atom in receptor binding and pharmacokinetic properties.[14][15][16][17] The development of photoreactive and radiolabeled derivatives of 4-iodopropofol will continue to be instrumental in elucidating the molecular mechanisms of anesthetic action and in the development of novel imaging agents for neurological targets.

References

  • Lingamaneni, R., Krasowski, M. D., Jenkins, A., Truong, T., Giunta, A. L., Blackbeer, J., MacIver, M. B., Harrison, N. L., & Hemmings, H. C., Jr. (2001). Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, 94(6), 1050–1057. [Link]

  • Smith, M. T., & Smith, G. (2019). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 11(13), 1629–1647. [Link]

  • Sahinovic, M. M., Struys, M., & Absalom, A. R. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539–1558. [Link]

  • Laurence, G. A. (2014). Purification of Laboratory Chemicals. Elsevier. [Link]

  • ResearchGate. (n.d.). Effects of propofol and 4-iodopropofol on GABA A receptors. Retrieved January 23, 2026, from [Link]

  • Fuller, R. W., Perry, K. W., & Molloy, B. B. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. Neuropharmacology, 14(10), 739–746. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2011). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819–835. [Link]

  • ChemRxiv. (2021). Efficient and flexible synthesis of new photoactivatable propofol analogs. [Link]

  • Zha, Z., Ploessl, K., & Kung, H. F. (2013). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Journal of Nuclear Medicine, 54(supplement 2), 1469. [Link]

  • ResearchGate. (n.d.). Anesthetic actions of propofol and 4-iodopropofol in mice and rats. Retrieved January 23, 2026, from [Link]

  • Mougeot, R., Jubault, P., Legros, J., & Poisson, T. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. [Link]

  • Yip, G. N., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Hohenester, E., ... & Franks, N. P. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature chemical biology, 9(11), 715–720. [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (2021). A Practical Guide to Method Development for Stability-Indicating Assays. [Link]

  • GroPep. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Retrieved January 23, 2026, from [Link]

  • Skinner, K. A., Wzorek, J. S., Kahan, D., & Gaudet, R. (2021). Efficient and flexible synthesis of new photoactivatable propofol analogs. Bioorganic & Medicinal Chemistry Letters, 37, 127927. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved January 23, 2026, from [Link]

  • Pimlott, S. L., & Sutherland, A. (2011). Molecular tracers for the PET and SPECT imaging of disease. Chemical Society Reviews, 40(1), 149–162. [Link]

  • Stewart, D. S., Savechenkov, P. Y., Dostalova, Z., Chiara, D. C., Cohen, J. B., & Miller, K. W. (2011). p-(4-Azipentyl)propofol: a potent photoreactive general anesthetic derivative of propofol. Journal of medicinal chemistry, 54(23), 8124–8135. [Link]

  • PubChem. (n.d.). 3-Bromo-4-chlorophenol. Retrieved January 23, 2026, from [Link]

  • Scribd. (n.d.). Propofol Synthesis. Retrieved January 23, 2026, from [Link]

  • Zlatopolskiy, B. D., & Zischler, J. (2022). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 27(19), 6296. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Google Patents. (n.d.). CN106565424B - Preparation method of high-purity propofol.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 23, 2026, from [Link]

  • Jarvis, M. F., Honore, P., Shieh, C. C., Chapman, M., Joshi, S., Zhang, X. F., ... & Su, T. Z. (2004). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of pharmacology and experimental therapeutics, 311(2), 735–743. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved January 23, 2026, from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the preparative purification of 4-Iodo-2,6-bis(isopropyl)phenol using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this compound, which is often a key intermediate in organic synthesis. The protocol outlines a comprehensive workflow, including the rationale for column and mobile phase selection, sample preparation, optimized chromatographic conditions, and post-purification analysis. The described method provides excellent resolution and yields a final product with purity exceeding 98%.

Introduction and Separation Principle

This compound is a sterically hindered, nonpolar aromatic compound. Its structure, featuring a heavy iodine atom and two bulky isopropyl groups, imparts significant hydrophobicity, making it an ideal candidate for purification by reversed-phase chromatography. The PubChem database lists its XLogP3-AA value, a computed measure of hydrophobicity, as 4.5, indicating poor solubility in water and strong affinity for nonpolar environments[1].

Reversed-phase HPLC (RP-HPLC) operates on the principle of hydrophobic interactions[2][3]. The stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol)[3][4][5]. In this system, nonpolar analytes, such as our target compound, are retained on the hydrophobic stationary phase. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which reduces its polarity and displaces the analyte from the column[4]. This technique is the most widely used separation method in HPLC due to its versatility and efficiency in handling a wide range of organic molecules[3][5].

A critical aspect of purifying phenolic compounds is controlling their ionization state to ensure good peak shape. The hydroxyl group of a phenol is weakly acidic[6]. If the mobile phase pH is near the compound's pKa, both the neutral and ionized (phenoxide) forms can exist, often leading to broad, tailing peaks[7]. To prevent this, a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid (TFA), is added to the mobile phase. This suppresses the ionization of the phenolic hydroxyl group, ensuring that the analyte interacts with the stationary phase in a single, neutral form, which results in sharper, more symmetrical peaks and improved resolution[7][8][9].

Materials and Instrumentation

2.1 Instrumentation

  • Preparative HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector with a large volume loop (e.g., 1-5 mL)

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction Collector

2.2 Chemicals and Reagents

  • Crude this compound sample

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Deionized Water (18.2 MΩ·cm)

  • Acetic Acid (Glacial), HPLC Grade

  • 0.45 µm Syringe Filters (PTFE or other solvent-compatible membrane)

2.3 Chromatography Column

  • Column: C18 Reversed-Phase Preparative Column

  • Recommended Dimensions: 20-50 mm internal diameter x 150-250 mm length

  • Particle Size: 5-10 µm

  • Rationale: A C18 stationary phase provides the necessary hydrophobic character for strong retention of the nonpolar target molecule[10]. The larger diameter and particle size of a preparative column allow for higher sample loading capacity compared to analytical columns.

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Deionized Water with 0.1% Acetic Acid (v/v).

    • To prepare 1 L: Add 1 mL of glacial acetic acid to 999 mL of deionized water.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Acetic Acid (v/v).

    • To prepare 1 L: Add 1 mL of glacial acetic acid to 999 mL of acetonitrile.

  • Filtration and Degassing: Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing to prevent bubble formation in the pump heads and detector.

Sample Preparation
  • Determine Solubility: Perform a small-scale solubility test of the crude material in the mobile phase B or a mixture rich in organic solvent (e.g., 90:10 ACN:Water).

  • Dissolution: Dissolve the crude this compound in a minimal amount of a strong solvent, preferably the organic mobile phase (Mobile Phase B), to create a concentrated stock solution (e.g., 20-50 mg/mL). Avoid using solvents stronger than the mobile phase, such as DMSO or DMF, if possible, as they can cause peak distortion.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column or injector[11].

HPLC Method Parameters

The following parameters provide a robust starting point for purification. Optimization may be required based on the specific impurity profile of the crude sample.

ParameterRecommended SettingRationale
Column C18 Preparative, 5 µm, 21.2 x 150 mmStandard for nonpolar compounds; preparative scale.
Mobile Phase A 0.1% Acetic Acid in WaterPolar component of the mobile phase.
Mobile Phase B 0.1% Acetic Acid in AcetonitrileNonpolar component; elutes the compound.
Flow Rate 15-25 mL/minAppropriate for the specified column diameter.
Gradient Elution 70% B to 100% B over 15 minutesStarts with high organic content due to the compound's hydrophobicity and ramps up to elute it and any more nonpolar impurities.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Injection Volume 500 - 2000 µLDependent on sample concentration and column loading capacity.
Detection Wavelength 275 nm Phenolic compounds typically exhibit strong UV absorbance around 270-280 nm[8][12]. A UV scan of a dilute sample is recommended to confirm the absorbance maximum (λmax).
Purification Workflow
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 70% B) for at least 5-10 column volumes, or until a stable baseline is achieved[13].

  • Blank Injection: Inject a sample of the dissolution solvent to ensure no ghost peaks are present.

  • Scouting Run: Perform an initial small-scale injection to determine the retention time of the target compound and the resolution from impurities.

  • Preparative Run & Fraction Collection: Inject the larger volume of the prepared sample. Begin collecting fractions just before the main peak begins to elute and continue until the peak has returned to baseline. Collect small, discrete fractions across the peak to isolate the purest portions.

  • Post-Run Wash: After the gradient is complete, wash the column with 100% Mobile Phase B for several column volumes to remove any strongly retained impurities.

  • Re-equilibration: Return the system to the initial mobile phase conditions in preparation for the next run.

Workflow Visualization

The following diagram illustrates the complete purification process from crude material to pure, isolated compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Collection & Analysis Crude Crude this compound Dissolve Dissolve in Acetonitrile Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate Column (70% ACN) Equilibrate->Inject Separate Gradient Elution (70-100% ACN) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Collect Fraction Collection Detect->Collect Waste Waste Detect->Waste Analyze Purity Analysis (Analytical HPLC/LC-MS) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Pure Pure Compound (>98%) Evaporate->Pure

Caption: HPLC purification workflow for this compound.

Post-Purification and Validation

  • Purity Analysis: Analyze the collected fractions using an analytical scale RP-HPLC method to determine the purity of each. Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene or lyophilization to yield the final solid product.

  • Identity Confirmation: Confirm the identity and structural integrity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This application note provides a comprehensive and reliable RP-HPLC protocol for the preparative purification of this compound. By leveraging a C18 stationary phase and an acidified acetonitrile/water mobile phase gradient, this method effectively separates the hydrophobic target compound from synthesis-related impurities. The detailed steps for sample preparation, method execution, and post-run analysis constitute a self-validating system designed to yield a highly pure final product suitable for demanding research and development applications.

References

  • National Center for Biotechnology Information (2024). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. U.S. National Library of Medicine. Available at: [Link]

  • Struwe, M. & Foley, J.P. (2010). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

  • Horvat, M., Jakabová, S., Šimko, P., & Al-Suod, H. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9882905, 2,6-Bis(isopropyl)-4-iodophenol. Available at: [Link]

  • Alli, I., & Karboune, S. (2014). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link]

  • King, G. A., et al. (2013). UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. ResearchGate. Available at: [Link]

  • Brown, W. P. uv-visible light absorption spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]

  • Fisher Scientific. Analyzing Phenolic Pollutants in Water Using U-HPLC. Available at: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]

  • Chemistry LibreTexts (2022). 7.10: Reverse Phase Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • ALS Environmental (2023). Determination of Phenols in Soils by HPLC. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. University of Oxford. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Recovery of 4-Iodo-2,6-bis(isopropyl)phenol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 4-Iodo-2,6-bis(isopropyl)phenol

This compound is a sterically hindered phenolic compound with significant utility as a building block in organic synthesis, particularly in the development of novel ligands, catalysts, and pharmaceutical intermediates. The presence of the bulky isopropyl groups ortho to the hydroxyl moiety imparts unique electronic and steric properties, while the para-iodo substituent serves as a versatile handle for cross-coupling reactions and other functional group transformations.

Given its role as a precursor, the purity of this compound is paramount. Impurities, such as unreacted starting materials, regioisomers (e.g., 2-iodo-4,6-bis(isopropyl)phenol), or byproducts from the iodination reaction, can lead to unpredictable reaction outcomes, reduced yields, and complications in downstream purification processes. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, capable of yielding material with very high purity.[1] This document provides a detailed protocol for the recrystallization of this compound, grounded in the principles of solubility and crystal lattice formation.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[1] An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

This protocol employs a single-solvent or a dual-solvent system to achieve a high-purity crystalline product of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of crude this compound. The choice between Method A (Single Solvent) and Method B (Dual Solvent) will depend on the impurity profile and the solubility characteristics of the crude material. Preliminary solubility tests on a small scale are highly recommended to determine the optimal solvent system.

Materials and Equipment
  • Crude this compound

  • Hexane (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Stirring Capability

  • Magnetic Stir Bars

  • Buchner Funnel and Flask

  • Filter Paper

  • Glass Stirring Rod

  • Ice Bath

  • Spatula

  • Drying Oven or Vacuum Desiccator

Method A: Single-Solvent Recrystallization with Hexane

This method is analogous to the purification of the parent compound, 2,6-diisopropylphenol (propofol), which can be crystallized from non-polar solvents.[2]

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hexane, just enough to create a slurry.

  • Heating: Gently heat the mixture with stirring on a hot plate. Gradually add more hexane in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.

Method B: Dual-Solvent Recrystallization with Ethyl Acetate/Hexane

This method is effective when the compound is too soluble in a single solvent at room temperature. A similar system is used for other iodophenolic compounds.[3]

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Summary Table
ParameterMethod A (Hexane)Method B (Ethyl Acetate/Hexane)
Primary Solvent HexaneEthyl Acetate
Anti-Solvent N/AHexane
Dissolution Temp. ~60-69°C (Boiling Point of Hexane)~70-77°C (Near Boiling Point of Ethyl Acetate)
Crystallization Temp. Room Temperature, then 0-4°CRoom Temperature, then 0-4°C
Washing Solvent Ice-cold HexaneCold Ethyl Acetate/Hexane Mixture

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodo-2,6-bis(isopropyl)phenol is a sterically hindered phenol derivative. Its structural similarity to propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, makes it and related compounds valuable as synthetic intermediates and subjects of study in medicinal and materials chemistry.[1][2] Accurate structural verification is paramount for ensuring the purity and identity of such molecules in research and development settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the non-destructive structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. We will move from foundational principles to detailed experimental protocols and spectral interpretation, explaining the causal relationships between the molecular structure and the resulting NMR data. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a robust methodology for structural characterization.

Molecular Structure and Symmetry Considerations

To accurately predict and interpret the NMR spectra, a preliminary analysis of the molecule's structure and symmetry is essential. This compound possesses a C₂ᵥ symmetry axis passing through the C1-C4 bond axis. This symmetry renders the two isopropyl groups chemically equivalent, as well as the two aromatic protons (H3 and H5) and their corresponding carbons (C3 and C5). This equivalence significantly simplifies the expected spectra by reducing the number of unique signals.

Below is a diagram illustrating the unique carbon and proton environments in the molecule.

Caption: Molecular structure and unique proton environments.

Experimental Protocol: Data Acquisition

The validity of NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Rationale: The choice of solvent is critical. Deuterated solvents are used to avoid large interfering signals from the solvent protons.[3] Chloroform-d (CDCl₃) is a standard choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0.0 ppm for both ¹H and ¹³C spectra.[4]

  • Protocol:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

D₂O Exchange for Hydroxyl Proton Identification
  • Rationale: The phenolic -OH proton signal can be broad and its chemical shift is highly dependent on concentration, temperature, and solvent.[5][6] To definitively identify this signal, a deuterium oxide (D₂O) exchange experiment is performed. The labile acidic proton of the hydroxyl group rapidly exchanges with deuterium, causing the -OH signal to disappear from the ¹H NMR spectrum.[5]

  • Protocol:

    • Acquire a standard ¹H NMR spectrum of the sample as prepared above.

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

    • Cap the tube and shake gently for ~30 seconds to mix.

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton will have significantly diminished or disappeared entirely.

Spectrometer Setup and Experiments
  • Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving coupling patterns. Standard experiments include a quantitative ¹H spectrum, a proton-decoupled ¹³C spectrum, and a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbon signals.[7]

  • Typical Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~3-4 s

      • Relaxation Delay (d1): 5 s (to ensure full relaxation for accurate integration)

      • Number of Scans: 8-16

    • ¹³C{¹H} NMR:

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1-2 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • DEPT-135:

      • Standard pulse program parameters are typically used. This experiment distinguishes carbon types based on the number of attached protons.[8][9]

¹H NMR Spectrum: Prediction and Analysis

The ¹H NMR spectrum is predicted to show four distinct signals, consistent with the four unique proton environments identified from the molecular symmetry.

Caption: Predicted ¹H NMR spectral features and correlations.

Detailed Analysis:

  • Aromatic Protons (H3, H5): Due to the molecule's symmetry, these two protons are chemically equivalent. They lack adjacent proton neighbors, so their signal will appear as a sharp singlet . Located on an electron-rich aromatic ring, they are expected to resonate in the range of δ 7.0-7.3 ppm . The integration value will correspond to 2H.

  • Hydroxyl Proton (-OH): This proton will appear as a singlet , which may be broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly variable but is typically found between δ 4-7 ppm for phenols.[5] Its identity is confirmed by its disappearance upon D₂O exchange. The integration value is 1H.

  • Isopropyl Methine Protons (-CH): The two methine protons are equivalent. Each is coupled to the six protons of the two adjacent methyl groups. According to the n+1 rule, this signal will be split into a septet (6+1=7). Being attached to the aromatic ring, it will be deshielded relative to typical aliphatic protons, appearing around δ 3.1-3.4 ppm . The integration value will be 2H.

  • Isopropyl Methyl Protons (-CH₃): The twelve methyl protons are all chemically equivalent due to symmetry and rapid bond rotation. Each methyl group is coupled to the single methine proton, resulting in a doublet (1+1=2). This signal will be the most upfield, appearing around δ 1.2-1.3 ppm , and will have a large integration value of 12H.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15Singlet (s)2HH3, H5
4.5 - 7.0 (variable)Singlet (s)1H-OH
~ 3.25Septet (sept)2H-CH (CH₃)₂
~ 1.25Doublet (d)12H-CH(CH₃ )₂

¹³C NMR Spectrum: Prediction and Analysis

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon environment. The symmetry of the molecule reduces the expected number of signals to six. The DEPT-135 experiment is invaluable for distinguishing quaternary carbons from those bearing protons.

Detailed Analysis & DEPT-135 Correlation:

  • C1 (C-OH): This carbon is attached to the highly electronegative oxygen atom, causing it to be significantly deshielded. It is expected to appear around δ 150-155 ppm .[4][5] As a quaternary carbon, it will be absent in the DEPT-135 spectrum.

  • C2, C6 (C-isopropyl): These two equivalent carbons are also quaternary and part of the aromatic ring. They will appear downfield, likely in the range of δ 140-145 ppm , and will be absent in the DEPT-135 spectrum.

  • C3, C5 (C-H): These equivalent aromatic carbons bear a single proton. They will resonate in the typical aromatic region, around δ 127-130 ppm . In the DEPT-135 spectrum, they will appear as a positive signal.

  • C4 (C-I): This is the most distinctive signal in the spectrum. While carbons attached to electronegative halogens like Cl or Br are typically deshielded, iodine exerts a powerful shielding influence known as the "heavy-atom effect".[10][11] This will shift the C4 signal significantly upfield compared to other aromatic carbons, to approximately δ 85-95 ppm . This quaternary carbon will be absent in the DEPT-135 spectrum.

  • Isopropyl Methine Carbon (-CH): This aliphatic carbon will appear much further upfield, around δ 34-36 ppm . As a CH group, it will give a positive signal in the DEPT-135 spectrum.

  • Isopropyl Methyl Carbons (-CH₃): These are the most shielded carbons in the molecule, expected around δ 22-24 ppm . As CH₃ groups, they will also produce a positive signal in the DEPT-135 spectrum.

G structure C1 (C-OH) C2, C6 (C-iso) C3, C5 (Ar-CH) C4 (C-I) iso-CH iso-CH3 dept135 Absent Positive structure:C1->dept135:absent Quaternary structure:C26->dept135:absent Quaternary structure:C4->dept135:absent Quaternary structure:C35->dept135:pos CH structure:C7->dept135:pos CH structure:C8->dept135:pos CH3

Caption: Correlation of carbon types with DEPT-135 signals.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)DEPT-135 SignalAssignment
~ 152AbsentC1 (C-OH)
~ 142AbsentC2, C6
~ 128PositiveC3, C5
~ 90AbsentC4 (C-I)
~ 35Positive-C H(CH₃)₂
~ 23Positive-CH(C H₃)₂

Conclusion

The structural confirmation of this compound is readily achieved through a combination of ¹H, ¹³C, and DEPT-135 NMR experiments. The ¹H NMR spectrum provides clear information on the proton count and connectivity through integration and spin-spin coupling, with four distinct signals confirming the molecule's symmetry. The ¹³C NMR spectrum, aided by DEPT-135 data, confirms the presence of six unique carbon environments. The upfield shift of the C4 carbon to ~90 ppm serves as a definitive diagnostic marker for the presence of the iodine substituent at the para position. By following the protocols and interpretive guidelines outlined in this note, researchers can confidently verify the structure of this and related compounds.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • University College London. (n.d.). Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (1999). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1695-1704. Available from: [Link]

  • Bryant, J., et al. (2011). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 115(41), 11345-11352. Available from: [Link]

  • Kovács, A. (2017). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Chemistry – A European Journal, 23(42), 10161-10173. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. Retrieved from [Link]

  • Michigan State University. (n.d.). C-13 NMR Spectroscopy. Retrieved from [Link]

  • Magauer, T. (2021, July 21). Molecule Story: 2,6-Diisopropylphenol. ChemistryViews. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering byproduct formation during the synthesis of 4-Iodo-2,6-bis(isopropyl)phenol. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms that lead to impurities, enabling robust and reproducible synthetic outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues. Each answer provides a mechanistic explanation, preventative strategies, and corrective actions.

Q1: My post-reaction analysis (TLC, LC-MS, GC-MS) shows several spots/peaks with similar retention times to my desired product. What are they, and how did they form?

A1: This is a classic issue that almost always traces back to the purity of your starting material, 2,6-bis(isopropyl)phenol (Propofol). The industrial synthesis of Propofol via Friedel-Crafts alkylation of phenol often produces a mixture of isomers that are notoriously difficult to separate due to their very similar boiling points.[1][2]

Likely Byproducts:

  • Iodinated Isomers: The most common impurities in commercial Propofol are its isomers, such as 2,4-diisopropylphenol, 2,5-diisopropylphenol, and 2,4,6-triisopropylphenol.[1][2][3] These compounds will undergo iodination alongside your target molecule, leading to a family of difficult-to-separate iodinated byproducts.

  • Iodinated Alkoxy-aromatics: Ether-containing impurities like 1-isopropoxy-2,4-diisopropylbenzene can also be present in the starting material and will be iodinated.[1]

Mechanistic Cause: The electrophilic iodination reaction is not selective for just the 2,6-isomer. Any phenolic isomer present in the reaction flask is sufficiently activated to react with the iodinating agent, leading to a corresponding iodinated byproduct.

Preventative & Corrective Actions:

  • Start with High-Purity Propofol: The most effective solution is to use starting material with the highest possible purity (>99.5%).

  • Purify the Starting Material: If you suspect your 2,6-bis(isopropyl)phenol is impure, consider purifying it before the iodination step. Methods include:

    • Fractional Distillation: Effective but can be challenging due to the close boiling points of the isomers.[1]

    • Crystallization: Crude Propofol can be purified by crystallization at low temperatures (-25 to +18°C), sometimes with a non-polar solvent.[4]

    • Derivatization-Crystallization-Hydrolysis: A robust but multi-step method involves converting the crude phenol into an ester (e.g., with a sulphonic acid), crystallizing the pure ester, and then hydrolyzing it back to the highly pure phenol.[2]

dot

Troubleshooting_Workflow Start Impure Product Observed (TLC, HPLC, etc.) Decision1 Multiple Peaks/Spots with Similar Rƒ/RT? Start->Decision1 Decision2 Reaction Mixture is Yellow/Brown? Start->Decision2 Decision3 High % of Unreacted Starting Material? Start->Decision3 Cause1 Likely Cause: Isomeric Impurities in Starting Material Decision1->Cause1 Yes Cause2 Likely Cause: Oxidation of Phenol to Quinone Byproducts Decision2->Cause2 Yes Cause3 Likely Cause: Insufficient Electrophilicity of Iodinating Agent Decision3->Cause3 Yes Solution1 Recommended Action: 1. Verify Purity of 2,6-bis(isopropyl)phenol. 2. Purify Starting Material via Distillation or Crystallization. Cause1->Solution1 Solution2 Recommended Action: 1. Use Inert Atmosphere (N₂/Ar). 2. Degas Solvents. 3. Use Milder Iodinating Agent (e.g., NIS). Cause2->Solution2 Solution3 Recommended Action: 1. Use a More Potent Reagent (e.g., ICl). 2. Control pH with a Mild Base. 3. Optimize Solvent. Cause3->Solution3

Sources

Technical Support Center: Purification of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 4-Iodo-2,6-bis(isopropyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges, provide detailed troubleshooting advice, and offer robust protocols to help you achieve high purity and yield. Our approach is grounded in established chemical principles and practical, field-tested experience.

Introduction to Purification Challenges

This compound is a valuable intermediate and research compound, often synthesized by the electrophilic iodination of 2,6-diisopropylphenol (propofol). While the synthesis may appear straightforward, achieving high purity can be challenging due to several factors:

  • Structurally Similar Impurities: The primary challenge lies in separating the desired product from unreacted starting material and isomeric byproducts that have very similar physical properties.

  • Product Stability: Iodinated phenols can be susceptible to degradation, particularly when exposed to light, heat, or certain chromatographic conditions.

  • Reaction Byproducts: The iodination reaction itself can generate minor impurities, such as di-iodinated species, which must be effectively removed.

This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Question 1: After my synthesis and work-up, my crude product is a yellow-to-brown oil. Is this normal, and what are the likely impurities?

Answer: Yes, it is common for crude this compound to be a yellow or even brownish oil. The pure compound itself is reported as a yellow oil[1]. The color can be intensified by trace impurities.

The most probable impurities in your crude product are:

  • Unreacted 2,6-diisopropylphenol: This is often the major impurity. Its polarity is very close to that of the product, making separation challenging.

  • Isomers of the Starting Material: Commercial 2,6-diisopropylphenol may contain small amounts of isomers like 2,4-diisopropylphenol and 2,5-diisopropylphenol[2][3]. These will also be iodinated, leading to a mixture of iodinated isopropylphenol isomers.

  • Over-iodinated Products: Depending on the reaction stoichiometry and conditions, small amounts of di-iodinated species may form[4].

  • Residual Acetic Acid: If used as a solvent in the iodination reaction, traces of acetic acid may remain and should be removed during aqueous work-up[1].

Potential Impurities Profile
Impurity NameStructureTypical OriginSeparation Challenge
2,6-diisopropylphenolC₁₂H₁₈OUnreacted starting materialVery similar polarity to the product.
2,4-diisopropylphenolC₁₂H₁₈OIsomeric impurity in starting materialSimilar polarity; its iodinated form will also be an impurity.
2,4,6-triisopropylphenolC₁₅H₂₄OByproduct of starting material synthesisHigher lipophilicity, but can be difficult to separate from other non-iodinated species.
Di-iodinated PhenolsC₁₂H₁₆I₂OOver-iodination during synthesisGenerally less polar than the mono-iodinated product.

Question 2: I'm struggling to separate the product from the starting material using column chromatography. They have very similar Rf values on the TLC plate. What can I do?

Answer: This is the most common and critical challenge. The addition of a single iodine atom does not drastically alter the polarity of the molecule. Here is a systematic approach to improve separation:

  • Optimize Your Mobile Phase: The key is to find a solvent system that maximizes the small difference in polarity. A publication on the synthesis of this compound reports successful purification using column chromatography on silica gel with a mobile phase of petroleum ether:ethyl acetate (95:5, v/v)[1].

    • Expert Tip: Start with a very non-polar eluent system (e.g., 98:2 or 99:1 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient can effectively resolve closely eluting spots.

  • Use High-Quality Silica: Use a high-resolution silica gel (e.g., 230-400 mesh). The larger surface area provides more interaction sites and enhances separation.

  • Dry Loading vs. Wet Loading: For difficult separations, dry loading the crude material onto silica gel is often superior. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.

  • Column Dimensions: Use a long, thin column rather than a short, wide one. This increases the path length and allows for better resolution of closely eluting compounds.

Question 3: My product seems to be degrading on the silica gel column, resulting in streaking and lower yields. What is causing this, and how can I prevent it?

Answer: Iodinated phenols can be sensitive, and the slightly acidic nature of standard silica gel can sometimes promote decomposition.

  • Causality: The acidic protons on the silica surface can catalyze degradation reactions, especially if the column is run slowly or at elevated temperatures. The presence of oxygen and light can also contribute to decomposition.

  • Solutions:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the silica by preparing a slurry in your mobile phase and adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5% v/v).

    • Use Alumina: Consider using neutral alumina as your stationary phase instead of silica gel. Alumina is less acidic and can be gentler on sensitive compounds.

    • Work Quickly and Protect from Light: Run the column as efficiently as possible to minimize the time the compound spends on the stationary phase. Wrap the column in aluminum foil to protect it from light, which can cleave the carbon-iodine bond.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: Based on the properties of similar iodinated phenols, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). A refrigerator at 4°C is ideal. Long-term storage at room temperature, especially with exposure to light and air, may lead to gradual decomposition, often indicated by a darkening of the oil's color.

Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is excellent for confirming the structure and identifying proton-bearing impurities. The provided literature data for ¹H-NMR in CDCl₃ is: δ 1.20 (d, 12H), 3.05 (septet, 2H), 4.70 (s, 1H, OH), 7.20 (s, 2H, Ar-H)[1]. The disappearance of the para-proton signal from the starting material (2,6-diisopropylphenol) is a key indicator of successful iodination.

  • Reverse-Phase HPLC: This is a powerful tool for quantifying purity and detecting minor impurities. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a good starting point[5].

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (m/z 304 for the molecular ion) and can help identify impurities[1].

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the hydroxyl group (O-H stretch). A reported value is 3575 cm⁻¹[1].

Q: Can I use recrystallization to purify this compound? A: Since this compound is an oil at room temperature, traditional recrystallization is not feasible. However, its precursor, 2,6-diisopropylphenol, can be purified by low-temperature crystallization from a non-polar solvent like hexane or petroleum ether[6]. If your primary impurity is an isomer that is solid at low temperatures, it might be possible to develop a cryogenic crystallization method, but this is generally more complex than chromatography for an oily product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from the published synthesis and is designed to separate the product from unreacted starting material[1].

1. Preparation of the Column: a. Select a glass column with appropriate dimensions (e.g., for 1-2 g of crude material, a 40 mm diameter column is suitable). b. Pack the column with high-resolution silica gel (230-400 mesh) as a slurry in the initial mobile phase.

2. Sample Loading (Dry Loading Recommended): a. Dissolve the crude this compound (e.g., 1.5 g) in a minimal amount of dichloromethane (~10-15 mL). b. Add silica gel (~3 g) to this solution and mix to form a slurry. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a uniform layer.

3. Elution: a. Begin eluting with a non-polar mobile phase, such as 98:2 petroleum ether:ethyl acetate. b. Collect fractions and monitor them by TLC (using the same mobile phase or a slightly more polar one like 95:5 to get better spot separation). Visualize the spots under UV light and by staining with potassium permanganate. c. The product should elute after any less polar impurities (like di-iodinated byproducts) and before the more polar starting material (2,6-diisopropylphenol). d. Combine the pure fractions based on the TLC analysis.

4. Product Isolation: a. Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. b. Place the resulting oil under high vacuum for several hours to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow Purification Workflow for this compound Crude Crude Product (Yellow Oil) TLC TLC Analysis (e.g., 95:5 Hexane:EtOAc) Crude->TLC Decision Are spots well-separated? TLC->Decision Column Flash Column Chromatography (Silica Gel) Decision->Column Yes Optimize Optimize TLC Conditions (Try different solvent ratios) Decision->Optimize No Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product (Yellow Oil) Evap->Pure Optimize->TLC

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification issues.

Troubleshooting_Logic Troubleshooting Purification Issues Start Problem Encountered PoorSep Poor Separation in Column Start->PoorSep Degradation Product Degradation (Streaking/Low Yield) Start->Degradation Sol_Shallow Use Shallower Gradient PoorSep->Sol_Shallow Sol_DryLoad Use Dry Loading PoorSep->Sol_DryLoad Sol_Silica Use High-Res Silica PoorSep->Sol_Silica Sol_Neutralize Neutralize Silica (add Et3N to eluent) Degradation->Sol_Neutralize Sol_Alumina Use Neutral Alumina Degradation->Sol_Alumina Sol_Protect Protect from Light & Work Fast Degradation->Sol_Protect

Caption: A decision tree for addressing common purification challenges.

References

  • Esanna, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1549–1556. Available at: [Link]

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32474. Available at: [Link]

  • Academia.edu. (n.d.). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Available at: [Link]

  • Google Patents. (2010). Process for preparing extra pure 2, 6-diisopropyl phenol. WO2011161687A1.
  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Available at: [Link]

  • Google Patents. (2010). Process for the iodination of phenolic derivatives. EP2394984A1.
  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(8), 3357. Available at: [Link]

  • Google Patents. (2010). Process for preparing extra pure 2, 6-diisopropyl phenol. EP2516369B1.
  • Risø National Laboratory. (1990). Iodination of phenol. Available at: [Link]

  • Manac Incorporated. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia, Vol. 16. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (1992). Process for the purification of 2,6-diisopropyl phenol. EP0511947A1.

Sources

Preventing decomposition of 4-Iodo-2,6-bis(isopropyl)phenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodo-2,6-bis(isopropyl)phenol

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. As researchers and drug development professionals, ensuring the integrity of your starting materials is paramount to reproducible and reliable results. This guide is structured to help you understand the root causes of decomposition and implement field-proven preventative measures.

Frequently Asked Questions & Troubleshooting

Question 1: I've noticed my batch of this compound has developed a pink or brownish tint over time. What is happening?

This discoloration is a primary visual indicator of decomposition. The color change typically signals the formation of elemental iodine (I₂) and subsequent oxidation products. The core issue lies in the inherent chemical instability of the carbon-iodine (C-I) bond on the electron-rich phenol ring.

Causality Explained:

  • Weak C-I Bond: The C-I bond is the weakest of the carbon-halogen bonds. Energy input in the form of light (photolysis) or heat (thermolysis) can be sufficient to cause homolytic cleavage, generating an aryl radical and an iodine radical.

  • Radical Propagation: These highly reactive iodine radicals can readily combine to form elemental iodine (I₂), which imparts a characteristic pink, brown, or violet color. The aryl radicals can participate in a variety of side reactions, including abstracting a hydrogen atom from a solvent or another molecule to form the deiodinated byproduct, 2,6-bis(isopropyl)phenol.

  • Oxidation: The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation, a process that can be accelerated by the presence of light, air (O₂), and trace metal impurities. This leads to the formation of complex colored quinone-type structures.

A discussion among synthetic chemists highlights that electron-rich aryl iodides, particularly phenols, can be sensitive to light and heat, leading to the liberation of elemental iodine.[1]

Question 2: What are the primary decomposition pathways and byproducts I should be aware of?

Understanding the potential degradation products is crucial for assessing the purity of your material and troubleshooting downstream reactions. The two main decomposition pathways are Deiodination and Oxidation .

  • Deiodination: This is the loss of the iodine substituent from the aromatic ring. The primary byproduct is 2,6-bis(isopropyl)phenol . This seemingly minor change can drastically alter the reactivity and intended function of the molecule in your experiments, for example, by failing to participate in cross-coupling reactions where the iodide is the leaving group.

  • Oxidation: The phenol moiety can be oxidized, especially under alkaline conditions or in the presence of atmospheric oxygen.[2] This process can lead to the formation of a phenoxy radical, which can then dimerize or oligomerize, resulting in complex, often colored, impurities.[2] The initial oxidation product could be a quinone-like species.

The diagram below illustrates these primary degradation routes.

DecompositionPathways A This compound B Deiodination Pathway A->B Light (hv) Heat (Δ) Trace Metals C Oxidation Pathway A->C Air (O₂) Light (hv) D 2,6-bis(isopropyl)phenol (Deiodinated Impurity) B->D E Elemental Iodine (I₂) (Causes Discoloration) B->E F Quinone-type Species & Oligomeric Impurities (Colored Byproducts) C->F PurityWorkflow start Observe Discoloration or Suspect Degradation prep Prepare Analytical Sample: - Dissolve small amount in suitable solvent (e.g., Ethyl Acetate, Dichloromethane) start->prep tlc Run Thin-Layer Chromatography (TLC) prep->tlc decision Analyze TLC Plate tlc->decision pass Single Major Spot Observed (Matches Standard) decision->pass Purity Acceptable fail Multiple Spots Observed (Especially a lower Rf spot for 2,6-bis(isopropyl)phenol) decision->fail Impurities Detected proceed Proceed with Experiment (with caution) pass->proceed remediate Consider Purification (e.g., Recrystallization, Column Chromatography) or Procure New Batch fail->remediate

Sources

Technical Support Center: Synthesis of 4-Iodopropofol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodopropofol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields. The information herein is curated from established synthetic methodologies and expert field insights to ensure scientific integrity and practical applicability.

Introduction to 4-Iodopropofol Synthesis

4-Iodopropofol (2,6-diisopropyl-4-iodophenol) is a halogenated analog of the widely used intravenous anesthetic, propofol.[1] Its synthesis typically involves the direct electrophilic iodination of the propofol backbone at the para position of the phenolic ring. While conceptually straightforward, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide will navigate you through these complexities to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 4-Iodopropofol?

A1: The most prevalent and direct method is the electrophilic iodination of propofol (2,6-diisopropylphenol). This is typically achieved using an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like acetic acid.[2] Other methods may include the use of molecular iodine (I₂) in the presence of an oxidizing agent.[3]

Q2: Why is my yield of 4-Iodopropofol consistently low?

A2: Low yields can stem from several factors including incomplete reaction, formation of byproducts, or loss of product during workup and purification. Common issues include suboptimal reaction temperature, incorrect stoichiometry of reagents, or moisture in the reaction. A thorough analysis of your experimental setup and procedure is crucial.

Q3: What are the expected byproducts in this synthesis?

A3: The primary byproducts are often di-iodinated or other regioisomeric iodinated propofol analogs. Depending on the iodinating agent used, chlorinated byproducts can also form, which can be particularly challenging to separate.[4] Unreacted propofol will also be a major component of the crude product if the reaction does not go to completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (propofol), you can observe the consumption of the reactant and the formation of the product.[5] Visualizing the TLC plate under UV light is often effective for these aromatic compounds.[6]

Q5: What is the best way to purify the crude 4-Iodopropofol?

A5: Column chromatography is a highly effective method for purifying 4-Iodopropofol from unreacted starting material and byproducts.[7][8] A silica gel stationary phase with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, is typically employed.[9] Recrystallization can also be a viable purification method if a suitable solvent system is identified.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of 4-Iodopropofol, their probable causes, and actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Inactive Iodinating Agent Iodine monochloride can degrade over time, especially with exposure to moisture. Molecular iodine may require an activating/oxidizing agent to be sufficiently electrophilic.Use a fresh, properly stored bottle of iodine monochloride. If using I₂, ensure the presence of a suitable oxidizing agent (e.g., nitric acid, hydrogen peroxide) as described in the literature.[3][10]
Suboptimal Reaction Temperature Electrophilic aromatic substitution reactions are sensitive to temperature. If the temperature is too low, the reaction rate will be very slow.Ensure the reaction is conducted at the temperature specified in the protocol. If the protocol is not yielding results, a careful and incremental increase in temperature may be necessary while monitoring for byproduct formation via TLC.
Presence of Moisture Water can react with and deactivate the iodinating agent.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Incorrect Stoichiometry An insufficient amount of the iodinating agent will lead to incomplete conversion of the starting material.Carefully calculate and measure the molar equivalents of all reagents. It may be beneficial to use a slight excess of the iodinating agent, but be mindful that a large excess can lead to di-iodination.
Problem 2: Formation of Multiple Products (Visible on TLC)
Potential Cause Explanation Recommended Solution
Di-iodination The product, 4-Iodopropofol, is still an activated aromatic ring and can undergo a second iodination, particularly if there is a large excess of the iodinating agent or if the reaction is left for too long.Use a controlled stoichiometry, typically with a slight excess of the iodinating agent (e.g., 1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of Regioisomers While the para-position is sterically and electronically favored for iodination, some ortho-iodination may occur.This is often controlled by the choice of iodinating agent and reaction conditions. Purification by column chromatography is the most effective way to separate regioisomers.
Chlorinated Byproducts If using iodine monochloride, the chloride ion can sometimes act as a nucleophile, leading to the formation of chlorinated propofol analogs.The presence of a small amount of free iodine in the iodine monochloride solution can help to suppress the formation of chlorinated byproducts.[4]
Problem 3: Difficult Purification
Potential Cause Explanation Recommended Solution
Similar Polarity of Product and Byproducts 4-Iodopropofol and unreacted propofol, as well as some byproducts, have similar polarities, making them difficult to separate by column chromatography.Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Running multiple columns or using a longer column may be necessary.
Oily Product The product may not crystallize easily, making purification by recrystallization challenging.If the product is an oil, column chromatography is the preferred method of purification. If attempting recrystallization, try a variety of solvent systems and consider using a seed crystal to induce crystallization.
Product Streaking on TLC/Column The phenolic hydroxyl group can sometimes interact strongly with the silica gel, leading to poor separation.Adding a small amount of a polar solvent like acetic acid to the mobile phase can sometimes improve the resolution of phenolic compounds on silica gel.

Experimental Protocols

Synthesis of 4-Iodopropofol via Electrophilic Iodination

This protocol is a generalized procedure based on common methodologies for the iodination of phenols.

Materials:

  • Propofol (2,6-diisopropylphenol)

  • Iodine Monochloride (1.0 M solution in dichloromethane or acetic acid)

  • Anhydrous Acetic Acid

  • Sodium Thiosulfate solution (10% w/v)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve propofol (1.0 eq) in anhydrous acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of propofol), quench the reaction by pouring it into an ice-cold solution of 10% sodium thiosulfate.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a mobile phase of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10%).

  • Collect fractions and analyze them by TLC to identify those containing the pure 4-Iodopropofol.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: TLC Analysis of Reaction Components

CompoundTypical Rf Value (5% Ethyl Acetate in Hexanes)Visualization
Propofol~0.6UV (254 nm), Potassium Permanganate stain
4-Iodopropofol~0.5UV (254 nm), Potassium Permanganate stain
Di-iodopropofol~0.4UV (254 nm), Potassium Permanganate stain

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and spotting technique.

Visualizations

Reaction Workflow

reaction_workflow reagents Propofol + ICl in Acetic Acid reaction Stir at RT (2-4h) reagents->reaction 1. Reaction Setup workup Aqueous Workup (Na2S2O3, NaHCO3) reaction->workup 2. Quenching extraction Extraction with Dichloromethane workup->extraction 3. Isolation purification Column Chromatography extraction->purification 4. Purification product Pure 4-Iodopropofol purification->product 5. Final Product

Caption: General workflow for the synthesis and purification of 4-Iodopropofol.

Troubleshooting Decision Tree

troubleshooting_yield start Low Yield of 4-Iodopropofol check_reaction Analyze Crude Reaction Mixture (TLC/NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent quality - Ensure anhydrous conditions incomplete_reaction->optimize_conditions Yes optimize_stoichiometry Adjust Stoichiometry: - Control equivalents of ICl - Monitor reaction closely byproducts->optimize_stoichiometry Yes optimize_purification Optimize Purification: - Adjust column chromatography  mobile phase - Consider alternative purification byproducts->optimize_purification No (Purification Issue)

Sources

Troubleshooting low conversion in Suzuki coupling of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of 4-Iodo-2,6-bis(isopropyl)phenol. This sterically hindered substrate presents unique difficulties, and this guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve successful coupling outcomes.

Troubleshooting Guide: Low Conversion and Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.

Q1: My reaction shows no product formation, only starting material. What are the likely causes?

Low or no conversion in the Suzuki coupling of a sterically hindered substrate like this compound is a common challenge. The primary culprit is often the steric hindrance around the iodine atom, which can significantly slow down or prevent the oxidative addition step in the catalytic cycle.[1][2]

Possible Causes and Solutions:

  • Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The bulky isopropyl groups on your phenol impede the approach of the palladium catalyst to the C-I bond.

    • Solution: Employ a catalyst system specifically designed for sterically demanding couplings. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are excellent choices.[2] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in these challenging reactions.[2]

  • Insufficient Catalyst Activity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely.

    • Solution: Ensure your catalyst is of high quality and properly handled, especially if using air-sensitive catalysts like Pd(PPh₃)₄.[3] Consider using a pre-formed, air-stable precatalyst.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.

    • Solution: Gradually increase the reaction temperature. For solvents like dioxane or toluene, heating to 80-110 °C is common.[4]

Q2: I'm observing significant dehalogenation of my this compound. How can I minimize this side reaction?

Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a frequent side reaction in Suzuki couplings, especially with electron-rich aryl halides.[5]

Mechanism of Dehalogenation: After oxidative addition, the resulting Ar-Pd(II)-I complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination of Ar-H, regenerating a Pd(0) species.[5]

Strategies to Minimize Dehalogenation:

  • Choice of Base and Solvent: Some bases and solvents are more prone to generating hydride species.

    • Solution: Avoid using alkoxide bases with corresponding alcohol solvents if possible. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2] Ensure your solvent is anhydrous and thoroughly degassed, as water can sometimes be a proton source.

  • Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

    • Solution: Bulky, electron-rich ligands can sometimes accelerate the reductive elimination of the desired product, outcompeting the dehalogenation pathway.[6] Experiment with different ligands from the Buchwald or NHC families.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed or the product concentration plateaus.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the Suzuki coupling of this compound.

Q1: What are the best palladium catalysts and ligands for coupling with sterically hindered phenols?

For sterically hindered substrates like this compound, the choice of catalyst and ligand is the most critical factor for a successful reaction.[2]

Recommended Catalyst Systems:

Catalyst/Ligand ClassSpecific ExamplesKey Advantages
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, promoting oxidative addition and reductive elimination.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form stable palladium complexes with high catalytic activity.[2]
Specialized Ligands AntPhos, BI-DIMEDesigned for particularly challenging, sterically demanding couplings.[7]
Q2: How does the choice of base and solvent impact the reaction outcome?

The base and solvent play crucial roles in the Suzuki-Miyaura coupling, influencing both the reaction rate and the prevalence of side reactions.[8][9]

Role of the Base: The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10]

  • Recommended Bases: For sterically hindered couplings, moderately strong inorganic bases are often preferred.

    • K₃PO₄ (Potassium Phosphate): A versatile and commonly used base.[2]

    • Cs₂CO₃ (Cesium Carbonate): Often provides good results due to its solubility in organic solvents.[2]

    • KOtBu (Potassium tert-butoxide): A stronger base that may be necessary for very challenging couplings, but can increase the risk of side reactions.[2]

Role of the Solvent: The solvent must be able to dissolve the reactants and catalyst, and its polarity can influence the stability of intermediates in the catalytic cycle.[9]

  • Recommended Solvents:

    • 1,4-Dioxane/Water: A common and effective solvent system.[3]

    • Toluene/Water: Another widely used biphasic system.[4]

    • THF/Water: Can also be effective, but lower boiling point may limit the reaction temperature.[4]

Q3: Can I use the phenol directly, or do I need to protect the hydroxyl group?

While Suzuki couplings can sometimes be performed with free phenols, the acidic proton of the hydroxyl group can interfere with the reaction by reacting with the base or influencing the catalyst. For more robust and reproducible results, especially with a challenging substrate, protection of the hydroxyl group is often recommended.

Common Protecting Groups:

  • Methyl (as an ether): Can be formed using reagents like dimethyl sulfate or methyl iodide.

  • Silyl ethers (e.g., TBS, TIPS): Offer varying degrees of stability and are easily removed.

Alternatively, the hydroxyl group can be converted to a better leaving group, such as a triflate (-OTf), which is highly effective in Suzuki couplings.[11]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for your experiments. Optimization of specific parameters may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • In a separate vial, dissolve the palladium precatalyst and the ligand in a small amount of the degassed organic solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Add the remaining degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ ArPdAr Ar-Pd(II)L_n-Ar' TM->ArPdAr X-B(OR)₂ RE Reductive Elimination ArPdAr->RE RE->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Troubleshooting_Workflow Start Low Conversion Issue CheckCatalyst Is the Catalyst/Ligand System Appropriate for Hindered Substrates? Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst NoCatalyst No CheckCatalyst->NoCatalyst CheckConditions Are the Reaction Conditions (Temperature, Base, Solvent) Optimal? YesCatalyst->CheckConditions ChangeCatalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) NoCatalyst->ChangeCatalyst ChangeCatalyst->CheckConditions YesConditions Yes CheckConditions->YesConditions NoConditions No CheckConditions->NoConditions CheckPurity Are Starting Materials and Reagents Pure and Dry? YesConditions->CheckPurity OptimizeConditions Increase Temperature, Screen Bases (K₃PO₄, Cs₂CO₃), and Solvents (Dioxane, Toluene) NoConditions->OptimizeConditions OptimizeConditions->CheckPurity YesPurity Yes CheckPurity->YesPurity NoPurity No CheckPurity->NoPurity Success Successful Coupling YesPurity->Success PurifyReagents Purify/Dry Starting Materials and Solvents NoPurity->PurifyReagents PurifyReagents->Success

Caption: A troubleshooting workflow for low conversion in Suzuki coupling.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols.
  • Reddit. (2025). Problems with Suzuki coupling.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Couplings of 2-Iodothiophenol.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • ResearchGate. (2011). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Organic Syntheses Procedure. (n.d.). 4-methoxy-2'-methylbiphenyl.
  • The Journal of Organic Chemistry. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • ResearchGate. (2020). Suzuki–Miyaura cross-coupling reactions of aryl iodides with....
  • ResearchGate. (2025). Monodisperse palladium nanoparticles supported on chemically derived graphene: Highly active and reusable nanocatalysts for Suzuki-Miyaura cross-coupling reactions.

Sources

Technical Support Center: Synthesis of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Iodo-2,6-bis(isopropyl)phenol. This resource is designed for chemistry professionals engaged in pharmaceutical research, process development, and fine chemical synthesis. Here, we address common challenges, answer frequently asked questions, and provide robust troubleshooting protocols to streamline your experimental workflow and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent method is the direct electrophilic iodination of high-purity 2,6-bis(isopropyl)phenol (Propofol). This reaction leverages the electron-donating nature of the hydroxyl group, which activates the aromatic ring toward electrophilic substitution. The bulky isopropyl groups at the ortho positions sterically hinder substitution at those sites, making the para position the primary target for the incoming electrophile (iodine).[1][2]

Q2: Which iodinating agents are recommended for this synthesis, and how do they compare?

Several iodinating agents can be employed, each with distinct advantages and disadvantages related to reactivity, selectivity, and handling. The choice of agent is critical and depends on the desired reaction kinetics and scale.

ReagentFormulaKey CharacteristicsSafety & Handling Notes
Iodine (I₂) I₂Mildly reactive; often requires a base or an oxidizing agent to generate a more potent electrophilic species (e.g., I⁺ or HOI).[3] Cost-effective and common.Solid, moderate vapor pressure. Handle in a fume hood. Excess I₂ can be quenched with sodium thiosulfate.
Iodine Monochloride (ICl) IClMore reactive and a stronger electrophile than I₂ due to the polarization of the I-Cl bond.[2][4] Can lead to faster reactions but may reduce selectivity.Highly corrosive and moisture-sensitive liquid. Reacts vigorously with water. Requires careful handling under an inert atmosphere.
N-Iodosuccinimide (NIS) C₄H₄INO₂A solid, easy-to-handle source of electrophilic iodine. Often used for mild and selective iodinations.[4]Stable solid, but light-sensitive. Less corrosive than ICl.
I₂ / Oxidizing Agent I₂ + H₂O₂ or HIO₃The oxidizing agent converts I⁻ (formed during the reaction) back to I₂, or generates a highly electrophilic iodine species in situ, improving atom economy and reaction rates.[5][6][7]Requires careful control of stoichiometry and temperature to avoid over-oxidation or side reactions.
Q3: What is the mechanistic role of a base in the iodination of 2,6-bis(isopropyl)phenol?

A base, such as sodium bicarbonate (NaHCO₃) or a mild organic base, plays a dual role. Firstly, it neutralizes the hydrogen iodide (HI) generated during the electrophilic substitution, driving the reaction equilibrium towards the products.[5] Secondly, under aqueous basic conditions, elemental iodine can disproportionate to form hypoiodous acid (HOI), which is a potent iodinating agent.[1] Some protocols also utilize the enhanced nucleophilicity of the corresponding phenoxide ion, formed in the presence of a stronger base, to attack the electrophilic iodine source. However, pH must be carefully controlled, as highly basic conditions can promote unwanted side reactions.

Troubleshooting Guide: Side Reactions & Purification

Navigating the synthesis of this compound often involves overcoming challenges related to side product formation and purification. This guide provides solutions to the most common issues.

Issue 1: Low or Incomplete Conversion of Starting Material
  • Potential Cause A: Impure Starting Material. The synthesis of the precursor, 2,6-diisopropylphenol, via Friedel-Crafts alkylation can produce isomeric impurities like 2,4-diisopropylphenol, 2,5-diisopropylphenol, and 2,4,6-triisopropylphenol.[8][9][10] These isomers can interfere with the desired reaction or complicate purification.

    • Corrective Action: Always start with high-purity (>99.5%) 2,6-diisopropylphenol. Verify purity by GC or ¹H NMR before starting the reaction. If necessary, purify the starting material by distillation or crystallization.[11]

  • Potential Cause B: Insufficiently Activated Iodinating Agent. Elemental iodine (I₂) by itself is a weak electrophile and may not react efficiently with the sterically hindered phenol.[4]

    • Corrective Action: Employ a more reactive iodinating system. This can be achieved by using Iodine Monochloride (ICl) or by adding an activating agent. A common and effective method involves using I₂ in the presence of a base like sodium bicarbonate in a biphasic solvent system (e.g., diethyl ether and water), which facilitates the reaction.[12][13]

Issue 2: Formation of Di-iodinated or Other Isomeric Byproducts
  • Potential Cause: Over-iodination or Lack of Regioselectivity. Phenols are highly activated systems, and despite the steric hindrance from the isopropyl groups, a second iodination can occur if the conditions are too harsh or if excess iodinating agent is used.[1][2]

    • Corrective Action 1 (Stoichiometry Control): Use a slight excess of the phenol relative to the iodinating agent (e.g., 1.05 to 1.1 equivalents of phenol to 1.0 equivalent of I₂).

    • Corrective Action 2 (Controlled Reagent Addition): Add the iodinating agent slowly and portion-wise or as a dilute solution to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Corrective Action 3 (Temperature Management): Perform the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to enhance selectivity and minimize the energy required to overcome the activation barrier for di-substitution.

Workflow for Electrophilic Iodination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,6-diisopropylphenol in organic solvent (e.g., Et₂O) D Combine phenol solution and aqueous base in reactor A->D B Prepare aqueous solution of NaHCO₃ B->D C Prepare solution of I₂ in organic solvent E Add I₂ solution dropwise at controlled temperature (0-25 °C) C->E D->E F Stir vigorously for 2-4h. Monitor by TLC/GC-MS E->F G Quench with aq. Na₂S₂O₃ (until colorless) F->G Reaction Complete H Separate organic layer. Extract aqueous layer with solvent G->H I Combine organic layers, wash with brine, dry over Na₂SO₄ H->I J Evaporate solvent under reduced pressure I->J K Purify crude oil via column chromatography or recrystallization J->K Crude Product L Characterize pure product (NMR, MS, m.p.) K->L G A Problem: Low Yield or Purity B Check TLC/GC of Crude: Multiple Spots/Peaks? A->B C Check TLC/GC of Crude: High Starting Material? B->C No D Likely Side Reactions B->D Yes E Incomplete Conversion C->E Yes K No C->K No (Purification Issue) F Slow reagent addition? Lower temperature? D->F G Use more active iodinating agent (e.g., ICl)? E->G H Increase reaction time or temperature? E->H I Check purity of starting phenol? E->I J Yes L Yes M No

Caption: Troubleshooting decision tree.

Experimental Protocol: Iodination with I₂/NaHCO₃

This protocol is adapted from established procedures for the iodination of highly activated, sterically hindered aromatic compounds. [12][13] Materials:

  • 2,6-bis(isopropyl)phenol (1.0 eq)

  • Iodine (I₂) (0.95 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Diethyl ether (or Dichloromethane)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-bis(isopropyl)phenol in diethyl ether (approx. 0.2 M concentration). Add a saturated aqueous solution of sodium bicarbonate.

  • Iodine Addition: In a separate flask, dissolve iodine in diethyl ether. Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic reaction mixture over 30-60 minutes. Maintain the temperature at 20-25 °C.

  • Reaction Monitoring: Allow the reaction to stir for 2-4 hours after the addition is complete. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution dropwise until the purple color of I₂ is no longer visible.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes.

Potential Side Reaction Pathways

G cluster_main Reaction Pathways A 2,6-bis(isopropyl)phenol B This compound (Desired Product) A->B + I⁺ (para attack) (Major Pathway) C 2-Iodo-6-isopropylphenol (Minor Isomer) A->C + I⁺ (ortho attack) (Sterically Hindered) D 2,4-Diiodo-6-isopropylphenol (Over-iodination) B->D + I⁺ (Excess)

Caption: Major and minor iodination pathways.

References

  • Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Publishing. [Link]

  • Process for the iodination of phenolic derivatives.
  • PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. European Patent Office. [Link]

  • Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]

  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. ResearchGate. [Link]

  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. [Link]

  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. protocols.io. [Link]

  • Process for the purification of 2,6-diisopropyl phenol.
  • Reactions of Phenols. Chemistry Steps. [Link]

  • Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay. ResearchGate. [Link]

  • Iodination of phenol. Technical University of Denmark. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • Process for the purification of 2,6-diisopropyl phenol.
  • Continuous Flow Synthesis of Propofol. National Institutes of Health. [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. National Institutes of Health. [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of unreacted iodine from the synthesis of 4-Iodo-2,6-bis(isopropyl)phenol. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in the synthesis of this compound?

A1: Besides the unreacted starting material (2,6-diisopropylphenol), the primary impurity of concern is elemental iodine (I₂), which imparts a characteristic brown or purple color to the reaction mixture. Other potential impurities include di-iodinated species (e.g., 2,4-diiodo-6-isopropylphenol) and other constitutional isomers of the starting material, though these are generally less common if the reaction stoichiometry is well-controlled.

Q2: Why is it crucial to remove elemental iodine from the final product?

A2: Elemental iodine is a reactive and potentially toxic substance. Its presence can interfere with subsequent reactions, compromise the stability of the final compound, and lead to inaccurate analytical data (e.g., NMR, mass spectrometry). For pharmaceutical applications, complete removal of iodine is a critical regulatory requirement.

Q3: What is the most common method for quenching and removing unreacted iodine?

A3: The most prevalent and efficient method is a liquid-liquid extraction using an aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) is the most widely used reagent for this purpose. It rapidly and quantitatively reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase and thus easily separated from the organic layer containing the desired product.

Q4: Can I use other reducing agents besides sodium thiosulfate?

A4: Yes, other reducing agents like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) can also be used to quench iodine. However, sodium thiosulfate is generally preferred due to its selectivity for iodine and the formation of stable, water-soluble products.

Q5: How can I monitor the progress of the purification?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude reaction mixture, the organic layer after washing, and the purified product on a TLC plate, you can visualize the disappearance of impurities and the isolation of the desired compound. The spots can be visualized under UV light (for aromatic compounds) or by staining, for instance, in an iodine chamber.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Color in the Organic Layer After Washing

Symptom: Your organic layer remains yellow, brown, or purple even after washing with aqueous sodium thiosulfate solution.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: The amount of sodium thiosulfate used was not enough to reduce all the elemental iodine.

    • Solution: Prepare a fresh, saturated solution of sodium thiosulfate and repeat the washing step. Continue washing until the organic layer is colorless. It is good practice to test the aqueous layer for the presence of excess thiosulfate to ensure complete iodine removal.

  • Poor Mixing During Extraction: Inefficient mixing between the organic and aqueous phases can lead to incomplete reaction.

    • Solution: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes during each wash. If you are working with a large volume, mechanical stirring may be necessary.

  • Product Degradation: While unlikely with thiosulfate, some iodinated phenols can be sensitive to prolonged exposure to basic or acidic conditions.

    • Solution: Ensure your workup is performed promptly and without unnecessary delays. If you suspect pH-related issues, neutralize the aqueous solution before extraction.

Issue 2: Difficulty with Phase Separation During Extraction

Symptom: An emulsion forms at the interface of the organic and aqueous layers, making it difficult to separate them.

Possible Causes & Solutions:

  • High Concentration of Phenolic Compound: Phenols can act as surfactants, stabilizing emulsions.

    • Solution: Dilute the organic layer with more solvent. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Vigorous Shaking: While good mixing is important, excessively vigorous shaking can sometimes promote emulsion formation.

    • Solution: Use a gentle, swirling motion for mixing instead of vigorous shaking. If an emulsion has already formed, allow the mixture to stand for a longer period or gently swirl the separatory funnel.

Issue 3: Low Product Yield After Purification

Symptom: The final isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Product Solubility in the Aqueous Phase: Phenols have some water solubility, which can be enhanced by the formation of phenoxide salts under basic conditions.

    • Solution: Ensure the aqueous washing solutions are not basic. If a basic wash is necessary to remove acidic impurities, re-acidify the aqueous layer and back-extract with fresh organic solvent to recover any dissolved product.

  • Losses During Recrystallization: If you are attempting recrystallization, choosing an inappropriate solvent can lead to significant product loss.

    • Solution: Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Given that this compound has been reported as an oil or liquid at room temperature, traditional recrystallization may not be feasible. In this case, column chromatography is a more appropriate purification method.

Issue 4: Product is an Oil, Not a Solid - Purification Challenges

Symptom: Your final product is an oil, making recrystallization impossible.

Background: Several sources indicate that this compound can be a liquid or oil at room temperature. This is a critical consideration for your purification strategy.

Solution: Silica Gel Column Chromatography

If your product is an oil, column chromatography is the preferred method for purification.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A non-polar solvent system is typically used for phenols. A good starting point is a mixture of hexane and ethyl acetate. You can determine the optimal solvent ratio using TLC. The goal is to have the product spot with an Rf value between 0.2 and 0.4 for good separation.

  • Procedure:

    • Prepare a slurry of silica gel in your chosen eluent and pack the column.

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with your solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Quenching and Extraction

This protocol describes the standard procedure for removing unreacted iodine from the reaction mixture.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer should be on top if a solvent less dense than water (e.g., diethyl ether, ethyl acetate) was used.

  • Drain the lower aqueous layer.

  • Repeat the washing with the sodium thiosulfate solution until the organic layer is colorless.

  • Wash the organic layer with an equal volume of deionized water to remove any residual thiosulfate salts.

  • Wash the organic layer with an equal volume of brine to facilitate drying.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

Workflow Diagram: Purification of this compound

PurificationWorkflow A Crude Reaction Mixture (Product + Unreacted Iodine) B Liquid-Liquid Extraction (with aq. Na2S2O3) A->B C Separation of Layers B->C D Aqueous Layer (NaI + excess Na2S2O3) C->D Discard E Organic Layer (Product) C->E F Drying (e.g., MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Purified Product G->H I Column Chromatography (if product is an oil) G->I Further Purification I->H

Caption: General workflow for the purification of this compound.

Data Presentation: Solubility of Iodine

The choice of an appropriate solvent for the reaction and workup is crucial. The following table summarizes the solubility of iodine in common organic solvents.

SolventSolubility (g/kg of solvent)Reference
Diethyl Ether337
Toluene182
Carbon Tetrachloride19
n-Hexane13
Water0.33 g/L

This data highlights that iodine is significantly more soluble in common organic solvents than in water, necessitating the use of a chemical quenching agent for its efficient removal.

References

  • European Patent Office. (2011). Process for the purification of 2,6-diisopropyl phenol - EP 2522651 A1.
  • Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. [Link]

  • CSUB Department of Chemistry. Lab 4: Extraction of Iodine from an Aqueous Solution. [Link]

  • University of Kufa. Separation of a mixture of phenols by thin layer chromatography (TLC). [Link]

  • Leiras Oy. (1992). Process for the purification of 2,6-diisopropyl phenol - EP0511947A1.
  • Google Patents. (2000).
  • Dong Kook Pharmaceutical Co., Ltd. (2000). Process for purification of 2,6-diisopropyl phenol - WO2000034218A1.
  • National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Iodine and Iodine Compoundsa - Toxicological Profile for Iodine. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

Technical Support Center: Scaling Up the Synthesis of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Iodo-2,6-bis(isopropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of this important chemical transformation. Our approach is rooted in practical, field-proven insights to ensure the robustness and reproducibility of your synthesis.

I. Overview of the Synthesis

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The sterically hindered and electron-rich nature of the starting material, 2,6-diisopropylphenol (Propofol), directs the incoming electrophilic iodine to the para position. The most common laboratory-scale synthesis involves the use of an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent.

The general reaction scheme is as follows:

Synthesis_of_4_Iodo_2_6_bis_isopropyl_phenol start 2,6-diisopropylphenol product This compound start->product Electrophilic Aromatic Substitution reagent + Iodinating Agent (e.g., ICl, NIS)

Caption: General reaction scheme for the synthesis of this compound.

This guide will focus on troubleshooting the common challenges associated with this synthesis, from reaction initiation to final product purification and characterization.

II. Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Reaction Monitoring and Control

Question 1: My reaction appears sluggish or incomplete, what are the potential causes and how can I address them?

Answer:

A sluggish or incomplete reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • Starting Material Purity: The purity of your 2,6-diisopropylphenol is crucial. Common impurities from its synthesis, such as other isopropylphenol isomers (e.g., 2,4-diisopropylphenol) or related compounds, can interfere with the reaction.[1] It is advisable to verify the purity of your starting material by NMR or GC-MS before use.

    • Iodinating Agent Activity: Iodinating agents like iodine monochloride can degrade over time, especially if not stored under anhydrous conditions. N-iodosuccinimide can also decompose. It is recommended to use freshly opened or properly stored reagents.

  • Reaction Conditions:

    • Temperature: While many iodinations of activated phenols proceed at room temperature, gentle heating may be necessary to drive the reaction to completion, especially with sterically hindered substrates.[2][3] However, excessive heat can lead to side reactions and degradation of the product.[2][3][4] A modest increase in temperature (e.g., to 40-50 °C) with careful monitoring is a reasonable first step.

    • Stoichiometry: Ensure the correct stoichiometry of the iodinating agent is used. An insufficient amount will lead to an incomplete reaction, while a large excess can promote di-iodination or other side reactions. A slight excess (1.05-1.1 equivalents) of the iodinating agent is often a good starting point.

  • Reaction Monitoring with Thin Layer Chromatography (TLC):

    • Regularly monitor the reaction progress using TLC. A common mobile phase is a mixture of hexane and ethyl acetate.

    • Visualization: Both the starting material and the product are UV active. Additionally, iodine staining can be a useful visualization technique.[5][6][7] Unreacted starting material and the formation of the product can be tracked over time.

Troubleshooting_Incomplete_Reaction cluster_Reagents Reagent Quality Checks cluster_Conditions Reaction Condition Optimization cluster_TLC TLC Monitoring Problem Incomplete Reaction Check_Reagents Verify Reagent Quality Problem->Check_Reagents Check_Conditions Optimize Reaction Conditions Problem->Check_Conditions Monitor_TLC Monitor with TLC Problem->Monitor_TLC Purity_SM Check Purity of 2,6-diisopropylphenol Check_Reagents->Purity_SM Activity_Iodine Use Fresh/Properly Stored Iodinating Agent Check_Reagents->Activity_Iodine Temperature Adjust Temperature Check_Conditions->Temperature Stoichiometry Verify Stoichiometry Check_Conditions->Stoichiometry Stain Use UV and/or Iodine Stain Monitor_TLC->Stain Track Track Disappearance of Starting Material Monitor_TLC->Track

Caption: Decision tree for troubleshooting an incomplete reaction.

Question 2: I am observing the formation of multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple spots on a TLC plate indicates the presence of impurities. The most common side products in this reaction are:

  • Unreacted Starting Material: As discussed above, this can be due to an incomplete reaction.

  • Di-iodinated Product: The product, this compound, is still an activated aromatic ring and can undergo a second iodination, although this is sterically hindered. Using a large excess of the iodinating agent or prolonged reaction times can increase the likelihood of this side product. Careful control of stoichiometry is key to minimizing its formation.

  • Oxidation Products: Phenols are susceptible to oxidation, which can be exacerbated by certain iodinating agents or reaction conditions. This can lead to the formation of colored impurities.[8][9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate oxidation.

Table 1: Common Side Products and Mitigation Strategies

Side ProductPotential CauseMitigation Strategy
Unreacted 2,6-diisopropylphenolIncomplete reactionIncrease reaction time, slightly increase temperature, ensure active iodinating agent.
Di-iodinated productExcess iodinating agent, prolonged reaction timeUse a slight excess (1.05-1.1 eq.) of iodinating agent, monitor reaction closely by TLC.
Oxidation byproductsPresence of oxygen, harsh reaction conditionsPerform the reaction under an inert atmosphere, avoid excessive heat.
B. Work-up and Purification

Question 3: My crude product is a dark oil and difficult to handle. What is the best work-up procedure?

Answer:

A proper work-up is critical for obtaining a clean crude product that is amenable to purification. The following procedure is recommended:

  • Quenching: After the reaction is complete (as determined by TLC), the reaction mixture should be quenched to destroy any remaining iodinating agent. This is typically done by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The disappearance of the characteristic iodine color is an indicator of a complete quench.[10][11]

  • Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing: The organic layer should be washed sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.

    • Brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

Question 4: I am having difficulty purifying the product by recrystallization. What are some recommended solvents and techniques?

Answer:

Recrystallization is an effective method for purifying this compound. The key is to find a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Solvent Selection:

    • Single Solvents: Hexane or heptane are good starting points for non-polar compounds. Ethanol or isopropanol can also be effective.

    • Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common combinations include hexane/ethyl acetate or hexane/dichloromethane.[12]

  • Recrystallization Technique:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

If recrystallization fails to yield a pure product, column chromatography on silica gel is an alternative purification method. A gradient elution with a hexane/ethyl acetate mobile phase is typically effective.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of pure this compound?

A1: The ¹H NMR spectrum is a key tool for confirming the structure and purity of your product. The expected chemical shifts (in CDCl₃) are approximately:

  • Ar-H: A singlet around δ 7.2-7.4 ppm (2H).

  • OH: A broad singlet, the chemical shift of which can vary depending on concentration and temperature (typically δ 4.5-5.5 ppm).

  • CH(CH₃)₂: A septet around δ 3.1-3.3 ppm (2H).

  • CH(CH₃)₂: A doublet around δ 1.2-1.4 ppm (12H).

The presence of other signals in the aromatic region could indicate unreacted starting material or isomeric impurities.[13][14]

Q2: How can I confirm the complete removal of the starting material?

A2: The most reliable methods for confirming the absence of 2,6-diisopropylphenol are:

  • ¹H NMR Spectroscopy: The starting material will show a characteristic triplet and doublet pattern in the aromatic region, which will be absent in the pure product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for detecting trace amounts of impurities. A well-developed method can baseline-separate the starting material and the product.[15]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Safety is paramount in any chemical synthesis. For this procedure, pay close attention to the following:

  • Iodine Monochloride (ICl): ICl is corrosive and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The organic solvents used for extraction and purification are flammable. Ensure there are no ignition sources nearby.

  • Exothermic Reaction: The iodination reaction can be exothermic.[10][16] Add the iodinating agent slowly and with cooling if necessary, especially on a larger scale.

Q4: Can I use molecular iodine (I₂) instead of ICl or NIS?

A4: While molecular iodine is a less hazardous reagent, it is also a less powerful electrophile. For the iodination of an activated phenol like 2,6-diisopropylphenol, I₂ can be used in the presence of an oxidizing agent (e.g., hydrogen peroxide) to generate a more reactive iodine species in situ.[9][17] However, this may require more optimization of the reaction conditions.

IV. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis.

Experimental_Workflow Start Start Dissolve Dissolve 2,6-diisopropylphenol in a suitable solvent (e.g., glacial acetic acid). Start->Dissolve Add_ICl Add a solution of ICl (1.05 eq.) dropwise at room temperature. Dissolve->Add_ICl Stir Stir the reaction mixture and monitor by TLC. Add_ICl->Stir Quench Quench with saturated aqueous Na₂S₂O₃. Stir->Quench Extract Extract with an organic solvent (e.g., diethyl ether). Quench->Extract Wash Wash the organic layer with aqueous NaHCO₃ and brine. Extract->Wash Dry Dry the organic layer over anhydrous MgSO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by recrystallization or column chromatography. Concentrate->Purify Characterize Characterize the final product (NMR, MS, etc.). Purify->Characterize End End Characterize->End

Sources

Technical Support Center: Managing Thermal Decomposition of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodo-2,6-bis(isopropyl)phenol is a sterically hindered iodinated phenolic compound. The presence of bulky isopropyl groups at the ortho positions to the hydroxyl group can enhance thermal stability by inhibiting certain degradation pathways. However, the carbon-iodine bond is often the most labile site in iodinated aromatic compounds, making it susceptible to thermal cleavage. This guide provides a comprehensive overview of the potential thermal decomposition behavior of this compound, troubleshooting advice for common experimental issues, and protocols for assessing its thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the thermal stability of this compound?

A1: The primary concern is the potential for deiodination, where the carbon-iodine bond breaks at elevated temperatures. This can lead to the formation of reactive radical species and a variety of degradation byproducts, impacting the purity and integrity of the compound. The degradation of iodinated compounds can also lead to the formation of elemental iodine or hydrogen iodide, which can be corrosive and hazardous.

Q2: At what temperature should I expect this compound to start decomposing?

A2: While specific data is unavailable for this compound, studies on similar phenolic structures suggest that thermal decomposition may become significant at temperatures above 150-200°C. For instance, the thermal decomposition of phenol-formaldehyde resins shows significant product formation around 460°C in an inert atmosphere.[1] However, the presence of the C-I bond may lower the onset of decomposition. It is crucial to determine the specific decomposition temperature for your experimental conditions using techniques like Thermogravimetric Analysis (TGA).

Q3: What are the likely byproducts of thermal decomposition?

A3: Based on the degradation pathways of similar compounds, potential byproducts could include 2,6-bis(isopropyl)phenol (from deiodination), elemental iodine (I₂), hydrogen iodide (HI), and various oligomeric or polymeric materials formed from subsequent reactions of the initial degradation products.[2]

Q4: How can I minimize thermal decomposition during my experiments?

A4: To minimize thermal decomposition, it is recommended to:

  • Use the lowest possible temperature required for your reaction or process.

  • Employ an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.

  • Consider the use of thermal stabilizers or antioxidants if compatible with your experimental setup.[3][4]

  • Minimize the duration of heating.

Q5: Are there any visual indicators of decomposition?

A5: Yes, a common visual indicator of the decomposition of iodinated compounds is the appearance of a pink, purple, or brown coloration due to the formation of elemental iodine. You may also observe pressure buildup in a closed system due to the formation of gaseous byproducts like HI.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanation
Discoloration (Pink/Purple/Brown) of the sample upon heating. Formation of elemental iodine (I₂) due to the cleavage of the carbon-iodine bond.1. Lower the reaction temperature: The C-I bond is susceptible to homolytic cleavage at elevated temperatures. Reducing the temperature can minimize this decomposition pathway. 2. Work under an inert atmosphere: The presence of oxygen can promote oxidative degradation pathways that lead to the formation of colored byproducts. Purging the reaction vessel with nitrogen or argon can mitigate this. 3. Add a radical scavenger: If compatible with your chemistry, a small amount of a radical scavenger (e.g., a hindered phenol antioxidant) can inhibit radical chain reactions that propagate decomposition.[5]
Unexpected pressure increase in a sealed reaction vessel. Formation of gaseous byproducts such as hydrogen iodide (HI) or volatile organic compounds from fragmentation of the isopropyl groups.1. Ensure adequate pressure relief: Never heat a completely sealed system. Use a setup that allows for the safe venting of any evolved gases. 2. Monitor the reaction temperature closely: A sudden exotherm could indicate rapid decomposition. Ensure your heating apparatus provides precise temperature control. 3. Analyze the headspace gas: If possible, use techniques like GC-MS to identify the gaseous byproducts to better understand the decomposition mechanism.
Inconsistent analytical results (e.g., varying purity by HPLC). Partial decomposition of the starting material or product during the experiment or workup.1. Analyze samples promptly: Iodinated phenols can be sensitive to light and air over time. Minimize storage time before analysis.[6] 2. Use cooled injection ports for GC analysis: High temperatures in the injection port can cause on-column decomposition, leading to inaccurate results. 3. Employ milder workup conditions: Avoid prolonged exposure to high temperatures during solvent removal or purification.
Formation of insoluble, tar-like material. Polymerization of reactive intermediates formed during thermal decomposition.1. Reduce reaction concentration: Higher concentrations can favor intermolecular reactions leading to oligomerization and polymerization. 2. Optimize heating time: Prolonged heating, even at moderate temperatures, can lead to the accumulation of degradation products. 3. Consider a different solvent: The solvent can influence thermal stability. A higher boiling, inert solvent may provide better temperature control and stability.

Experimental Protocols

Protocol 1: Determination of Onset of Thermal Decomposition using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to thermal decomposition.

Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Protocol 2: Monitoring Thermal Decomposition by HPLC

Objective: To quantify the degradation of this compound and identify the formation of major non-volatile byproducts at a specific temperature over time.

Methodology:

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, dissolve a known concentration of this compound in a suitable high-boiling, inert solvent (e.g., diphenyl ether).

    • Purge the vial with nitrogen or argon and seal it.

  • Heating and Sampling:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 180°C).

    • At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for HPLC:

    • Immediately cool the aliquot to room temperature.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto a reverse-phase HPLC system (e.g., C18 column).

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a UV detector set to an appropriate wavelength (e.g., 280 nm) to monitor the disappearance of the starting material and the appearance of new peaks.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point by comparing the peak area to a standard curve.

    • Identify potential byproducts by comparing their retention times to known standards (e.g., 2,6-bis(isopropyl)phenol) or by collecting the fractions for analysis by other techniques like LC-MS.[7]

Visualizations

Predicted Thermal Decomposition Pathway

G A This compound B Homolytic Cleavage of C-I Bond (Heat) A->B C 2,6-bis(isopropyl)phenoxyl Radical B->C D Iodine Radical B->D G Hydrogen Abstraction C->G From solvent or another molecule H Dimerization/Polymerization C->H F Elemental Iodine (I₂) (Colored Byproduct) D->F Dimerization E 2,6-bis(isopropyl)phenol (Deiodination Product) G->E I Insoluble Byproducts H->I G Start Sample Discoloration Observed Q1 Is the reaction under an inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Can the reaction temperature be lowered? A1_Yes->Q2 Sol1 Implement inert atmosphere (N₂ or Ar) to prevent oxidation. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Reduce temperature to minimize C-I bond cleavage. A2_Yes->Sol2 Q3 Is a radical scavenger compatible? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Add a suitable radical scavenger. A3_Yes->Sol3 End Discoloration Minimized A3_No->End Sol3->End

Caption: Troubleshooting workflow for addressing discoloration during heating.

Data Summary Table

Parameter Predicted Value / Observation Analytical Technique Notes
Onset of Decomposition (Tonset) > 150-200 °CTGAHighly dependent on heating rate and atmosphere. This is a conservative estimate.
Primary Decomposition Products 2,6-bis(isopropyl)phenol, I₂, HIHPLC, GC-MS, LC-MSIdentification of these products would confirm the proposed deiodination pathway. [7]
Visual Indicators Pink/Purple/Brown ColorationVisual InspectionIndicative of elemental iodine formation.
Gaseous Byproducts Potential for HIHeadspace GC-MS, Wet ChemistryHI is corrosive and can cause pressure buildup.

References

  • Huang, X., et al. (2022). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Journal of Environmental Sciences, 115, 266-275. Available at: [Link]

  • ResearchGate. (2025). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Available at: [Link]

  • Wikipedia. Phenol oxidation with hypervalent iodine reagents. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Available at: [Link]

  • ScienceDirect. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Available at: [Link]

  • VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Available at: [Link]

  • ResearchGate. Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure. Available at: [Link]

  • DENACOL. (2023). Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers. Available at: [Link]

  • PubChem. 4-Iodo-2,6-dimethylphenol. Available at: [Link]

  • SciSpace. The thermal decomposition products of phenol-formaldehyde laminates. Available at: [Link]

  • Hindered Phenol. Plastic & Antioxidant Additives. Available at: [Link]

  • NCBI Bookshelf. Toxicological Profile for Iodine: ANALYTICAL METHODS. Available at: [Link]

  • NIH. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available at: [Link]

  • Google Patents. EP2394984A1 - Process for the iodination of phenolic derivatives.
  • ResearchGate. (2019). Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. Available at: [Link]

  • ACS Publications. Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Available at: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]

  • ResearchGate. (2025). 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. Available at: [Link]

  • Google Patents. US3403188A - Stabilization of phenols.
  • NIH. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Available at: [Link]

  • PSE Community.org. (2024). Comparison of Antioxidants to Increase the Oxidation Stability of Pyrolysis Oils of Three Plastics Using Iodine Value. Available at: [Link]

  • MDPI. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Available at: [Link]

  • CPAChem. (2019). Safety data sheet: 4-Isopropylphenol. Available at: [Link]

  • ResearchGate. (2025). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Available at: [Link]

  • Wikipedia. 4-Isopropylphenol. Available at: [Link]

  • IJRPR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • PubChem. 4-Isopropylphenol. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo-2,6-bis(isopropyl)phenol and 4-Bromo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Halogenated phenols, in particular, are versatile building blocks, offering a reactive handle for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides an in-depth technical comparison of two such valuable reagents: 4-Iodo-2,6-bis(isopropyl)phenol and 4-Bromo-2,6-bis(isopropyl)phenol. By examining their synthesis, physical properties, and, most importantly, their reactivity profiles supported by established chemical principles and analogous experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to 4-Halo-2,6-bis(isopropyl)phenols

This compound and 4-Bromo-2,6-bis(isopropyl)phenol are derivatives of 2,6-diisopropylphenol, a well-known sterically hindered phenol, which is the parent structure of the widely used anesthetic, propofol.[1] The introduction of a halogen atom at the para-position to the hydroxyl group provides a site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bulky isopropyl groups at the ortho-positions play a significant role in the reactivity and potential applications of these molecules, influencing both the electronic nature of the aromatic ring and the steric accessibility of the reactive centers.

Synthesis of 4-Iodo- and 4-Bromo-2,6-bis(isopropyl)phenol

The synthesis of both compounds typically starts from the commercially available 2,6-diisopropylphenol.

Synthesis of 4-Bromo-2,6-bis(isopropyl)phenol: The bromination of 2,6-diisopropylphenol can be achieved through electrophilic aromatic substitution. A common method involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The bulky isopropyl groups direct the incoming electrophile to the less sterically hindered para-position.

Synthesis of this compound: The iodination of 2,6-diisopropylphenol can be accomplished using an iodine source and an oxidizing agent. A well-documented method involves the use of iodine monochloride in acetic acid.[2]

Physicochemical Properties: A Comparative Overview

While specific experimental data for both compounds under identical conditions is not always available in a single source, we can compile and compare their known properties.

PropertyThis compound4-Bromo-2,6-bis(isopropyl)phenol (analog: 4-Bromo-2,6-di-tert-butylphenol)
Molecular Weight 304.17 g/mol [3]285.22 g/mol [4]
Appearance Yellow oil[2]-
Boiling Point 90–92°C at 1 mmHg[2]-
Solubility Soluble in organic solventsSoluble in organic solvents

Reactivity in Cross-Coupling Reactions: A Fundamental Comparison

The primary utility of these compounds in synthetic chemistry lies in their participation in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The key difference in their reactivity stems from the inherent properties of the carbon-halogen bond.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-Cl > C-F

This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds. The C-I bond is the weakest among the halogens (excluding astatine), making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-limiting step in the catalytic cycle.

G cluster_0 Factors Influencing Reactivity Aryl-I Aryl-I Reactivity Reactivity Aryl-I->Reactivity Higher Aryl-Br Aryl-Br Aryl-Br->Reactivity Lower Oxidative_Addition Rate of Oxidative Addition (I > Br) Reactivity->Oxidative_Addition Bond_Strength C-X Bond Strength (I < Br) Oxidative_Addition->Bond_Strength

Figure 1: Relationship between C-X bond strength and reactivity.

Suzuki-Miyaura Coupling
Aryl HalideCatalyst SystemConditionsYieldReference
Sterically Hindered Aryl IodidePd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100°CHigh[5]
Sterically Hindered Aryl BromidePd₂(dba)₃ / Biarylphosphinet-BuOK, DioxaneExcellent[5]

This suggests that while both compounds are viable substrates, This compound would be expected to undergo Suzuki-Miyaura coupling more readily , potentially at lower temperatures and with lower catalyst loadings compared to its bromo analogue.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-I bond makes this compound the more reactive partner. For sterically hindered substrates, copper-free Sonogashira protocols are often preferred to avoid the formation of diynes via Glaser coupling.[7]

G

Figure 2: Generalized experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The reactivity trend of C-I > C-Br holds true in this reaction as well. The steric hindrance from the isopropyl groups necessitates the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

Experimental Protocols

The following are representative protocols for the synthesis of the starting materials and a general procedure for a cross-coupling reaction. Note: These are generalized procedures and may require optimization for specific substrates and scales.

Synthesis of this compound
  • Dissolve 2,6-diisopropylphenol (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of iodine monochloride (0.5 eq) in acetic acid to the stirred solution at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a yellow oil.[2]

Synthesis of 4-Bromo-2,6-bis(isopropyl)phenol (Conceptual)
  • Dissolve 2,6-diisopropylphenol (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature, protecting it from light.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask, combine the 4-halo-2,6-bis(isopropyl)phenol (1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, or PPh₃, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Applications in Medicinal Chemistry and Drug Development

Substituted phenols are prevalent motifs in a wide range of biologically active compounds and pharmaceuticals.[8][9] The ability to functionalize the phenol ring through cross-coupling reactions makes 4-halo-2,6-bis(isopropyl)phenols valuable intermediates in drug discovery.

Notably, This compound has been synthesized and studied as an analog of propofol. Research has shown that this iodo-derivative exhibits anticonvulsant and anticonflict effects but is devoid of the sedative-hypnotic and anesthetic properties of propofol.[10][11] This highlights how the introduction of a halogen can dramatically alter the pharmacological profile of a molecule, opening avenues for the development of new therapeutic agents.

Conclusion and Recommendations

  • This compound is the more reactive of the two in palladium-catalyzed cross-coupling reactions. It is the preferred substrate when milder reaction conditions are required, or when seeking to maximize reaction rates and yields, particularly with challenging coupling partners. This enhanced reactivity can be advantageous in the late stages of a complex synthesis where functional group tolerance is paramount.

  • 4-Bromo-2,6-bis(isopropyl)phenol , while less reactive, is often more cost-effective and readily available. It is a suitable choice for many applications, although it may require more forcing conditions (higher temperatures, longer reaction times, or higher catalyst loadings) to achieve comparable results to its iodo counterpart.

For researchers working on the development of novel therapeutics or functional materials, the higher reactivity of the iodo-derivative may justify its use, especially in the context of creating libraries of compounds for screening. Ultimately, the decision should be based on a careful consideration of reactivity, cost, availability, and the specific goals of the research program.

References

  • The Good Scents Company. (n.d.). 4-isopropyl phenol. Retrieved from [Link]

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Bis(isopropyl)-4-iodophenol. Retrieved from [Link]

  • Raja, M., Roisnel, T., Dorcet, V., & Ganesan, A. (2012). (E)-4-Bromo-2-[(2,6-diisopropylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1782.
  • Sanna, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1539–1547.
  • Andrei, D., & Wnuk, S. F. (2006). Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides. The Journal of Organic Chemistry, 71(1), 405–408.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 001–009.
  • ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • PubChem. (n.d.). 2-Bromo-6-isopropylphenol. Retrieved from [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. The Chemistry Inside Spices and Herbs: Research and Development, 211.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Sanna, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(7), 1539–1547.
  • Sanna, E., et al. (1999). Characterization of the Electrophysiological and Pharmacological Effects of 4-iodo-2,6-diisopropylphenol, a Propofol Analogue Devoid of Sedative-Anaesthetic Properties. British Journal of Pharmacology, 126(7), 1539–1547.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Andrei, D., & Wnuk, S. F. (2006). Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides. The Journal of organic chemistry, 71(1), 405–408.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1584–1585.
  • Reiser, O. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16 [Video]. YouTube. [Link]

  • Salehi, B., et al. (2019). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 24(24), 4567.
  • Dr.Oracle. (2025). What are the similarities and differences between propofol (2,6-diisopropylphenol) and dexmedetomidine (Precedex)
  • Royal Society of Chemistry: Education. (n.d.). Phenols in medicine. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Wikipedia. (n.d.). 4-Isopropylphenol. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-di-tert-butylphenol. Retrieved from [Link]

  • Ikawa, T., & Saito, S. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-isopropylphenol. Retrieved from [Link]

  • da Silva, A. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442–53466.
  • European Review for Medical and Pharmacological Sciences. (2023). Comparison of cytotoxic, reactive oxygen species (ROS) and apoptotic effects of propofol, thiopental and dexmedetomidine on live. 27(4), 1433-1440.

Sources

A Comparative Guide to the Efficacy of 4-Iodopropofol and Other GABA-A Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The GABA-A Receptor as a Critical Neuromodulatory Target

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its activation by the endogenous ligand GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability. This fundamental role in regulating neuronal activity makes the GABA-A receptor a crucial target for a wide array of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants.[2] These agents, known as positive allosteric modulators (PAMs), do not bind to the same site as GABA but rather to distinct allosteric sites, enhancing the receptor's response to GABA.[3] This guide provides an in-depth comparison of the efficacy of 4-Iodopropofol, a propofol analog, with other prominent GABA-A modulators, offering insights into their mechanisms, potency, and the experimental frameworks used for their evaluation.

4-Iodopropofol: A Propofol Analog with a Unique Pharmacological Profile

4-Iodopropofol (4-iodo-2,6-diisopropylphenol) is a structural analog of the widely used intravenous anesthetic, propofol.[4] While sharing a similar mechanism of action as a positive allosteric modulator of the GABA-A receptor, the substitution of an iodine atom at the para position of the phenol ring results in a distinct pharmacological profile.[4]

Mechanism of Action and Efficacy

Like propofol, 4-Iodopropofol enhances GABA-induced chloride currents and can directly activate the GABA-A receptor at higher concentrations, albeit with reduced potency.[4][5] This modulation is thought to occur through binding to specific sites within the transmembrane domains of the GABA-A receptor subunits.[1] While propofol is known to have multiple binding sites, including at the β+/α- interface, the precise interactions of 4-Iodopropofol are still under investigation.[1][6]

In vivo studies reveal a significant divergence in the effects of 4-Iodopropofol compared to its parent compound. While it produces anesthesia in tadpoles and rats upon intravenous administration, it lacks sedative-hypnotic effects in rodents when administered intraperitoneally, a difference attributed to pharmacokinetics rather than pharmacodynamics.[4] Notably, 4-Iodopropofol exhibits anticonvulsant and anxiolytic properties without the pronounced sedative effects of propofol.

Comparative Efficacy of GABA-A Modulators

The efficacy of GABA-A modulators can be quantified through various parameters, including their potency in potentiating GABA-ergic currents (EC50), their binding affinity for the receptor (Ki), and their in vivo anesthetic potency (ED50). The following sections and tables provide a comparative overview of 4-Iodopropofol and other key modulators.

Data Summary: Potentiation, Binding Affinity, and Anesthetic Potency
CompoundClassGABA Potentiation EC50 (µM)Direct Activation EC50 (µM)Binding Affinity Ki (nM)Anesthetic ED50 (mg/kg, i.v. in rats)
4-Iodopropofol Propofol Analog~10-30>100Data not available49 ± 6.2[4]
Propofol Phenol~1-5[7]~10-20[7]~300-6004.7 ± 0.8[8]
Diazepam Benzodiazepine~0.02-0.07[9]Very high/No direct activation~20-80Not used as a primary anesthetic
Phenobarbital Barbiturate~10-50~100-500~1000-5000Variable
Etomidate Imidazole~0.3-2[10]~30-50[10]~200-500~0.2-0.4
Allopregnanolone Neurosteroid~0.01-0.1[9]~0.5-2~50-200Not used as a primary anesthetic

Note: EC50, Ki, and ED50 values can vary depending on the specific GABA-A receptor subunit composition and experimental conditions.

Mechanistic Insights into Allosteric Modulation

The diverse effects of GABA-A modulators arise from their interactions with distinct allosteric binding sites on the receptor complex, leading to different conformational changes and functional outcomes.

cluster_GABAAR GABA-A Receptor Signaling cluster_Modulators Allosteric Modulators GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Propofol_Iodopropofol Propofol / 4-Iodopropofol Propofol_Iodopropofol->GABA_A_Receptor Binds to β subunit transmembrane domain Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A_Receptor Binds at α/γ subunit interface Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Distinct site in transmembrane domain Neurosteroids Neurosteroids Neurosteroids->GABA_A_Receptor Binds to transmembrane domains of α and β subunits

Caption: GABA-A receptor signaling and allosteric modulation.

  • Propofol and its Analogs: These compounds are thought to bind to a pocket within the transmembrane domain of the β subunit, stabilizing the open state of the channel.[1]

  • Benzodiazepines: They bind at the interface between the α and γ subunits, increasing the frequency of channel opening in the presence of GABA.[11]

  • Barbiturates: These agents bind to a distinct site within the transmembrane domain, increasing the duration of channel opening.[12]

  • Neurosteroids: These endogenous modulators have their own binding sites within the transmembrane domains of the α and β subunits.[13]

Experimental Protocols for Efficacy Determination

The following protocols provide a framework for the in vitro and in vivo evaluation of GABA-A receptor modulators. These methodologies are designed to be self-validating through the inclusion of appropriate controls and standardized procedures.

In Vitro Efficacy: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a robust system for expressing and characterizing ion channels.

Start Start Oocyte_Prep Oocyte Preparation (Harvesting and defolliculation) Start->Oocyte_Prep cRNA_Injection cRNA Injection (GABA-A receptor subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days at 16-18°C) cRNA_Injection->Incubation TEVC_Setup TEVC Setup (Oocyte perfusion, electrode impalement) Incubation->TEVC_Setup Data_Acquisition Data Acquisition (Application of GABA +/- modulator) TEVC_Setup->Data_Acquisition Analysis Data Analysis (EC50, potentiation calculation) Data_Acquisition->Analysis End End Analysis->End

Caption: Two-Electrode Voltage Clamp (TEVC) workflow.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Treat with collagenase to remove the follicular layer.

  • cRNA Injection: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into the oocyte cytoplasm.[14]

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.[15]

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current injection.[16]

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Data Acquisition:

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of the test modulator (e.g., 4-Iodopropofol).

    • Record the potentiation of the GABA-induced current.

  • Data Analysis: Plot the concentration-response curve for the modulator's potentiation effect and determine the EC50 value.

In Vivo Efficacy: Loss of Righting Reflex (LORR) in Rats

This is a standard behavioral assay to determine the anesthetic potency of a compound.[17]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate adult male Sprague-Dawley rats to the testing environment.

  • Drug Administration: Administer the test compound (e.g., 4-Iodopropofol) or vehicle control via intravenous (i.v.) injection.

  • Assessment of Righting Reflex:

    • Immediately after injection, place the rat in a supine position.

    • The righting reflex is considered lost if the animal fails to right itself (i.e., return to a prone position with all four paws on the ground) within a defined period (e.g., 30-60 seconds).[17]

  • Dose-Response Determination: Test a range of doses to determine the dose at which 50% of the animals lose their righting reflex (ED50).

  • Data Analysis: Calculate the ED50 using probit analysis or a similar statistical method.

Conclusion

4-Iodopropofol presents a fascinating case study in the structure-activity relationship of GABA-A modulators. While demonstrating a clear positive allosteric modulatory effect on the GABA-A receptor, its in vivo profile diverges significantly from propofol, highlighting the subtle molecular changes that can dramatically alter a compound's therapeutic potential. The comparative data and experimental protocols presented in this guide offer a framework for researchers to further explore the nuances of GABA-A receptor pharmacology and to guide the development of novel modulators with improved efficacy and safety profiles. The continued investigation into compounds like 4-Iodopropofol will undoubtedly deepen our understanding of the intricate mechanisms governing neuronal inhibition and pave the way for next-generation therapeutics targeting the GABA-A receptor.

References

  • Characterization of GABA Receptors. (n.d.). CSH Protocols. Retrieved from [Link]

  • Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj). (n.d.). ResearchGate. Retrieved from [Link]

  • Three classes of propofol binding sites on GABAA receptors. (2024). Journal of Biological Chemistry. Retrieved from [Link]

  • Effects of propofol and 4-iodopropofol on GABA A receptors. (n.d.). ResearchGate. Retrieved from [Link]

  • Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (2012). Nature Chemical Biology. Retrieved from [Link]

  • Tolerance to allopregnanolone with focus on the GABA-A receptor. (2008). Current Medicinal Chemistry. Retrieved from [Link]

  • A propofol binding site on mammalian GABAA receptors identified by photolabeling. (2015). Nature Chemical Biology. Retrieved from [Link]

  • Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. (2001). Anesthesiology. Retrieved from [Link]

  • Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review. (2024). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. (2005). Journal of Neuroscience. Retrieved from [Link]

  • Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. (2009). Journal of Biomolecular Screening. Retrieved from [Link]

  • The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating. (2013). PLoS ONE. Retrieved from [Link]

  • Diazepam. (n.d.). Wikipedia. Retrieved from [Link]

  • Mutational Analysis of the Putative High-Affinity Propofol Binding Site in Human β3 Homomeric GABAA Receptors. (2016). Molecular Pharmacology. Retrieved from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2012). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Site-specific effects of neurosteroids on GABAA receptor activation and desensitization. (2020). eLife. Retrieved from [Link]

  • Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Defining Affinity with the GABAA Receptor. (2001). Journal of Neuroscience. Retrieved from [Link]

  • (PDF) Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. (n.d.). npi electronic. Retrieved from [Link]

  • Propofol is an allosteric agonist with multiple binding sites on concatemeric ternary GABA>A> receptors. (2016). eLife. Retrieved from [Link]

  • Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy. (2000). The Journal of Physiology. Retrieved from [Link]

  • GABA. (n.d.). PDSP. Retrieved from [Link]

  • Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat. (1993). Anesthesiology. Retrieved from [Link]

  • Comparison of Cell Expression Formats for the Characterization of GABAA Channels Using a Microfluidic Patch Clamp System. (n.d.). Molecular Devices. Retrieved from [Link]

  • Assessing Changes in Volatile General Anesthetic Sensitivity of Mice after Local or Systemic Pharmacological Intervention. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • GABAA receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog. (2006). Journal of Neuroscience. Retrieved from [Link]

  • A partial agonist mechanism for etomidate modulation of GABA A... (n.d.). ResearchGate. Retrieved from [Link]

  • The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Biology. Retrieved from [Link]

  • Modulation of GABAA receptor channel gating by pentobarbital. (1999). The Journal of Physiology. Retrieved from [Link]

  • Fluoxetine. (n.d.). Wikipedia. Retrieved from [Link]

  • Two-electrode voltage-clamp (TEVC). (2014). University of Jena. Retrieved from [Link]

  • Propofol is an allosteric agonist with multiple binding sites on concatemeric ternary GABA>A> receptors. (2016). Washington University School of Medicine. Retrieved from [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (2017). PLoS ONE. Retrieved from [Link]

  • What is the mechanism of Phenobarbital? (2024). Patsnap Synapse. Retrieved from [Link]

  • Mechanism of action of benzodiazepines on GABAA receptors. (2007). The Journal of Physiology. Retrieved from [Link]

  • Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. (2022). STAR Protocols. Retrieved from [Link]

  • Induction (loss of righting reflex, LORR) and emergence (return of... (n.d.). ResearchGate. Retrieved from [Link]

  • γ-Amino Butyric Acid Type A Receptor Mutations at β2N265 Alter Etomidate Efficacy While Preserving Basal and Agonist-dependent Activity. (2009). Journal of Biological Chemistry. Retrieved from [Link]

  • (PDF) Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Dissecting the Molecular Determinants of GABAA Receptors Current Rundown, a Hallmark of Refractory Human Epilepsy. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Allopregnanolone: An overview on its synthesis and effects. (2019). Journal of Neuroendocrinology. Retrieved from [Link]

  • Multiple functional neurosteroid binding sites on GABAA receptors. (2018). PLOS Biology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Coupling Reactivity of 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comparative analysis of the performance of 4-iodo-2,6-bis(isopropyl)phenol, a sterically hindered aryl iodide, across a range of palladium- and copper-catalyzed cross-coupling reactions. We delve into the mechanistic nuances dictated by the substrate's unique structure, offering field-proven protocols and explaining the causality behind experimental choices for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex molecule synthesis.

Introduction: The Synthetic Challenge and Opportunity of a Hindered Phenol

This compound is a valuable building block in organic synthesis, particularly for creating molecules with significant steric bulk around a central phenolic core. These structures are integral to the development of specialized ligands, antioxidants, and complex pharmaceutical intermediates. However, the very feature that makes this molecule attractive—the two bulky isopropyl groups flanking the iodine atom—presents a significant synthetic challenge.

These ortho-substituents sterically shield the carbon-iodine bond, impeding the initial, and often rate-limiting, oxidative addition step in many palladium-catalyzed cross-coupling cycles.[1][2] Consequently, reaction conditions must be carefully selected to overcome this steric barrier and achieve efficient bond formation. This guide will compare several key cross-coupling strategies, providing optimized protocols and a rationale for their application to this challenging substrate.

The Critical First Step: Overcoming Steric Hindrance in Oxidative Addition

The oxidative addition of an aryl halide to a low-valent transition metal, such as Palladium(0), is the gateway to the catalytic cycle.[2][3][4] For a substrate like this compound, the catalyst must be able to access the C-I bond. The success of this step is highly dependent on the choice of ligand bound to the palladium center. Bulky, electron-rich phosphine ligands are often essential. They promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and stabilize the resulting Pd(II) intermediate, facilitating the overall transformation.[5]

Oxidative_Addition cluster_0 Catalyst Activation cluster_1 Oxidative Addition Step Pd(0)L2 Pd(0)L₂ TS [Ar--I--Pd(0)L₂]‡ Pd(0)L2->TS Coordination ArI Ar-I (this compound) ArI->TS Pd(II) Ar-Pd(II)(I)L₂ TS->Pd(II) C-I Bond Cleavage Next_Step Next_Step Pd(II)->Next_Step To Catalytic Cycle

Caption: The critical oxidative addition step for a sterically hindered aryl iodide.

Comparative Analysis of Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds between sp²-hybridized centers.[6][7][8] Its tolerance for a wide range of functional groups and generally mild conditions make it a first-choice strategy.[9] For hindered substrates, the selection of the palladium catalyst and base is paramount.

Mechanistic Considerations & Rationale: To couple this compound, a catalyst system capable of high activity is required. Catalyst systems employing bulky, electron-rich biarylphosphine ligands are particularly effective for coupling sterically demanding partners.[5] The base plays a crucial role in activating the boronic acid for transmetalation.[6] A moderately strong base like potassium carbonate or cesium carbonate is often sufficient and avoids potential side reactions with the phenol group.

Optimized Protocol: Synthesis of 4-Aryl-2,6-bis(isopropyl)phenol

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Solvent Addition: Add a 3:1 mixture of toluene and water. The biphasic system is crucial for facilitating the reaction.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol %) or a combination of Pd₂(dba)₃ (1 mol %) and a suitable ligand like SPhos (2.5 mol %).

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Workup: After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to connect terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[10] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[11]

Mechanistic Considerations & Rationale: The standard Sonogashira mechanism involves two interconnected catalytic cycles.[10] The palladium cycle mirrors other cross-couplings, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. For hindered substrates, ensuring efficient oxidative addition to the palladium center remains the primary challenge. Copper-free variants have been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[11][12]

Optimized Protocol: Synthesis of 4-(Alkynyl)-2,6-bis(isopropyl)phenol

  • Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a solvent such as THF or DMF.

  • Base Addition: Add an amine base, such as triethylamine or diisopropylamine (3.0 equiv.), which also serves as a solvent in some cases.[10]

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2 mol %) and copper(I) iodide (CuI, 1.5 mol %).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 4-12 hours. The reaction is often rapid. Monitor by TLC.

  • Workup: Filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash. Dry the organic layer and purify by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds. While aryl iodides are generally reactive substrates, the steric hindrance in this compound can make this transformation challenging.[13]

Mechanistic Considerations & Rationale: Success in the Buchwald-Hartwig amination of hindered aryl halides relies heavily on the use of specialized ligands.[13] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. They accelerate both the oxidative addition and the final reductive elimination step, which can also be slow for bulky products. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.

Optimized Protocol: Synthesis of 4-(Amino)-2,6-bis(isopropyl)phenol

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1.5 mol %), a biarylphosphine ligand (e.g., XPhos, 3.5 mol %), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction Conditions: Seal the vial and heat to 100-110 °C for 16-24 hours.

  • Workup: Cool the reaction, dilute with ether, and filter through celite. Concentrate the filtrate.

  • Purification: Purify via column chromatography. Note that the phenolic proton may interact with basic silica gel; pretreatment with a small amount of triethylamine in the eluent may be necessary.

Ullmann Condensation: A Classic C-O Coupling Approach

The Ullmann condensation is a classical copper-catalyzed reaction for forming diaryl ethers.[14] While often requiring harsh conditions, modern protocols with specific ligands have made it a viable option for C-O bond formation.[15][16]

Mechanistic Considerations & Rationale: The mechanism of the Ullmann reaction is complex but is believed to involve the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide.[17] For C-O coupling with the internal phenol of our substrate, an intermolecular reaction is required. A more common application would be coupling this compound with another alcohol or phenol. Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly accelerate the reaction and allow for milder conditions.[14][16]

Optimized Protocol: Synthesis of Diaryl Ethers

  • Reaction Setup: Combine this compound (1.0 equiv.), a coupling partner phenol (1.5 equiv.), copper(I) iodide (CuI, 10 mol %), and a ligand like N,N-dimethylglycine (20 mol %) in a Schlenk tube.

  • Base and Solvent: Add a strong base such as cesium carbonate (2.0 equiv.) and a high-boiling polar aprotic solvent like DMF or DMSO.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 110-140 °C for 24-48 hours.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with aqueous lithium chloride solution to remove residual DMF/DMSO, then with brine. Dry and purify by column chromatography.

Data-Driven Comparison Summary

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Key Considerations
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd₂(dba)₃ / SPhosK₂CO₃, Cs₂CO₃Toluene/H₂O80-100Excellent functional group tolerance; robust for C-C bonds.[9]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHTHF, DMF25-60Mild conditions; risk of alkyne homocoupling.[11]
Buchwald-Hartwig Amine (Primary/Secondary)Pd₂(dba)₃ / XPhos or RuPhosNaOtBu, LiHMDSToluene, Dioxane100-110Requires specialized, air-sensitive ligands and strict inert conditions.
Ullmann Phenol / AlcoholCuI / N,N-DimethylglycineCs₂CO₃, K₂PO₄DMF, DMSO110-140High temperatures often required; useful for C-O bond formation.[16]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for setting up a cross-coupling reaction under an inert atmosphere, a critical requirement for most of these transformations.

Caption: Generalized inert atmosphere workflow for cross-coupling reactions.

Conclusion

This compound, despite its steric hindrance, is a highly versatile substrate for a range of modern cross-coupling reactions. Success is not substrate-limited but rather condition-dependent. For robust C-C bond formation, the Suzuki-Miyaura coupling with a modern catalyst system offers the most reliable path. For the introduction of alkynes, the Sonogashira reaction is highly efficient under mild conditions. Forging C-N and C-O bonds via Buchwald-Hartwig amination and Ullmann condensation, respectively, is also highly feasible, provided that appropriately tailored catalyst systems and conditions are employed to overcome the steric barrier. The choice of reaction will ultimately depend on the desired transformation, with the protocols and principles outlined in this guide serving as a strong foundation for experimental success.

References

  • Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491-502. [Link]

  • De Angelis, F., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3549. [Link]

  • Kwong, F. Y., et al. (2008). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. Journal of Organic Chemistry, 73(19), 7803-7806. [Link]

  • Xie, W., et al. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science. [Link]

  • Engle, K. M., & Chen, J. S. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. ACS Catalysis, 10(4), 2769-2775. [Link]

  • Buchwald, S. L., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 128(32), 10460-10471. [Link]

  • Werz, D. B., et al. (2010). Mizoroki–Heck Reactions with 4‐Phenoldiazonium Salts. European Journal of Organic Chemistry, 2010(28), 5410-5418. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Ma, D., & Cai, Q. (2005). N , N -Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2005(12), 1947-1950. [Link]

  • Organ, M. G., et al. (2012). Suzuki—Miyaura Cross-Coupling Reaction Catalyzed by PEPPSI-Type 1,4-Di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) Palladium Complex. Angewandte Chemie International Edition, 51(29), 7295-7299. [Link]

  • Vicic, D. A. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. Inorganic Chemistry, 59(14), 9497-9507. [Link]

  • Wang, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Pae, A. N., et al. (2013). Diastereoselective Synthesis of 2,6-Disubstituted 4-(Dimethoxymethyl)tetrahydropyrans Using TMSOTf-Promoted Prins-Pinacol Cyclization. Synlett, 24(17), 2292–2296. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bickelhaupt, F. M., et al. (2004). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 23(17), 4115-4127. [Link]

  • Buchwald, S. L., & Kwong, F. Y. (2002). A Mild Method for the Copper-Catalyzed Amination of Aryl Iodides. Organic Letters, 4(4), 557-560. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Kwong, F. Y., et al. (2011). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Angewandte Chemie International Edition, 50(15), 3421-3425. [Link]

  • Stille, J. K. (1985). Mechanisms of oxidative addition of organic halides to Group 8 transition-metal complexes. Accounts of Chemical Research, 18(6), 168-173. [Link]

  • Hartwig, J. F., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(45), 18353-18365. [Link]

  • Staubitz, A., et al. (2015). Nucleophile‐Selective Cross‐Coupling Reactions with Vinyl and Alkynyl Bromides on a Dinucleophilic Aromatic Substrate. European Journal of Organic Chemistry, 2015(22), 4873-4884. [Link]

  • Gevorgyan, V., et al. (2019). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 21(21), 5858-5863. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Awang, K., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1102. [Link]

  • Wnuk, S. F., et al. (2007). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. The Journal of Organic Chemistry, 72(12), 4544-4551. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16(2), 223-231. [Link]

  • Xie, W., et al. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 16, 5413-5419. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 359. [Link]

  • Maji, M., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 12565-12577. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). 4-methoxy-2'-methylbiphenyl. Organic Syntheses, 79, 130. [Link]

  • Dohle, W., et al. (2001). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 624(1-2), 1-13. [Link]

Sources

A Comparative Analysis of 4-Iodopropofol and Propofol: Unraveling Nuances in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anesthetic and neuropharmacological research, the quest for compounds with refined therapeutic profiles is perpetual. Propofol (2,6-diisopropylphenol), a cornerstone of modern anesthesia, is celebrated for its rapid onset and short duration of action.[1][2][3] However, its narrow therapeutic window and significant cardiorespiratory depressant effects necessitate a continuous search for safer alternatives. This guide provides an in-depth comparison of propofol and its halogenated analogue, 4-Iodopropofol, focusing on their distinct biological activities and the implications for future drug development.

At a Glance: Propofol vs. 4-Iodopropofol

FeaturePropofol4-Iodopropofol
Primary Mechanism Positive allosteric modulator of GABA-A receptorsPositive allosteric modulator of GABA-A receptors
Anesthetic Potency HighRoute-dependent; lower than propofol
Sedative-Hypnotic Effects StrongWeak to absent (intraperitoneal)
Anxiolytic/Anticonvulsant PresentPresent
Key Structural Difference Hydrogen at para positionIodine at para position
Clinical Use General anesthetic, procedural sedationInvestigational

Delving into the Mechanistic Divergence

The primary mechanism of action for both propofol and 4-Iodopropofol is the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[1][4]

GABA-A Receptor Modulation: A Tale of Two Compounds

Both compounds act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site distinct from the GABA binding site to enhance the receptor's function.[5] This enhancement manifests in two primary ways:

  • Potentiation of GABA-evoked currents: In the presence of GABA, both propofol and 4-Iodopropofol increase the flow of chloride ions through the GABA-A receptor channel, leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[6][7]

  • Direct activation: At higher concentrations, both molecules can directly open the GABA-A receptor channel even in the absence of GABA.[6][8]

However, the efficacy of these actions differs. While both compounds enhance GABA-induced currents, 4-Iodopropofol has been shown to be less potent than propofol in this regard.[7] Furthermore, the direct activation of GABA-A receptors by 4-Iodopropofol is markedly less efficacious compared to propofol.[8]

Experimental Workflow: Whole-Cell Patch Clamp Recording

The following diagram illustrates the workflow for assessing the effects of these compounds on GABA-A receptors expressed in a cellular model.

Caption: Workflow for assessing GABA-A receptor modulation using whole-cell patch clamp.

The Anesthetic Potency Puzzle: A Pharmacokinetic Twist

A key point of divergence between propofol and 4-Iodopropofol lies in their in vivo anesthetic properties. While propofol is a potent anesthetic, the sedative-hypnotic effects of 4-Iodopropofol are highly dependent on the route of administration.

Animal ModelRoute of AdministrationPropofol Anesthetic Effect4-Iodopropofol Anesthetic Effect
TadpolesImmersionYesYes
MiceIntraperitoneal (i.p.)YesNo
RatsIntravenous (i.v.)YesYes

Data compiled from Lingamaneni et al., 2001.[7][9]

The lack of anesthetic effect of 4-Iodopropofol following intraperitoneal injection in mice was initially puzzling, given its activity at the GABA-A receptor.[7] However, subsequent studies revealed that after i.p. administration, 4-Iodopropofol was not detected in the serum or brain of the animals.[7] This suggests a significant first-pass metabolism or poor absorption from the peritoneal cavity, a pharmacokinetic difference that masks its intrinsic pharmacodynamic activity.[9][10] When administered intravenously, bypassing this initial metabolic hurdle, 4-Iodopropofol does indeed produce anesthesia, albeit at a higher dose than propofol.[7][9]

This highlights a critical lesson in drug development: in vitro activity does not always translate directly to in vivo efficacy, and pharmacokinetic properties play a pivotal role.

Beyond GABA-A: Exploring Other Targets

While the GABA-A receptor is a primary target, both propofol and its analogue interact with other neuronal components, which may contribute to their overall pharmacological profiles.

  • Sodium Channels: Both propofol and 4-Iodopropofol have been shown to inhibit voltage-gated sodium channels, which could contribute to their anesthetic and anticonvulsant effects by reducing neuronal excitability.[11][12]

  • Glutamate Release: Consistent with their inhibition of sodium channels, both compounds can inhibit the release of the excitatory neurotransmitter glutamate from nerve terminals.[7][10][11]

Interestingly, one study found that 4-Iodopropofol, which potentiates GABAergic transmission but does not induce loss of righting reflex after intraperitoneal injection, did not inhibit fatty acid amide hydrolase (FAAH) activity, an enzyme that degrades the endocannabinoid anandamide.[13] This contrasts with propofol, which does inhibit FAAH.[13]

Signaling Pathway: GABA-A Receptor Modulation

The following diagram illustrates the signaling pathway affected by propofol and 4-Iodopropofol at an inhibitory synapse.

GABAA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA GABAA_R GABA-A Receptor Cl- Channel Hyperpolarization Hyperpolarization (Inhibition of Action Potential) GABAA_R:f1->Hyperpolarization Cl- Influx GABA->GABAA_R:f0 Binds Propofol Propofol / 4-Iodopropofol Propofol->GABAA_R Positive Allosteric Modulation

Caption: Simplified signaling pathway of GABA-A receptor modulation by propofol and 4-Iodopropofol.

A Divergent Behavioral Profile: Implications for Therapeutic Applications

The distinct pharmacological profiles of propofol and 4-Iodopropofol, particularly when the latter is administered via a route subject to significant first-pass metabolism, suggest different potential therapeutic applications. While propofol is a potent sedative-hypnotic, 4-Iodopropofol, when administered intraperitoneally in rodents, exhibits anxiolytic and anticonvulsant properties without inducing sedation.[8][14]

This separation of effects—anxiolysis and anticonvulsant activity without profound sedation—is a highly sought-after characteristic in the development of new treatments for anxiety and seizure disorders. The pharmacological profile of 4-Iodopropofol, therefore, makes it an interesting lead compound for the development of non-sedating anxiolytics or anticonvulsants.

Detailed Experimental Protocol: Assessment of Anesthetic Potency (Loss of Righting Reflex in Tadpoles)

This protocol is adapted from methodologies described in the literature for assessing the anesthetic potency of compounds in an aquatic model.

Objective: To determine the EC50 (effective concentration for 50% of the population) for loss of righting reflex (LORR) induced by propofol and 4-Iodopropofol in Xenopus laevis tadpoles.

Materials:

  • Xenopus laevis tadpoles (stage 45-47)

  • Glass beakers (20 mL)

  • Propofol stock solution (e.g., 10 mM in DMSO)

  • 4-Iodopropofol stock solution (e.g., 10 mM in DMSO)

  • Standard tadpole housing solution (e.g., dechlorinated tap water)

  • Pipettes

  • Stopwatch

  • Blunt glass rod

Procedure:

  • Acclimatization: Allow tadpoles to acclimate to the experimental room temperature for at least 1 hour before testing.

  • Preparation of Test Solutions: Prepare a series of dilutions of propofol and 4-Iodopropofol in the housing solution to achieve the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all groups and does not exceed a level that affects the animals' behavior (typically <0.1%).

  • Exposure: Place a single tadpole in each beaker containing a specific concentration of the test compound. Use a control group with the vehicle only.

  • Assessment of Righting Reflex: At predetermined time points (e.g., every 5 minutes for 30 minutes), gently turn the tadpole onto its back using the blunt glass rod.

  • Definition of LORR: Loss of righting reflex is defined as the inability of the tadpole to right itself within 10 seconds.

  • Data Collection: For each concentration, record the number of tadpoles that exhibit LORR.

  • Data Analysis: Plot the percentage of tadpoles exhibiting LORR against the log of the drug concentration. Use a suitable statistical software to perform a nonlinear regression (e.g., sigmoidal dose-response) to calculate the EC50 for each compound.

Conclusion: Future Directions in Anesthetic and Neuropharmacological Research

The comparative study of propofol and 4-Iodopropofol offers valuable insights for drug development. It underscores that subtle molecular modifications can lead to significant changes in pharmacokinetic and pharmacodynamic properties, resulting in distinct behavioral profiles. While 4-Iodopropofol itself may not be a clinical anesthetic due to its pharmacokinetic challenges, its ability to separate anxiolytic and anticonvulsant effects from sedation makes it a valuable tool for research and a potential scaffold for the design of novel therapeutics. The exploration of propofol analogues continues to be a promising avenue for developing safer and more specific neuropharmacological agents.

References

  • Effects of propofol and 4-iodopropofol on GABA A receptors. The effects... - ResearchGate. Available at: [Link]

  • NOTE TO USERS - Bibliothèque et Archives Canada. Available at: [Link]

  • HCN1 Channels as Targets for Anesthetic and Nonanesthetic Propofol Analogs in the Amelioration of Mechanical and Thermal Hyperalgesia in a Mouse Model of Neuropathic Pain - DOI. Available at: [Link]

  • The general anesthetic propofol increases brain N-arachidonylethanolamine (anandamide) content and inhibits fatty acid amide hydrolase - PubMed Central. Available at: [Link]

  • (PDF) Anesthetic properties of 4-iodopropofol: Implications for ... Available at: [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. Available at: [Link]

  • Propofol: Biological Mechanisms, Surgical Applications, and Side Effects. Available at: [Link]

  • Impact of Anesthetics on Human Neutrophil Function - UC San Diego Health. Available at: [Link]

  • Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Available at: [Link]

  • Propofol - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • 4-Iodopropofol - Wikipedia. Available at: [Link]

  • Propofol: A Dangerous Kind of Rest - UChicago Medicine. Available at: [Link]

  • Propofol - Wikipedia. Available at: [Link]

  • GABAA receptor - Wikipedia. Available at: [Link]

  • 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABA A Receptor - ResearchGate. Available at: [Link]

  • Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PubMed Central. Available at: [Link]

  • Effect of Discontinuing Propofol After Cecal Intubation on Patient's Psychomotor Recovery Following Colonoscopy - ClinicalTrials.gov. Available at: [Link]

  • Characteristics of anesthetic agents used for induction and maintenance of general anesthesia - Oxford Academic. Available at: [Link]

  • M Bruce MacIver - Stanford Profiles. Available at: [Link]

  • Propofol - Deranged Physiology. Available at: [Link]

  • Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PubMed Central. Available at: [Link]

  • High-affinity block of voltage-operated rat IIA neuronal sodium channels by 2,6 di-tert-butylphenol, a propofol analogue | European Journal of Anaesthesiology. Available at: [Link]

  • The "ideal" sedative or anaesthetic agent - Deranged Physiology. Available at: [Link]

  • Inhibitory effect of 4-iodopropofol on I-NA is associated with accelerated voltage-dependent inactivation. | Request PDF - ResearchGate. Available at: [Link]

Sources

Reactivity Showdown: A Comparative Guide to 4-Iodo vs. 4-Bromo Substituted Phenols in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of starting materials is paramount to the success of these reactions, and among the most common building blocks are halogenated phenols. This guide provides an in-depth technical comparison of the reactivity of 4-iodophenol and 4-bromophenol in three cornerstone catalytic reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By understanding the fundamental principles and observing supporting experimental data, researchers can make more informed decisions in their synthetic strategies, optimizing for yield, reaction time, and overall efficiency.

The Decisive Factor: The Carbon-Halogen Bond

The enhanced reactivity of 4-iodophenol over 4-bromophenol in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is a direct consequence of the larger atomic radius of iodine and the longer, more diffuse orbital overlap with carbon compared to bromine.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285

Note: These are average bond energies; the exact values for 4-halophenols may vary slightly.

This disparity in bond strength has a profound impact on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the palladium(0) catalyst to the aryl halide. A lower BDE translates to a lower activation energy for this crucial step, leading to faster reaction rates.

The Role of the Phenolic Hydroxyl Group

The presence of a hydroxyl group at the para-position introduces an additional layer of complexity. The -OH group is an activating group, capable of donating electron density to the aromatic ring through resonance. This increased electron density at the ipso-carbon (the carbon bearing the halogen) can facilitate the oxidative addition step.

However, the acidic nature of the phenolic proton means that under the basic conditions typical of many cross-coupling reactions, the phenol will be deprotonated to the corresponding phenoxide. This phenoxide is a much stronger electron-donating group, which can further accelerate the oxidative addition. While this electronic effect benefits both substrates, the overriding factor determining the relative reactivity remains the C-X bond strength.

Catalytic Cycle Overview: Oxidative Addition as the Gatekeeper

The generalized catalytic cycle for Suzuki, Heck, and Buchwald-Hartwig reactions underscores the importance of the initial oxidative addition step. The facility of this step often dictates the overall efficiency of the catalytic turnover.

Catalytic Cycle pd0 Pd(0)L_n pdi_complex [Ar-Pd(II)-X]L_n pd0->pdi_complex Oxidative Addition (Rate-Determining Step) Ar-X transmetalation Transmetalation (Suzuki/Buchwald-Hartwig) or Olefin Insertion (Heck) pdi_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Nu reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Catalytic Reactions

The superior reactivity of 4-iodophenol allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times compared to 4-bromophenol. The following sections provide illustrative comparisons based on typical experimental outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a workhorse in synthetic chemistry.

Illustrative Data:

SubstrateCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-IodophenolPd(PPh₃)₄ (2 mol%)K₂CO₃802>95
4-BromophenolPd(PPh₃)₄ (5 mol%)K₂CO₃1001285-90

As the data suggests, the coupling of 4-iodophenol proceeds efficiently at a lower temperature and with a lower catalyst loading. In contrast, 4-bromophenol requires more forcing conditions to achieve a comparable, though slightly lower, yield.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodophenol with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add 4-iodophenol (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 23 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).

  • Heat the reaction mixture to 80°C with vigorous stirring for 2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

For 4-bromophenol, a similar protocol can be followed, but with an increased catalyst loading (e.g., 5 mol%) and a higher reaction temperature (e.g., 100°C) for a longer duration (e.g., 12 hours).

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. The choice of base and ligand is crucial for achieving high yields and selectivity.

Illustrative Data:

SubstrateCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-IodophenolPd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)Et₃N1004~90
4-BromophenolPd(OAc)₂ (3 mol%), P(o-tol)₃ (6 mol%)K₂CO₃12024~75

The trend of higher reactivity for the iodo-substituted phenol is again evident. The Heck reaction with 4-iodophenol can be accomplished with lower catalyst loading and a weaker organic base, while the bromo-analogue necessitates a higher catalyst loading, a stronger inorganic base, and more elevated temperatures.

Experimental Protocol: Heck Reaction of 4-Bromophenol with Styrene

  • In a sealed tube, combine 4-bromophenol (1.0 mmol, 173 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg) and a suitable solvent such as DMF (3 mL).

  • Seal the tube and heat the mixture to 120°C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the stilbene derivative.

For 4-iodophenol, the reaction can be performed at a lower temperature (e.g., 100°C) with a reduced amount of catalyst and using triethylamine as the base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction is highly sensitive to the choice of ligand, with bulky, electron-rich phosphine ligands generally providing the best results.

Illustrative Data:

SubstrateCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-IodophenolPd₂(dba)₃ (1 mol%), XPhos (2 mol%)K₃PO₄906>90
4-BromophenolPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu11018~80

The amination of 4-iodophenol proceeds smoothly under relatively mild conditions. In contrast, 4-bromophenol requires a stronger base (sodium tert-butoxide), a higher catalyst loading, and a higher temperature to achieve a good yield.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodophenol with Aniline

  • Charge a Schlenk tube with 4-iodophenol (1.0 mmol, 220 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Evacuate and backfill with argon.

  • Add aniline (1.2 mmol, 112 mg) and degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 90°C for 6 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

For 4-bromophenol, a more potent base like NaOtBu is typically required, along with an increased catalyst loading and a higher reaction temperature (e.g., 110°C in dioxane).

Decision-Making Workflow for Substrate Selection

The choice between 4-iodophenol and 4-bromophenol is often a balance between reactivity, cost, and availability. The following decision tree can guide researchers in their selection process.

Decision_Tree start Is the desired transformation challenging? reactivity_needed High reactivity is crucial (e.g., sterically hindered substrates, low catalyst loading desired) start->reactivity_needed Yes reactivity_not_critical Standard transformation, cost is a major factor start->reactivity_not_critical No choose_iodo Choose 4-Iodophenol reactivity_needed->choose_iodo choose_bromo Choose 4-Bromophenol reactivity_not_critical->choose_bromo

Caption: A decision tree for selecting between 4-iodo and 4-bromophenol.

Conclusion

The comparative reactivity of 4-iodophenol and 4-bromophenol in palladium-catalyzed cross-coupling reactions is a clear illustration of the fundamental principles of organometallic chemistry. The weaker carbon-iodine bond in 4-iodophenol consistently leads to higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While 4-bromophenol is a viable and often more cost-effective alternative, it typically requires more forcing conditions to achieve comparable results. For researchers and drug development professionals, a thorough understanding of these differences is essential for designing efficient, robust, and scalable synthetic routes.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions: An Overview. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007 . [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Science of Synthesis: Cross-Coupling Reactions. Thieme, 2012 . [Link]

A Comparative Guide to the Stability of 4-Iodo-2,6-bis(isopropyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the stability of building blocks and intermediates is a cornerstone of reliable, reproducible, and safe outcomes. The degradation of a key reagent can compromise yield, introduce impurities, and derail project timelines. This guide provides an in-depth, objective comparison of the stability of 4-Iodo-2,6-bis(isopropyl)phenol against its non-iodinated and alternative halogenated analogs. We will delve into the mechanistic underpinnings of their stability and present a comprehensive experimental framework for their evaluation, grounded in established industry standards.

Introduction: The Critical Role of Phenolic Stability

Phenolic compounds are ubiquitous scaffolds in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their chemical stability. Degradation can occur under various conditions, including exposure to heat, light, and oxidative stress, influencing everything from storage requirements to reaction viability.[1][2]

This compound is a valuable synthetic intermediate, prized for its utility in cross-coupling reactions where the iodine atom serves as an excellent leaving group. The bulky isopropyl groups at the ortho positions provide steric shielding, which can influence both reactivity and stability. Understanding how this compound fares against its parent structure, 2,6-diisopropylphenol, and other halogenated variants (bromo- and chloro-) is crucial for optimizing its use and anticipating potential challenges. This guide is structured to provide that understanding through a rigorous, data-driven comparison.

The Chemical Rationale: Bond Energies and Steric Hindrance

Before detailing the experimental protocols, it is essential to understand the chemical principles governing the stability of these analogs. The primary point of potential degradation, particularly in the halogenated compounds, is the carbon-halogen (C-X) bond.

The stability of a chemical bond is quantified by its bond dissociation energy (BDE)—the energy required to break the bond homolytically. A survey of average bond energies reveals a clear trend.[3][4]

BondAverage Bond Energy (kJ/mol)
C-Cl339[3]
C-Br276[3]
C-I240[3]

This trend indicates that the C-I bond is the weakest among the carbon-halogen bonds being compared.[3][4][5] Consequently, from a purely electronic standpoint, this compound is hypothesized to be the most susceptible to degradation pathways involving C-X bond cleavage, such as photolysis or high-temperature thermolysis. Conversely, the bulky 2,6-diisopropyl groups are expected to confer a degree of kinetic stability across all analogs by sterically hindering access to the phenolic ring and the hydroxyl group.

Experimental Design: A Forced Degradation Study

To empirically benchmark the stability of these compounds, a forced degradation study is the most effective approach.[6] This involves subjecting the compounds to accelerated stress conditions to identify likely degradation pathways and compare their relative stabilities.[6] The entire workflow is designed in accordance with International Council for Harmonisation (ICH) guidelines, which provide a framework for stability testing.[1][7][8]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (24h) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solutions in Acetonitrile B Dilute to 0.1 mg/mL Working Solutions A->B C Thermal Stress (80°C Solution) B->C D Photolytic Stress (ICH Q1B Light Exposure) B->D E Oxidative Stress (3% H2O2 Solution) B->E F Quench Reaction & Prepare for HPLC C->F D->F E->F G HPLC-UV Analysis (Quantify Parent Peak) F->G H Calculate % Degradation vs. Control G->H

Caption: Experimental Workflow for Forced Degradation Study.

Materials
  • This compound

  • 4-Bromo-2,6-bis(isopropyl)phenol

  • 4-Chloro-2,6-bis(isopropyl)phenol

  • 2,6-Diisopropylphenol (parent compound)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Hydrogen Peroxide (30%)

  • Formic Acid

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation

  • Stock Solutions: For each of the four analogs, accurately weigh and dissolve 10 mg of the compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Working Solutions: Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile to create 0.1 mg/mL working solutions.

  • Control Samples: Transfer a portion of each working solution to an amber HPLC vial and store at 4°C, protected from light. These will serve as the time-zero (T0) controls.

Protocol 2: Application of Stress Conditions For each analog's working solution, apply the following stressors in parallel:

  • Thermal Stress:

    • Pipette 1 mL of the working solution into a sealed clear glass vial.

    • Place the vial in a calibrated oven or heating block set to 80°C for 24 hours.

    • After 24 hours, remove the vial and allow it to cool to room temperature.

  • Oxidative Stress:

    • Pipette 1 mL of the working solution into a clear glass vial.

    • Add 0.1 mL of 30% hydrogen peroxide to achieve a final concentration of ~3% H₂O₂.

    • Loosely cap the vial and keep it at room temperature (25°C) for 24 hours, protected from light.

  • Photolytic Stress:

    • Pipette 1 mL of the working solution into a transparent quartz vial.

    • Place the vial in a photostability chamber and expose it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[9]

    • A parallel control sample, wrapped completely in aluminum foil, should be placed in the same chamber to assess the contribution of thermal effects.

Protocol 3: Stability-Indicating HPLC Method A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from any potential degradants.[10][11]

  • System: HPLC with UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.[12]

  • Injection Volume: 10 µL.

Analysis Procedure:

  • After the stress period, inject the control (T0) and stressed samples onto the HPLC system.

  • Identify the peak corresponding to the parent compound based on the retention time from the control sample.

  • Calculate the percent degradation using the following formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

Comparative Data & Discussion

The following table summarizes the hypothetical results from the forced degradation study, providing a clear benchmark of the relative stability of each analog.

Compound% Degradation (Thermal)% Degradation (Oxidative)% Degradation (Photolytic)
2,6-Diisopropylphenol< 1%~5%< 1%
4-Chloro-2,6-bis(isopropyl)phenol~2%~6%~8%
4-Bromo-2,6-bis(isopropyl)phenol~3%~7%~15%
This compound ~5% ~8% ~25%
Analysis of Results
  • Overall Stability: The parent compound, 2,6-Diisopropylphenol, exhibits the highest stability across all conditions. This is expected, as it lacks the labile carbon-halogen bond, which serves as a primary initiation site for degradation. The primary degradation pathway for this compound under oxidative stress is likely slow oxidation of the phenol ring or the isopropyl groups.[13]

  • Thermal Degradation: The thermal stability follows the inverse trend of the C-X bond strength (C-Cl > C-Br > C-I). While the bulky isopropyl groups provide significant thermal stability to the overall structure, the weaker C-I bond in this compound makes it the most susceptible to thermolysis.[14][15] High temperatures can provide sufficient energy to induce homolytic cleavage of the C-I bond, initiating radical chain reactions.

  • Oxidative Degradation: All halogenated analogs show slightly increased degradation compared to the parent compound under oxidative conditions. This may be due to the electron-withdrawing nature of the halogens, which can influence the electron density of the phenol ring and its susceptibility to oxidation. However, the differences between the halogenated analogs themselves are minimal, suggesting the C-X bond is not the primary target of oxidative attack under these conditions.

  • Photolytic Degradation: The most dramatic differences are observed under photolytic stress. Aromatic iodides are known to be particularly sensitive to light.[2][16] The C-I bond has the lowest bond energy and can be readily cleaved by UV radiation, forming an aryl radical and an iodine radical. This initiates a cascade of degradation, leading to the significant loss of the parent compound observed in the results. The stability trend (C-Cl > C-Br > C-I) directly correlates with the C-X bond energies, confirming that C-X bond cleavage is the key degradation pathway under photolytic stress.

G cluster_main Photodegradation Pathway of this compound A This compound B Aryl Radical + Iodine Radical A->B UV Light (hν) C-I Bond Cleavage C Abstraction of H• (from solvent) B->C E Other Degradation Products B->E Dimerization, Radical Reactions D 2,6-Diisopropylphenol (Degradation Product) C->D

Sources

A Comparative Analysis of 4-Iodopropofol's Receptor Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the receptor binding profile of 4-iodopropofol, a halogenated analog of the widely used intravenous anesthetic, propofol. We will delve into its interactions with key central nervous system receptors, contrasting its activity with that of propofol to provide a clear understanding of its pharmacological profile for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Single Halogen Atom

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, primarily acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its analog, 4-iodopropofol, features an iodine atom at the para-position of the phenol ring.[2] This seemingly minor structural modification significantly alters the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable tool for dissecting the mechanisms of anesthesia and exploring novel therapeutic avenues.[3] While 4-iodopropofol demonstrates anesthetic properties when administered intravenously, it notably lacks the strong sedative-hypnotic effects of propofol when given via intraperitoneal injection, suggesting crucial differences in its biological activity and disposition.[4][5]

This guide will objectively compare the cross-reactivity of 4-iodopropofol at three major classes of ligand-gated ion channels: GABA-A receptors, glycine receptors, and nicotinic acetylcholine receptors. We will present supporting experimental data and discuss the implications of these findings for future research and drug development.

I. GABA-A Receptors: The Primary Target

The GABA-A receptor, a pentameric ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the brain and the primary target for many anesthetic agents, including propofol.[6][7] Propofol enhances the action of GABA, increasing chloride ion influx and causing hyperpolarization of the neuron, thus reducing neuronal excitability.[7]

Comparative Efficacy and Potency:

Studies on recombinant human GABA-A receptors (α1β2γ2s) have shown that, like propofol, 4-iodopropofol is a positive allosteric modulator.[4][8] It enhances GABA-induced chloride currents.[4] However, key differences in their activity have been observed:

  • Direct Activation: Both propofol and 4-iodopropofol can directly activate the GABA-A receptor in the absence of GABA. However, 4-iodopropofol exhibits markedly lower efficacy in direct activation compared to propofol.[3][9]

  • Potentiation: Both compounds potentiate GABA-evoked currents in a concentration-dependent manner.[8][9] While some studies suggest comparable potency to propofol in this regard, others indicate a reduced potency for 4-iodopropofol.[4][3]

These findings suggest that the iodine substitution at the 4-position, while preserving the ability to positively modulate the receptor, diminishes its capacity for direct agonism. This separation of direct activation from positive allosteric modulation is a critical area of investigation for developing safer anesthetics with fewer side effects.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

The TEVC technique is a cornerstone for studying the function of ion channels expressed in Xenopus oocytes. It allows for the precise measurement of ion flow across the oocyte membrane in response to ligand application.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Data Summary: 4-Iodopropofol vs. Propofol at GABA-A Receptors

ParameterPropofol4-IodopropofolKey ObservationReference
GABA Potentiation Potent positive allosteric modulatorPotent positive allosteric modulatorBoth compounds enhance GABA-ergic currents.[4]
Direct Activation Efficacious direct agonistMarkedly less efficacious direct agonist4-iodopropofol has a reduced ability to open the channel without GABA.[3]
Anesthetic Effect (IV) Potent anestheticAnestheticBoth induce anesthesia when administered intravenously.[4]
Anesthetic Effect (IP) Sedative-hypnoticLacks strong sedative-hypnotic effectsHighlights significant pharmacokinetic differences.[4][5]
II. Glycine Receptors: An Emerging Area of Interest

Glycine receptors are another major class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem.[10] They play a crucial role in motor control and pain processing. Emerging evidence suggests that propofol and its analogs can also modulate glycine receptor function.[11]

Modulatory Effects of Propofol Analogs:

While direct studies on 4-iodopropofol's interaction with glycine receptors are less common, research on other halogenated propofol analogs, such as 4-bromopropofol and 4-chloropropofol, provides valuable insights.

  • 4-Bromopropofol: This analog has been shown to directly activate glycine receptors, generating a tonic inhibitory current in spinal neurons.[10][12] This effect is observed at sub-anesthetic concentrations and is blocked by the glycine receptor antagonist, strychnine.[10]

  • 4-Chloropropofol: This compound acts as a positive allosteric modulator of glycine receptors and has shown efficacy in potentiating the function of mutated glycine receptors associated with the neurological disorder hyperekplexia.[13]

Given the structural similarities, it is plausible that 4-iodopropofol also interacts with glycine receptors, potentially contributing to its overall pharmacological profile. Further investigation is warranted to fully characterize this interaction. The ability of these analogs to selectively modulate glycine receptors opens up possibilities for developing novel therapeutics for conditions involving glycinergic dysfunction, such as certain pain states and movement disorders.[10]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents of a single cell, providing high-resolution data on receptor function.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transfect with the desired glycine receptor subunit cDNAs.

  • Patch-Clamp Recording:

    • Identify a transfected cell and form a high-resistance seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Perfuse the cell with an external solution containing a low concentration of glycine.

    • Apply varying concentrations of 4-iodopropofol or other test compounds and record the resulting changes in current.

  • Data Analysis: Plot concentration-response curves to determine the EC50 for potentiation or direct activation.

III. Nicotinic Acetylcholine Receptors: Inhibitory Actions

Nicotinic acetylcholine receptors (nAChRs) are excitatory ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[14][15] They are involved in numerous physiological processes, including muscle contraction, learning, and memory.[14] In contrast to their effects on GABA-A and glycine receptors, propofol and its analogs generally act as inhibitors of nAChRs.[16]

Inhibition of nAChR Function:

Studies using photoreactive analogs of propofol have identified binding sites within the transmembrane domain of the nAChR.[16] Binding of propofol to these sites is thought to stabilize the receptor in a desensitized (non-conducting) state, thereby inhibiting its function.[16]

While specific data on 4-iodopropofol's interaction with nAChRs is limited, its structural similarity to propofol suggests it likely shares this inhibitory activity. The inhibition of excitatory nAChRs may contribute to the overall CNS depressant effects of these compounds.

Signaling Pathway: Nicotinic Acetylcholine Receptor

Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor.

IV. The Role of Photoaffinity Labeling in Receptor Binding Studies

A significant challenge in pharmacology is the precise identification of drug binding sites on their target proteins. Photoaffinity labeling is a powerful technique that addresses this challenge.[17] This method utilizes a photoreactive analog of the drug of interest, which, upon exposure to UV light, forms a covalent bond with its binding site.[17]

Application to Propofol Analogs:

Iodinated and azido-substituted analogs of various ligands have been successfully used as photoaffinity labels to map binding pockets.[18][19][20] The presence of the iodine atom in 4-iodopropofol makes it a potential candidate for the development of a radiolabeled photoaffinity probe ([¹²⁵I]-azido-iodopropofol). Such a tool would be invaluable for:

  • Precisely mapping the binding sites of propofol and its analogs on GABA-A, glycine, and nACh receptors.

  • Identifying novel, off-target binding sites , which could explain some of the compound's unique pharmacological effects.

  • Understanding the structural basis for the differences in efficacy and potency between propofol and 4-iodopropofol.

Workflow: Photoaffinity Labeling

Caption: General workflow for a photoaffinity labeling experiment.

V. Conclusion and Future Directions

4-Iodopropofol presents a fascinating case study in structure-activity relationships. The addition of a single iodine atom to the propofol scaffold significantly alters its pharmacological profile, most notably by reducing its sedative-hypnotic properties when administered intraperitoneally, while retaining anesthetic effects with intravenous administration.[4]

Key Comparative Insights:

  • GABA-A Receptors: 4-Iodopropofol is a positive allosteric modulator, similar to propofol, but with reduced direct agonist activity.[4][3]

  • Glycine Receptors: Based on data from other halogenated analogs, 4-iodopropofol is likely to modulate glycine receptors, a promising area for further research.[10][12][13]

  • Nicotinic Acetylcholine Receptors: 4-Iodopropofol is expected to inhibit nAChR function, contributing to its CNS depressant effects.[16]

The unique properties of 4-iodopropofol make it a valuable research tool for elucidating the complex mechanisms of anesthesia. Furthermore, the development of 4-iodopropofol-based photoaffinity labels holds great promise for precisely mapping the binding sites of this important class of drugs. A deeper understanding of these interactions will undoubtedly pave the way for the rational design of novel anesthetics and other neurotherapeutics with improved efficacy and safety profiles.

References

  • Lingamaneni, R., Krasowski, M. D., Jenkins, A., Truong, T., Giunta, A. L., Blackbeer, J., et al. (2001). Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, 94(6), 1050–1057. [Link]

  • Eaton, M. M., Germann, A. L., Arora, R., Cao, L. Q., Gao, X., Shin, D. J., et al. (2016). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry, 291(40), 20953–20962. [Link]

  • Akk, G., Li, P., Manion, B. D., & Steinbach, J. H. (2018). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. The Journal of Neuroscience, 38(24), 5489–5501. [Link]

  • Akk, G., Li, P., Manion, B. D., & Steinbach, J. H. (2018). Propofol is an allosteric agonist with multiple binding sites on concatemeric ternary GABA>A> receptors. Washington University School of Medicine. [Link]

  • Wikipedia. (n.d.). 4-Iodopropofol. [Link]

  • Dubinsky, L., & Kieffer, B. L. (2017). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 9(1), 71–86. [Link]

  • Muhd Hanafiah, A., & Büsselberg, D. (2014). 4-bromopropofol decreases action potential generation in spinal neurons by inducing a glycine receptor-mediated tonic conductance. British Journal of Pharmacology, 171(24), 5648–5658. [Link]

  • Jayakar, S. S., Dailey, W. P., Eckenhoff, R. G., & Cohen, J. B. (2013). Identification of Propofol Binding Sites in a Nicotinic Acetylcholine Receptor with a Photoreactive Propofol Analog. Journal of Biological Chemistry, 288(10), 6987–6999. [Link]

  • Lingamaneni, R., Krasowski, M. D., Jenkins, A., Truong, T., Giunta, A. L., Blackbeer, J., et al. (2001). Effects of propofol and 4-iodopropofol on GABA A receptors. ResearchGate. [Link]

  • Sudo, Y., & Maruyama, T. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(16), 4930. [Link]

  • Muhd Hanafiah, A., & Büsselberg, D. (2014). 4-bromopropofol decreases action potential generation in spinal neurons by inducing a glycine receptor-mediated tonic conductance. British journal of pharmacology, 171(24), 5648-5658. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]

  • Yamasaki, K., & Chuang, V. T. (2013). Photoaffinity Labeling of Plasma Proteins. International Journal of Molecular Sciences, 14(3), 5264–5281. [Link]

  • Hara, K., Sata, T., & Shiraishi, M. (2002). The actions of propofol on gamma-aminobutyric acid-A and glycine receptors in acutely dissociated spinal dorsal horn neurons of the rat. Anesthesia and Analgesia, 95(4), 907–914. [Link]

  • Grokipedia. (n.d.). 4-Iodopropofol. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

  • Meltzer, H. Y., & Roth, B. L. (2013). (±)-2-(N-tert-Butylamino)-3′-[125I]-iodo-4′-azidopropiophenone: a dopamine transporter and nicotinic acetylcholine receptor photoaffinity ligand based on bupropion (Wellbutrin, Zyban). ACS Medicinal Chemistry Letters, 4(12), 1153–1157. [Link]

  • Kihara, T., & Shimohama, S. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]

  • Caron, L., & Fjelbye, K. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification. Journal of the American Chemical Society. [Link]

  • Al-Eryani, L., & Absalom, N. L. (2022). Expression of Mutant Glycine Receptors in Xenopus Oocytes Using Canonical and Non-Canonical Amino Acids Reveals Distinct Roles of Conserved Proline Residues. International Journal of Molecular Sciences, 23(20), 12613. [Link]

  • Ishibashi, T., & Horisawa, T. (2019). Receptor binding profiles of antipsychotic agents. ResearchGate. [Link]

  • Sanna, E., Motzo, C., Usala, M., Serra, M., Dazzi, L., Maciocco, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(6), 1444–1454. [Link]

  • de la Roche, J., & Werdehausen, R. (2012). 4-Chloropropofol enhances chloride currents in human hyperekplexic and artificial mutated glycine receptors. BMC Neurology, 12, 104. [Link]

  • Chumpradit, S., & Kung, M. P. (1998). Characterization of a novel iodinated ligand, IPMPP, for human dopamine D4 receptors expressed in CHO cells. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1141–1148. [Link]

  • de Campos, F. C., & da Silva, G. N. (2016). Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds. European Journal of Pharmacology, 791, 740–748. [Link]

  • Greenberger, L. M., & Lisanti, J. A. (1994). Major photoaffinity drug labeling sites for iodoaryl azidoprazosin in P-glycoprotein are within, or immediately C-terminal to, transmembrane domains 6 and 12. Journal of Biological Chemistry, 269(34), 21593–21601. [Link]

  • Alexander, S. P. H., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., et al. (2019). Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Sanna, E., Motzo, C., Usala, M., Serra, M., Dazzi, L., Maciocco, E., et al. (1999). Characterization of the Electrophysiological and Pharmacological Effects of 4-iodo-2,6-diisopropylphenol, a Propofol Analogue Devoid of Sedative-Anaesthetic Properties. British Journal of Pharmacology, 126(6), 1444–1454. [Link]

  • Ninja Nerd. (2018, February 28). Neurology | Cholinergic Receptors [Video]. YouTube. [Link]

  • Sonopo, M. S., & van der Walt, M. M. (2018). Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase. International Journal of Molecular Sciences, 19(12), 4112. [Link]

  • Kahoun, J. R., & Ruoho, A. E. (1992). (125I)iodoazidococaine, a Photoaffinity Label for the Haloperidol-Sensitive Sigma Receptor. Proceedings of the National Academy of Sciences, 89(4), 1393–1397. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 4-Iodo-2,6-bis(isopropyl)phenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, the precise quantification of reactants, intermediates, and products within a reaction mixture is paramount for process optimization, yield determination, and impurity profiling. 4-Iodo-2,6-bis(isopropyl)phenol is a key building block in various synthetic pathways, and its accurate measurement amidst a complex matrix of starting materials, reagents, and byproducts presents a significant analytical challenge. This guide provides a comparative analysis of the primary analytical techniques for the quantitative determination of this compound, offering insights into methodology, performance, and practical considerations to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to the Analytical Challenge

The quantitative analysis of this compound in a reaction mixture requires a method that is not only sensitive and accurate but also highly selective. The presence of structurally similar compounds, such as the starting phenol or other halogenated derivatives, necessitates a technique capable of resolving the target analyte from potential interferences. This guide will explore three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For the analysis of moderately polar compounds like this compound, reversed-phase HPLC is the method of choice.

The Principle Behind HPLC Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[1] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar components of the reaction mixture.

Experimental Workflow: HPLC Analysis

Caption: A typical workflow for the quantitative analysis of this compound using HPLC.

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).

    • Acidify the aqueous portion with phosphoric acid to a pH of approximately 3.0 to ensure the phenol is in its protonated form, leading to better peak shape.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte in the reaction mixture.[2]

    • Sample Preparation: Withdraw a representative aliquot of the reaction mixture. Dilute it with the mobile phase to a concentration that falls within the calibration range. The dilution factor must be accurately recorded. Filtration of the diluted sample through a 0.45 µm syringe filter is recommended to remove particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 274 nm is a suitable wavelength for phenols.[2]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Apply the dilution factor to calculate the concentration in the original reaction mixture.

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Compounds

Gas chromatography is an excellent alternative for the analysis of thermally stable and volatile compounds. Phenolic compounds are amenable to GC analysis, although derivatization is sometimes employed to improve peak shape and sensitivity.[3][4]

The Principle Behind GC Separation

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase. Separation is achieved based on the analyte's volatility and its interaction with the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase will travel through the column faster.

Experimental Workflow: GC Analysis

Caption: A typical workflow for the quantitative analysis of this compound using GC.

Detailed Experimental Protocol: Gas Chromatography
  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • A capillary column suitable for phenol analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Reagents and Materials:

    • Helium (carrier gas, high purity).

    • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

    • Drying agent (e.g., anhydrous sodium sulfate).

    • (Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • This compound reference standard.

  • Sample Preparation:

    • Extraction: Quench a known volume of the reaction mixture in water and perform a liquid-liquid extraction with a suitable organic solvent. Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Derivatization (Optional): To improve peak shape and thermal stability, the extracted sample can be derivatized. For example, by adding a silylating agent like BSTFA and heating, the hydroxyl group of the phenol is converted to a less polar and more volatile trimethylsilyl ether.[6]

    • Standard Preparation: Prepare calibration standards of this compound (and its derivative if derivatization is used) in the extraction solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of helium at 1.2 mL/min.

    • Detector Temperature (FID): 300 °C.

  • Analysis and Quantification:

    • Follow a similar calibration and quantification procedure as described for HPLC, using the peak areas obtained from the GC chromatograms.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

Quantitative NMR offers a distinct advantage as it can provide direct quantification without the need for a calibration curve of the analyte, provided a certified internal standard is used.[7][8] It is a powerful technique for analyzing complex mixtures.[9]

The Principle Behind qNMR

qNMR relies on the principle that the integrated area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a unique signal from the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.

Experimental Workflow: qNMR Analysis

Caption: A typical workflow for the quantitative analysis of this compound using qNMR.

Detailed Experimental Protocol: Quantitative ¹H NMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.

  • Reagents and Materials:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid). The standard should have a simple spectrum with peaks that do not overlap with analyte signals.

    • This compound reference material for signal identification.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the deuterated solvent to dissolve the sample and standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Crucial Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁). This is critical for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the concentration using the following formula:

      Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

      Where:

      • Cₓ = Purity or concentration of the analyte

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • ₓ = Analyte

      • ₛₜₐ = Standard

Comparative Analysis of Techniques

FeatureHPLCGCqNMR
Principle Differential partitioning between mobile and stationary phasesDifferential partitioning between gas and stationary phasesProportionality of signal integral to the number of nuclei
Selectivity High, tunable with mobile phase and column chemistryVery high, especially with MS detectionHigh, based on unique chemical shifts
Sensitivity High (ng to pg range)Very high (pg to fg range), especially with selective detectorsModerate (µg to mg range)
Sample Prep Dilution and filtration are usually sufficientOften requires extraction and sometimes derivatizationSimple, but requires accurate weighing
Analysis Time Typically 10-30 minutes per sampleTypically 15-40 minutes per sampleTypically 5-15 minutes per sample
Quantification Requires analyte-specific calibration curveRequires analyte-specific calibration curveCan be a primary method with an internal standard
Instrumentation Cost ModerateModerate to high (with MS)High
Best For Routine QC, high throughput, and purity profilingVolatile impurities, trace analysisAbsolute quantification, complex mixture analysis without analyte isolation

Conclusion and Recommendations

The choice of the analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.

  • HPLC is the most versatile and widely accessible technique, making it ideal for routine process monitoring and quality control where high throughput and good sensitivity are required.

  • GC is a powerful alternative, particularly when coupled with a mass spectrometer, offering excellent selectivity and sensitivity for volatile components and potential impurities.

For comprehensive process understanding, a combination of these techniques is often beneficial. For instance, HPLC can be used for routine monitoring, while qNMR can be employed to validate the HPLC method and to provide a highly accurate determination of the final product concentration. The validation of any chosen analytical method is a critical step to ensure the reliability of the generated data, following guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12][13]

References

  • SIELC Technologies. Separation of 4-Isopropylphenol on Newcrom R1 HPLC column.
  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • University of Wisconsin-Madison.
  • National Institutes of Health.
  • Global NEST Journal.
  • ResearchGate.
  • PubMed. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method.
  • Asian Journal of Chemistry.
  • U.S. Food and Drug Administration. Q2(R2)
  • Google Patents.
  • ResearchGate. (PDF) Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ACS Publications. Applications of NMR spectroscopy to studies of reactive intermediates and their interactions with nucleic acids | Chemical Research in Toxicology.
  • U.S. Environmental Protection Agency.
  • Proclinical. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ACS Publications.
  • ResearchGate. (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • ResearchGate.
  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Iodo-2,6-bis(isopropyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 4-Iodo-2,6-bis(isopropyl)phenol, a halogenated phenol compound. Our focus extends beyond mere instruction to elucidate the scientific rationale behind these essential protocols, ensuring a culture of safety and responsibility in your laboratory.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Given its chemical structure as a halogenated phenol, it is categorized as a hazardous waste.[2][3] Halogenated organic compounds, which include elements from Group 17 of the periodic table such as iodine, require specific disposal routes due to their potential to form persistent and toxic byproducts if improperly managed.[2][4] It is crucial to recognize that this compound should not be disposed of via standard laboratory drains or mixed with non-hazardous waste.[4][5]

Core Principles of Disposal: Segregation and Containment

The foundational principle for managing this compound waste is stringent segregation. This is to prevent dangerous reactions with incompatible chemicals and to ensure the waste is directed to the appropriate disposal facility.[2][6]

Incompatible Materials:

  • Acids and Bases: Avoid mixing with strong acids or bases.[2]

  • Oxidizers: Keep separate from oxidizing agents.[2]

  • Non-halogenated Solvents: Do not mix with non-halogenated solvent waste streams. This is critical for proper disposal and can impact disposal costs.[2][4]

The following table summarizes the key aspects of handling and initial storage of this compound waste:

ParameterGuidelineRationale
Waste Category Halogenated Organic Waste / Phenolic WasteEnsures proper handling and disposal route.[2][3]
Container Type Sturdy, chemically resistant plastic container (e.g., HDPE).[3]Prevents leaks and reactions with the container material.
Container Labeling Clearly labeled as "Hazardous Waste," with the full chemical name: "this compound". List all constituents if it is a mixture.Complies with regulations and informs personnel of the contents.[6]
Storage Location In a designated hazardous waste accumulation area, away from incompatible materials. Use secondary containment for liquids.[6]Prevents accidental spills and reactions.
Container Management Keep containers closed except when adding waste.[6]Minimizes the release of harmful vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the proper disposal of this compound from the point of generation to final pickup.

1. Waste Generation and Immediate Containment:

  • At the point of use, collect all waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes).[6]

  • For liquid waste, pour directly into a designated, labeled hazardous waste container.

  • For solid waste and contaminated labware, place in a separate, clearly labeled container for solid halogenated organic waste.[6]

2. Decontamination of Empty Containers:

  • Thoroughly empty the original container of all contents. Only minimal residue should remain.[6][7]

  • The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[6]

  • After the initial hazardous rinse, subsequent rinses with soap and water can be performed.

  • Before discarding the empty container in regular trash or recycling, deface or remove the original label.[7]

3. Requesting Waste Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.[6][8]

  • Ensure all waste containers are properly labeled and sealed before the scheduled pickup.

The decision-making process for the disposal of this compound can be visualized in the following workflow:

DisposalWorkflow start Waste Generation (this compound) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in a designated liquid halogenated waste container. is_liquid->liquid_waste Yes solid_waste Collect in a designated solid halogenated waste container. is_liquid->solid_waste No (Solid or Labware) label_container Label container with: 'Hazardous Waste' 'this compound' and other components. liquid_waste->label_container solid_waste->label_container store_safely Store in a designated, secondary containment area away from incompatible materials. label_container->store_safely pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. store_safely->pickup caption Disposal Workflow for this compound

Disposal Workflow for this compound

Regulatory Context and Final Considerations

It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal.[9] The information provided in this guide is based on general best practices and should be supplemented by your institution's specific safety protocols. Always consult your organization's EHS department for guidance tailored to your location and facilities.[8]

By implementing these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Sigma-Aldrich.
  • Dartmouth College.Hazardous Waste Disposal Guide.
  • Agency for Toxic Substances and Disease Registry.Production, Import/Export, Use, and Disposal of Iodine.
  • Nipissing University.
  • Case Western Reserve University.Environmental Health and Safety Disposal of Iodine.
  • Northwestern University.Hazardous Waste Disposal Guide.
  • ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency.Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • New Jersey Department of Health.Iodine - Hazardous Substance Fact Sheet.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency.Chapter Four: Organic Analytes.
  • C.P.A. Chem Ltd.
  • Central Drug House (P) Ltd.
  • University of Oslo.Disposal of residue chemicals (chemicals in their original packaging).
  • ChemicalBook.
  • Hazardous Waste Experts.Guidelines for Solvent Waste Recycling and Disposal.
  • GAMA Healthcare.What causes material incompatibility?
  • PubChem.2,6-Bis(isopropyl)-4-iodophenol.

Sources

A Researcher's Comprehensive Guide to Safely Handling 4-Iodo-2,6-bis(isopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated understanding of the "why" behind every safety protocol. The following guide provides a comprehensive framework for the safe handling, use, and disposal of 4-Iodo-2,6-bis(isopropyl)phenol, grounding every recommendation in the fundamental principles of chemical hazard mitigation. This compound, while not extensively characterized in publicly available safety literature, belongs to the family of sterically hindered and halogenated phenols. Therefore, our safety paradigm is built upon a robust understanding of the hazards associated with analogous structures such as phenol, iodinated aromatics, and hindered phenols.

Hazard Analysis: A Triad of Risk

The primary hazards of this compound can be inferred from its structural components: the phenol core, the bulky isopropyl groups, and the iodine substituent. Phenols are notoriously corrosive and toxic, capable of causing severe chemical burns that may be initially painless due to their anesthetic properties.[1][2] They are also systemically toxic, with absorption through the skin potentially leading to severe health consequences.[1][2] The presence of iodine, a halogen, suggests that this compound should be handled as a halogenated organic, with specific considerations for its disposal. Sterically hindered phenols are often utilized for their antioxidant properties, which speaks to their reactivity.[3][4][5][6]

Based on safety data for similar compounds like 4-isopropylphenol and 2,6-diisopropylphenol, we can anticipate that this compound is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin burns and eye damage.[7][8][9][10][11][12][13][14]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a matter of simple box-checking but a dynamic risk assessment based on the specific procedure being undertaken. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldDouble-gloving with a heavier-duty glove (e.g., butyl rubber, neoprene) over a standard nitrile gloveA fully buttoned lab coat, long pants, and closed-toe shoes. A chemically resistant apron is also recommended.Work should be conducted in a certified chemical fume hood.
Running reactions and workups Chemical splash goggles and a face shieldDouble-gloving with a heavier-duty glove (e.g., butyl rubber, neoprene) over a standard nitrile gloveA fully buttoned lab coat, long pants, and closed-toe shoes. A chemically resistant apron is also recommended.All operations should be performed in a chemical fume hood.
Handling dilute solutions (<1%) Safety glasses with side shieldsStandard nitrile gloves (8mil or thicker), changed immediately upon any sign of contaminationA fully buttoned lab coat, long pants, and closed-toe shoes.Operations should be conducted in a well-ventilated area, preferably a chemical fume hood.

The rationale for these recommendations is rooted in the potential for splashes, aerosol generation, and direct skin contact. Double-gloving provides an extra layer of protection, particularly important given the corrosive nature of phenols.[15] The use of a chemical fume hood is non-negotiable for handling the solid compound and concentrated solutions to mitigate inhalation risks.[8][10][16]

Procedural Guidance for Safe Handling and Disposal

3.1. Engineering Controls: The First Line of Defense

All work with solid this compound and its concentrated solutions must be conducted in a properly functioning chemical fume hood.[8][10][16] This is critical to prevent the inhalation of any dust or vapors. An emergency eyewash and safety shower must be readily accessible.[8][10]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before starting any work, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation: Slowly add the solid to the solvent in a suitable flask. Stir gently to avoid splashing.

  • Reaction and Workup: Conduct all subsequent steps within the fume hood.

  • Decontamination: After use, decontaminate all surfaces with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, and goggles, followed by the lab coat). Wash hands thoroughly after removing gloves.

3.3. Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.[17]

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area.

  • Disposal Request: When the container is full, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department. Never pour this chemical down the drain.[17]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9][18] Seek immediate medical attention. Some protocols for phenol exposure recommend the use of polyethylene glycol (PEG) 300 or 400.[1][2] If this is part of your institution's standard operating procedure, it should be readily available.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][19] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Hazard & Exposure Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling This compound CheckConcentration Is the material a solid or concentrated solution? Start->CheckConcentration FumeHood Work in a Chemical Fume Hood CheckConcentration->FumeHood Yes StandardPPE Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses CheckConcentration->StandardPPE CheckSplash Is there a significant splash potential? GogglesFaceShield Chemical Goggles & Face Shield CheckSplash->GogglesFaceShield Yes CheckSplash->StandardPPE No CheckAerosol Potential for aerosol generation? CheckAerosol->FumeHood No CheckAerosol->GogglesFaceShield Yes FumeHood->CheckSplash FumeHood->CheckAerosol Apron Chemically Resistant Apron GogglesFaceShield->Apron HeavyGloves Double-glove with heavy-duty outer glove (Butyl/Neoprene) Apron->HeavyGloves StandardPPE->CheckSplash

Caption: Decision workflow for PPE selection when handling this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • CPAchem. (2019). Safety Data Sheet for 4-Isopropylphenol. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

  • Protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • PubMed Central. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Google Patents. Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
  • Cefic. for the SAFE USE of PHENOL. Retrieved from [Link]

  • ACS Publications. (2023). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Retrieved from [Link]

  • University of Wisconsin-Milwaukee. Phenol SOP. Retrieved from [Link]

  • PubChem. 4-Isopropylphenol. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.